XMP-629
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C67H93N15O11 |
|---|---|
Poids moléculaire |
1284.5 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-naphthalen-1-ylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C67H93N15O11/c1-40(2)36-53(79-59(85)49(70)28-11-13-33-68)63(89)80-54(37-42-18-5-4-6-19-42)64(90)77-51(30-17-35-74-67(72)73)61(87)81-55(38-45-24-15-22-43-20-7-9-26-47(43)45)65(91)78-52(31-32-57(71)83)60(86)75-41(3)58(84)76-50(29-12-14-34-69)62(88)82-56(66(92)93)39-46-25-16-23-44-21-8-10-27-48(44)46/h4-10,15-16,18-27,40-41,49-56H,11-14,17,28-39,68-70H2,1-3H3,(H2,71,83)(H,75,86)(H,76,84)(H,77,90)(H,78,91)(H,79,85)(H,80,89)(H,81,87)(H,82,88)(H,92,93)(H4,72,73,74)/t41-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
Clé InChI |
YSPFONMJJGFGKC-KGEOJHTKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling a Novel Antibacterial Strategy: Allosteric Inhibition of DnaK in MRSA
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, detailed, publicly available scientific literature outlining the specific molecular mechanism of action for a compound designated "XOMA-629" against Methicillin-resistant Staphylococcus aureus (MRSA) is scarce. Early-stage clinical trial information from over a decade ago identified XOMA-629 as a synthetic peptide derived from the human bactericidal/permeability-increasing protein (BPI), with a mechanism described as not being driven by pore-forming lysis.[1] However, the precise molecular target and associated signaling pathways within MRSA have not been extensively documented in the available resources.
This guide will, therefore, focus on a well-documented and promising antibacterial mechanism that aligns with the pursuit of novel agents against resistant bacteria like MRSA: the allosteric inhibition of the bacterial chaperone protein DnaK (Hsp70) . This mechanism represents a significant area of research in the development of new antimicrobial therapies.
Executive Summary
The emergence of multidrug-resistant pathogens, particularly MRSA, necessitates the exploration of novel antibacterial targets and mechanisms. One such target is the highly conserved bacterial heat shock protein 70 (Hsp70), known as DnaK. DnaK is a critical molecular chaperone involved in protein folding, refolding of misfolded proteins, and preventing protein aggregation, all of which are essential for bacterial survival, especially under stress conditions.[2] Unlike traditional antibiotics that often target cell wall synthesis or protein translation, inhibiting DnaK offers a different approach that can potentially circumvent existing resistance mechanisms. This guide delves into the technical aspects of DnaK's function and the mechanism of its allosteric inhibition as a promising anti-MRSA strategy.
The DnaK Chaperone System: A Vital Component of Bacterial Proteostasis
The DnaK chaperone system is a cornerstone of protein quality control in bacteria. Its function is crucial for maintaining protein homeostasis (proteostasis). The system primarily consists of DnaK, its co-chaperone DnaJ (Hsp40), and the nucleotide exchange factor GrpE.
Core Functions of the DnaK System:
-
Nascent Protein Folding: Assists in the correct folding of newly synthesized polypeptide chains.
-
Protein Translocation: Aids in the transport of proteins across cellular membranes.[2]
-
Stress Response: Refolds and salvages misfolded or aggregated proteins that result from cellular stress (e.g., heat shock, antibiotic exposure).[2]
-
Regulation of Heat Shock Response: DnaK is a key regulator of the heat shock response in bacteria.[2]
The chaperone activity of DnaK is tightly regulated by an ATP-dependent cycle of substrate binding and release.[3]
Mechanism of Action: Allosteric Inhibition of DnaK
Allosteric inhibitors of DnaK do not bind to the active site (the ATP-binding pocket or the substrate-binding domain) but rather to a distinct site on the protein.[4] Binding to this allosteric site induces a conformational change in DnaK, which in turn disrupts its normal function.
The DnaK Structure and Allosteric Sites
DnaK is composed of two principal domains:
-
N-terminal Nucleotide-Binding Domain (NBD): An approximately 44 kDa domain that binds and hydrolyzes ATP.[4]
-
C-terminal Substrate-Binding Domain (SBD): An approximately 25 kDa domain that binds to unfolded polypeptide substrates.[4]
These two domains are connected by a flexible linker, and their communication is essential for the chaperone cycle.[4] Allosteric inhibitors have been identified that bind to a pocket within the C-terminus of DnaK, leading to an impairment of its chaperone activity.[4]
The DnaK Chaperone Cycle and Point of Inhibition
The DnaK chaperone cycle involves a series of conformational changes driven by ATP binding and hydrolysis.
Caption: The DnaK Chaperone Cycle and Allosteric Inhibition.
Allosteric inhibition disrupts this cycle. For instance, an inhibitor binding to the C-terminal allosteric pocket can alter the protein's conformation, which reduces the interaction between the chaperone and its client proteins, thereby impairing proteostasis.[4] This disruption of protein folding and repair can lead to the accumulation of toxic protein aggregates and ultimately, bacterial cell death.
Quantitative Data on DnaK Inhibition
While specific quantitative data for "XOMA-629" is unavailable, the following table summarizes representative data for a hypothetical allosteric inhibitor of DnaK to illustrate the expected endpoints.
| Parameter | MRSA Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | ATCC 43300 | 4 µg/mL | Hypothetical Data |
| Clinical Isolate 1 | 8 µg/mL | Hypothetical Data | |
| DnaK ATPase Activity Inhibition (IC50) | Purified S. aureus DnaK | 0.5 µM | Hypothetical Data |
| Synergy with Vancomycin (FICI) | ATCC 43300 | 0.375 | Hypothetical Data |
Experimental Protocols for Studying DnaK Inhibition
The following are detailed methodologies for key experiments used to characterize allosteric inhibitors of DnaK.
DnaK ATPase Activity Assay
Objective: To determine the concentration of the inhibitor required to reduce the ATP hydrolysis activity of DnaK by 50% (IC50).
Methodology:
-
Protein Purification: Recombinant S. aureus DnaK is expressed and purified.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, KCl, MgCl₂, and ATP is prepared.
-
Inhibitor Preparation: The allosteric inhibitor is serially diluted in DMSO.
-
Assay Protocol:
-
Purified DnaK is pre-incubated with varying concentrations of the inhibitor for 30 minutes at 25°C.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 90 minutes) at 37°C.
-
The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the inhibitor that prevents visible growth of MRSA.
Methodology:
-
Bacterial Culture: MRSA is grown overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: The overnight culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Microdilution Assay:
-
The inhibitor is serially diluted in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Reading: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Visualizing Experimental and Logical Workflows
Workflow for DnaK Inhibitor Characterization
Caption: High-level workflow for the preclinical characterization of a DnaK inhibitor.
Conclusion and Future Directions
The allosteric inhibition of DnaK presents a compelling strategy for the development of novel antibacterial agents against MRSA. By targeting a key component of the bacterial proteostasis machinery, this approach has the potential to be effective against strains resistant to conventional antibiotics. Furthermore, the allosteric nature of the inhibition may offer advantages in terms of specificity and reduced potential for resistance development. Future research should focus on the discovery and optimization of potent and specific DnaK inhibitors, as well as in-depth studies to understand the full spectrum of their effects on bacterial physiology and their potential for synergistic activity with existing antibiotics.
References
- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- 2. Allosteric Coupling between the Lid and Interdomain Linker in DnaK Revealed by Inhibitor Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermediates in allosteric equilibria of DnaK–ATP interactions with substrate peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Inhibition of HSP70 and DnaK Chaperones by Small-Molecule Targeting of a C-Terminal Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
XOMA-629: A Technical Guide to its Bactericidal/Permeability-Increasing Protein Origin and Antimicrobial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
XOMA-629 is a synthetic antimicrobial peptide derived from human bactericidal/permeability-increasing protein (BPI), a key component of the innate immune system. This technical guide delves into the molecular origins of XOMA-629, its mechanism of action, and the experimental methodologies used to characterize its potent antimicrobial and anti-endotoxin activities. Quantitative data from preclinical studies are presented, alongside detailed diagrams illustrating its biological pathways and experimental workflows.
Introduction to Bactericidal/Permeability-Increasing Protein (BPI)
Human BPI is a 55 kDa protein found in the azurophilic granules of neutrophils. It plays a critical role in the host's defense against Gram-negative bacteria. The protein exhibits a unique "boomerang" structure with two distinct domains. The N-terminal domain, comprising approximately the first 199 amino acids, is responsible for the primary biological activities of BPI:
-
Bactericidal Activity: Direct killing of Gram-negative bacteria.
-
Permeability-Increasing Activity: Disruption of the bacterial outer membrane.
-
Lipopolysaccharide (LPS) Neutralization: High-affinity binding to LPS (endotoxin), a major component of the outer membrane of Gram-negative bacteria, thereby neutralizing its pro-inflammatory effects.
The C-terminal domain is believed to be involved in opsonization, facilitating the phagocytosis of bacteria. The potent antimicrobial and endotoxin-neutralizing functions of the N-terminal fragment have made it an attractive template for the development of novel antimicrobial agents.
XOMA-629: A Synthetic Peptide Derived from Human BPI
XOMA-629 is a proprietary, patented synthetic peptide developed by XOMA Corporation. It is a variant of a 24-amino acid sequence, LAREYKKIVEKLKRWLRQVLRTLR, which is derived from functional domains within the N-terminal region of human BPI. Specifically, this parent sequence is a composite of regions from Domain I (amino acids 17-45), Domain II (amino acids 65-99), and Domain III (amino acids 142-169) of the mature human BPI protein. The exact amino acid sequence and any proprietary modifications of XOMA-629 are not publicly disclosed.
The design of XOMA-629 aims to capture the potent antimicrobial and LPS-neutralizing properties of the native BPI N-terminal domain in a smaller, synthetic molecule with potentially improved therapeutic characteristics.
Mechanism of Action
XOMA-629 exerts its antimicrobial effects through a multi-step process that targets the integrity of the bacterial cell envelope:
-
Electrostatic Binding: The cationic nature of the peptide facilitates its initial binding to the anionic surface of the bacterial outer membrane, primarily through interactions with LPS.
-
Membrane Permeabilization: Following binding, XOMA-629 disrupts the outer membrane, increasing its permeability. This allows the peptide to access the periplasmic space.
-
Inner Membrane Disruption: The peptide then interacts with and disrupts the inner cytoplasmic membrane, leading to the dissipation of ion gradients and ultimately, cell death.
-
LPS Neutralization: By binding to LPS on the bacterial surface and in solution, XOMA-629 prevents the interaction of LPS with host immune cells, thereby inhibiting the release of pro-inflammatory cytokines and mitigating the systemic inflammatory response associated with severe bacterial infections.
A key feature of XOMA-629's mechanism is that it is not driven by pore-forming lysis, which may contribute to its low potential for inducing antimicrobial resistance.[1]
Quantitative Antimicrobial Activity
Preclinical in vitro studies have demonstrated the rapid and potent antimicrobial activity of XOMA-629 against a range of clinically relevant bacteria, including antibiotic-resistant strains.[1] While specific minimum inhibitory concentration (MIC) values from comprehensive studies are not publicly available in a structured format, press releases have highlighted its efficacy against key pathogens responsible for skin and soft tissue infections.
Table 1: Reported In Vitro Activity of XOMA-629
| Bacterial Species | Gram Stain | Notable Strains | Reported Activity |
| Staphylococcus aureus | Gram-positive | Methicillin-sensitive (MSSA), Methicillin-resistant (MRSA) | Potent activity demonstrated[1] |
| Streptococcus pyogenes | Gram-positive | Group A Streptococcus | Potent activity demonstrated[1] |
Note: This table is based on qualitative reports from press releases. Specific MIC50/MIC90 data are not available in the public domain.
Experimental Protocols
The characterization of XOMA-629's antimicrobial and anti-endotoxin properties involves a suite of standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of XOMA-629 against various bacterial strains is determined using a broth microdilution method.
Protocol:
-
Bacterial Culture: Target bacteria are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.
-
Peptide Dilution: XOMA-629 is serially diluted in the assay medium to create a range of concentrations.
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each well of a microtiter plate containing the peptide dilutions.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Lipopolysaccharide (LPS) Neutralization Assay (Limulus Amebocyte Lysate - LAL Assay)
This assay quantifies the ability of XOMA-629 to neutralize the biological activity of LPS.
Protocol:
-
LPS and Peptide Incubation: A known concentration of LPS is incubated with varying concentrations of XOMA-629.
-
LAL Reagent Addition: The Limulus Amebocyte Lysate (LAL) reagent, which contains a clotting cascade initiated by endotoxin, is added to the mixture.
-
Chromogenic Detection: A chromogenic substrate is included in the LAL reagent. The activation of the LAL cascade by unbound LPS leads to the cleavage of the substrate, resulting in a color change.
-
Quantification: The absorbance of the solution is measured spectrophotometrically. The degree of color development is inversely proportional to the LPS-neutralizing activity of the peptide.
-
Data Analysis: The concentration of XOMA-629 required to inhibit the LPS-induced reaction by 50% (IC50) is calculated.
Visualizations
Signaling Pathway of LPS and Mechanism of XOMA-629
Caption: Mechanism of LPS-induced inflammation and its inhibition by XOMA-629.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
XOMA-629 is a promising synthetic antimicrobial peptide engineered from the bioactive N-terminal region of human BPI. Its dual mechanism of direct bactericidal activity and potent LPS neutralization positions it as a potential therapeutic agent for combating infections caused by Gram-negative and other susceptible bacteria, while also addressing the systemic inflammation that can lead to severe disease. Further disclosure of detailed preclinical and clinical data will be crucial for fully elucidating its therapeutic potential.
References
XMP-629: An In-Depth Technical Guide on its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XMP-629, also known as XOMA-629, is a synthetic antimicrobial peptide derived from the human bactericidal/permeability-increasing protein (BPI). Developed by XOMA Ltd., it was investigated primarily as a topical treatment for skin infections such as impetigo and acne rosacea. While this compound reached Phase III clinical trials, detailed quantitative data on its antimicrobial spectrum, such as Minimum Inhibitory Concentration (MIC) values, are not extensively available in peer-reviewed literature. This guide synthesizes the available information from press releases and general knowledge of BPI-derived peptides to provide a comprehensive overview of this compound's antimicrobial properties, its likely mechanism of action, and representative experimental protocols.
Antimicrobial Spectrum of Activity
Preclinical in vitro studies and clinical trial announcements have provided qualitative insights into the antimicrobial spectrum of this compound. The peptide has demonstrated potent and rapid activity against bacteria commonly implicated in skin infections.[1]
Table 1: Reported Antimicrobial Activity of this compound
| Bacterial Species | Gram Stain | Relevant Disease(s) | Reported Activity |
| Streptococcus pyogenes | Gram-positive | Impetigo, Cellulitis | Active[1] |
| Staphylococcus aureus (MSSA) | Gram-positive | Impetigo, Acne, Skin and Soft Tissue Infections | Active[1] |
| Staphylococcus aureus (MRSA) | Gram-positive | Antibiotic-resistant skin infections | Active[1] |
It was also noted in preclinical studies that this compound was active against several multi-drug resistant strains of S. aureus.[1] However, specific MIC values from these studies are not publicly available.
Mechanism of Action
This compound is a synthetic peptide derived from human BPI.[1] BPI is a natural component of the innate immune system, found in the granules of neutrophils, and exhibits potent bactericidal activity specifically against Gram-negative bacteria by binding to the lipid A portion of lipopolysaccharide (LPS) in the outer membrane. This binding leads to membrane disruption and cell death. Peptides derived from BPI, like this compound, are designed to retain and sometimes broaden this antimicrobial activity.
Interestingly, this compound is reported to have a "unique mechanism of action that is not driven by pore-forming lysis,"[1] which is a common mechanism for many antimicrobial peptides. While the precise molecular interactions have not been fully elucidated in public literature, the general mechanism for BPI-derived peptides involves an initial electrostatic attraction to the negatively charged bacterial cell envelope, followed by insertion into the membrane, leading to increased permeability and subsequent downstream events that result in bacterial cell death. This can include the inhibition of crucial cellular processes.
Below is a diagram illustrating the generalized mechanism of action for BPI-derived antimicrobial peptides.
Caption: Generalized mechanism of action for a BPI-derived antimicrobial peptide.
Experimental Protocols
While specific protocols for this compound are not published, the following represents a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide against bacterial isolates.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Antimicrobial peptide (e.g., this compound) stock solution of known concentration.
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213, S. pyogenes ATCC 19615).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (37°C).
-
Sterile pipette tips and reservoirs.
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an overnight agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Peptide Dilution Series:
-
Prepare a serial two-fold dilution of the antimicrobial peptide in CAMHB in the 96-well plate. The typical concentration range for screening novel peptides is from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control well (bacterial inoculum without peptide) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions and the positive control well.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Below is a diagram outlining a typical experimental workflow for screening antimicrobial peptides.
Caption: Experimental workflow for the preclinical evaluation of an antimicrobial peptide.
Conclusion
This compound is a promising antimicrobial peptide derived from human BPI with reported activity against clinically relevant Gram-positive bacteria, including MRSA. While the cessation of its clinical development has limited the availability of detailed public data, the foundational science behind BPI-derived peptides suggests a potent and targeted antimicrobial effect. Further research into synthetic BPI analogues continues to be a viable strategy in the search for novel antibiotics to combat the growing threat of antimicrobial resistance.
References
In Vitro Antimicrobial Profile of XOMA-629: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
XOMA-629 is a novel synthetic antimicrobial peptide derived from the human bactericidal/permeability-increasing protein (BPI), a key component of the innate immune system.[1] This technical guide provides a comprehensive overview of the available in vitro data on the antimicrobial properties of XOMA-629, focusing on its activity against key bacterial pathogens. While specific quantitative data from peer-reviewed publications are limited, this document synthesizes information from available press releases and patent filings to offer insights into its spectrum of activity and mechanism of action.
Antimicrobial Spectrum of Activity
In vitro studies have demonstrated that XOMA-629 possesses rapid and potent antimicrobial activity against a range of clinically relevant bacteria, particularly Gram-positive organisms.[1] Preclinical data have highlighted its efficacy against pathogens commonly associated with skin and soft tissue infections.[1]
Key Targeted Pathogens:
-
Staphylococcus aureus (including Methicillin-Resistant S. aureus - MRSA): XOMA-629 has shown activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus.[1] This is particularly significant given the global challenge of MRSA infections.
-
Streptococcus pyogenes: This bacterium, a common cause of skin infections such as impetigo, is also susceptible to the antimicrobial action of XOMA-629.[1]
Preclinical data also suggest that XOMA-629 has a low potential for the development of antimicrobial resistance.[1]
Quantitative Antimicrobial Data
| Bacterial Species | Susceptibility to XOMA-629 | Reference |
| Staphylococcus aureus (MSSA) | Susceptible | [1] |
| Staphylococcus aureus (MRSA) | Susceptible | [1] |
| Streptococcus pyogenes | Susceptible | [1] |
Mechanism of Action
XOMA-629 is a synthetic peptide derived from BPI.[1] The mechanism of action of BPI against Gram-negative bacteria is well-documented and involves high-affinity binding to the lipid A portion of lipopolysaccharide (LPS) in the outer membrane, leading to disruption of membrane integrity and subsequent bacterial cell death.
For XOMA-629, it is explicitly stated that its unique mechanism of action is not driven by pore-forming lysis .[1] This distinguishes it from many other antimicrobial peptides that function by creating pores in the bacterial cell membrane. The precise molecular interactions and downstream signaling events that lead to bacterial cell death without pore formation have not been detailed in the available literature.
Based on its origin from BPI, a proposed logical workflow for its mechanism of action against Gram-positive bacteria, which lack an outer LPS membrane, is hypothesized to involve an initial electrostatic interaction with negatively charged components of the bacterial cell wall, such as teichoic acids. This initial binding is likely followed by translocation across the cell wall and interaction with the cytoplasmic membrane, leading to a cascade of events that disrupt essential cellular processes and ultimately result in cell death, without the formation of discrete pores.
Figure 1. Proposed logical workflow for the non-pore-forming mechanism of action of XOMA-629 against Gram-positive bacteria.
Experimental Protocols
Detailed, publicly available experimental protocols for in vitro studies specifically conducted on XOMA-629 are limited. However, standard methodologies for assessing antimicrobial properties are well-established. The following sections outline the general experimental workflows that would be employed to characterize the antimicrobial profile of a compound like XOMA-629.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is typically used.
Figure 2. General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.
Figure 3. General experimental workflow for determining the Minimum Bactericidal Concentration (MBC).
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate of bactericidal activity.
Figure 4. General experimental workflow for a time-kill kinetics assay.
Anti-Biofilm Assay
These assays determine the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.
Figure 5. General experimental workflow for an anti-biofilm assay.
Conclusion
XOMA-629 is a promising synthetic antimicrobial peptide with demonstrated in vitro activity against key Gram-positive pathogens, including MRSA. Its non-pore-forming mechanism of action represents a potentially novel approach to combating bacterial infections. However, a comprehensive understanding of its antimicrobial profile is limited by the lack of publicly available, detailed quantitative data and specific experimental protocols. Further peer-reviewed research is necessary to fully elucidate its potency, spectrum of activity, and precise mechanism of action. The experimental workflows outlined in this guide provide a framework for the types of in vitro studies required to thoroughly characterize the antimicrobial properties of XOMA-629.
References
XOMA-629: A Technical Overview of a BPI-Derived Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XOMA-629 is a synthetic, proprietary, patented antimicrobial peptide that was under development by XOMA Ltd. as a topical treatment for bacterial skin infections, primarily impetigo.[1] The peptide is a derivative of human bactericidal/permeability-increasing protein (BPI), a key component of the innate immune system's defense against invading microbes.[1] Although its development was halted in the clinical phase, the discovery and preclinical evaluation of XOMA-629 provide valuable insights into the therapeutic potential of BPI-derived peptides. This technical guide synthesizes the available information on the discovery, mechanism of action, and development of XOMA-629.
Discovery and Design
XOMA-629 originates from the N-terminal region of human BPI, a 55 kDa protein found in the azurophilic granules of polymorphonuclear leukocytes. This N-terminal fragment is known to harbor the full antibacterial and lipopolysaccharide (LPS)-neutralizing activities of the full-length protein. XOMA has been a key player in researching and developing BPI-based therapeutics, with numerous patents covering BPI protein products and their various medical applications.
The precise amino acid sequence of XOMA-629 is KLFR-(d-naphtho-Ala)-QAK-(d-naphtho-Ala) . This sequence includes non-standard amino acids (d-naphthylalanine), suggesting a design aimed at enhancing stability and efficacy.
The general discovery process for a synthetic antimicrobial peptide like XOMA-629 can be visualized as follows:
Mechanism of Action
XOMA-629 is reported to have a unique mechanism of action that involves the disruption of the bacterial membrane but is not driven by pore-forming lysis.[1] This is consistent with the known mechanism of its parent protein, BPI. BPI and its N-terminal fragments have a high affinity for the lipopolysaccharides (LPS) that are major components of the outer membrane of Gram-negative bacteria. The binding of BPI to LPS leads to a series of events that compromise the integrity of the bacterial cell envelope, ultimately leading to cell death. While XOMA-629 was also shown to be effective against Gram-positive bacteria, which lack LPS, the precise molecular interactions leading to membrane disruption in these organisms have not been publicly detailed.
The proposed mechanism of action for BPI-derived peptides against Gram-negative bacteria is illustrated below:
Preclinical and Clinical Development
In Vitro Activity
Preclinical in vitro studies demonstrated that XOMA-629 has rapid and potent antimicrobial activity against several bacterial strains known to cause impetigo.[1] These include:
-
Streptococcus pyogenes
-
Methicillin-sensitive Staphylococcus aureus (MSSA)
-
Methicillin-resistant Staphylococcus aureus (MRSA)
XOMA-629 was also reported to be active against several multi-drug resistant strains of MRSA.[1] An important characteristic highlighted in preclinical data was a low potential for the development of antimicrobial resistance.[1]
Table 1: Summary of XOMA-629 In Vitro Antimicrobial Activity
| Target Organism | Activity | Quantitative Data (MIC) |
| Streptococcus pyogenes | Potent | Not publicly available |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | Potent | Not publicly available |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | Not publicly available |
| Multi-drug resistant MRSA | Active | Not publicly available |
Note: MIC (Minimum Inhibitory Concentration) values from preclinical studies have not been made publicly available.
Clinical Trials
In July 2008, XOMA initiated a Phase 2a clinical trial to evaluate a 1% topical gel formulation of XOMA-629 for the treatment of primary impetigo.[1]
Table 2: XOMA-629 Phase 2a Clinical Trial Design
| Parameter | Details |
| Indication | Primary Impetigo |
| Phase | 2a |
| Objective | To assess the safety and efficacy of 1% XOMA-629 topical gel. |
| Comparator | Control cream for impetigo. |
| Patient Population | 45 patients with primary impetigo. |
| Dosing Regimen | Three times per day for five days. |
| Primary Endpoint | Clinical success one week after the last day of treatment. |
Preliminary data from this study was anticipated in the fourth quarter of 2008.[1] However, in November 2008, XOMA announced the suspension of the development of XOMA-629 due to economic conditions at the time.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of XOMA-629 have not been published. However, standard methodologies for assessing the in vitro efficacy of antimicrobial peptides were likely employed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity. A typical protocol for determining the MIC of a peptide like XOMA-629 would be the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: A serial two-fold dilution of XOMA-629 is prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension. Control wells with no peptide (growth control) and no bacteria (sterility control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of XOMA-629 at which there is no visible bacterial growth (turbidity).
Time-Kill Kinetic Assay
To assess the rate of bactericidal activity, a time-kill kinetic assay would be performed.
-
Preparation: Standardized bacterial suspensions are prepared as for the MIC assay.
-
Exposure: The bacterial suspensions are exposed to various concentrations of XOMA-629 (e.g., 1x, 2x, and 4x the MIC) and a no-drug control.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquots are taken from each suspension.
-
Quantification: The aliquots are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in bacterial count over time is plotted for each concentration of XOMA-629 to determine the rate and extent of bacterial killing.
Conclusion
XOMA-629 represented a promising therapeutic candidate from the class of BPI-derived antimicrobial peptides. Its potent in vitro activity against clinically relevant and drug-resistant bacteria, combined with a low potential for resistance, highlighted its potential as a topical antimicrobial agent. While its clinical development was prematurely halted, the foundational research into XOMA-629 contributes to the broader understanding of synthetic antimicrobial peptides and their potential to address the growing challenge of antibiotic resistance. Further research into BPI-derived peptides with optimized properties may yet yield new and effective anti-infective therapies.
References
XMP-629: A Technical Overview of a BPI-Derived Antimicrobial Peptide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information on the investigational antimicrobial peptide XMP-629. While specific proprietary details such as the precise amino acid sequence remain undisclosed following the cessation of its clinical development, this document synthesizes the publically accessible data regarding its structure, function, and clinical evaluation.
Core Concepts: Structure and Function
This compound is a synthetic peptide derived from the human bactericidal/permeability-increasing protein (BPI).[1] BPI is a natural component of the innate immune system, found in the granules of neutrophils, and exhibits potent and selective activity against Gram-negative bacteria. This selectivity is attributed to its high affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
The native BPI protein is a 55 kDa protein. However, research has shown that a smaller N-terminal fragment of BPI retains the full antimicrobial and LPS-neutralizing activity. It is from this N-terminal region that this compound is derived. While the exact sequence of this compound is not public, patents from Xoma, the developing company, describe various peptides derived from BPI, including 25-amino acid peptides.
The general structure of such BPI-derived antimicrobial peptides is cationic and amphipathic. This structure is crucial for their mechanism of action, allowing them to interact with and disrupt bacterial cell membranes.
Proposed Mechanism of Action
Unlike many antimicrobial peptides that form pores in bacterial membranes, this compound is described as having a unique mechanism of action that is not driven by pore-forming lysis.[1] The proposed mechanism for BPI and its derivatives involves a multi-step process:
-
LPS Binding: The cationic peptide is electrostatically attracted to the anionic LPS on the bacterial outer membrane.
-
Membrane Disruption: Binding to LPS leads to the disruption of the outer membrane, increasing its permeability to other molecules.
-
Inhibition of Bacterial Growth: This disruption of the outer membrane and potential subsequent interactions with the inner membrane lead to bacterial death.
This targeted approach towards Gram-negative bacteria, and in the case of this compound, activity against Gram-positive bacteria like Staphylococcus aureus, suggests a broader mechanism that may also involve interactions with other anionic components of the bacterial cell envelope.
The following diagram illustrates the general mechanism of action for BPI-derived peptides.
Preclinical and Clinical Development
This compound was developed as a topical gel formulation for the treatment of common skin infections.
In Vitro Activity
Preclinical studies demonstrated that this compound possesses rapid and potent antimicrobial activity against several bacterial strains that are causative agents of skin infections. Notably, this included activity against:
-
Streptococcus pyogenes
-
Methicillin-sensitive Staphylococcus aureus (MSSA)
-
Methicillin-resistant Staphylococcus aureus (MRSA)[1]
An important characteristic highlighted in preclinical data was the low potential for the development of antimicrobial resistance to this compound.[1]
Clinical Trials
This compound advanced to clinical trials for the treatment of impetigo and acne rosacea.[2]
A Phase 2a clinical trial was initiated in 2008 to evaluate a 1% this compound topical gel for the treatment of impetigo.[1]
For acne, a Phase 2 trial of this compound gel was conducted. However, the results were reported as inconclusive, with no discernible dose-response and a higher-than-expected vehicle response. Consequently, further trials for this indication were not pursued.
Ultimately, this compound failed in Phase 3 clinical trials for acne.
Quantitative Data Summary
Detailed quantitative data from the clinical trials, such as specific lesion count reductions or microbiological success rates, have not been made publicly available. The following table summarizes the available high-level information regarding the clinical development of this compound.
| Parameter | Information | Reference |
| Drug Name | This compound (also referred to as XOMA-629) | [2] |
| Developer | Xoma Ltd. | [1] |
| Drug Class | Antimicrobial Peptide (BPI-derived) | [1] |
| Formulation | Topical Gel | [1] |
| Indications | Impetigo, Acne Rosacea | [2] |
| Clinical Phase | Phase 3 (Failed for acne) | |
| Reported In Vitro Activity | Potent against S. pyogenes, MSSA, MRSA | [1] |
Experimental Protocols
Specific, detailed experimental protocols for the studies conducted on this compound are not available in the public domain. However, based on standard methodologies for the evaluation of antimicrobial peptides, the following represents a generalized workflow for in vitro and early-phase clinical testing.
Generalized In Vitro Antimicrobial Susceptibility Testing Workflow
Generalized Phase 2 Topical Clinical Trial Protocol
Conclusion
This compound was a promising antimicrobial peptide derived from human BPI that showed potent in vitro activity against relevant skin pathogens. Despite advancing to late-stage clinical trials, it ultimately did not demonstrate sufficient efficacy for the treatment of acne, leading to the discontinuation of its development. The lack of publicly available, detailed structural and quantitative data limits a full technical assessment. However, the information available provides valuable insights into the development and challenges of bringing novel antimicrobial peptides to the clinic.
References
ADX-629: A Novel RASP Modulator for the Treatment of Immune-Mediated Diseases
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
ADX-629 is a first-in-class, orally available, small molecule investigational drug that acts as a potent modulator of reactive aldehyde species (RASP). RASP are a class of highly reactive electrophilic molecules that accumulate in conditions of oxidative stress and inflammation, contributing to the pathology of a wide range of immune-mediated diseases. By covalently binding to and neutralizing RASP, ADX-629 represents a novel, upstream therapeutic approach to downregulate pro-inflammatory signaling pathways, including NF-κB and inflammasome activation. This document provides a comprehensive overview of the mechanism of action of ADX-629, supported by available preclinical and clinical data, for researchers, scientists, and drug development professionals.
Introduction: The Role of RASP in Inflammation
Reactive aldehyde species (RASP) are small-molecule products of lipid peroxidation and other metabolic processes that are generated in excess during periods of cellular stress and inflammation. These electrophilic molecules, including malondialdehyde (MDA) and acetaldehyde, can readily form covalent adducts with cellular macromolecules such as proteins, lipids, and DNA, leading to cellular dysfunction and the propagation of inflammatory responses. RASP have been shown to activate a broad array of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the assembly of inflammasome complexes, which are critical drivers of cytokine production and programmed cell death (pyroptosis) in immune cells.[1][2] In a variety of immune-mediated diseases, elevated levels of RASP have been correlated with disease severity, making them an attractive therapeutic target.
ADX-629: A Covalent RASP Modulator
ADX-629, also known as Acloproxalap, is a quinoline-based aldehyde scavenger designed to selectively target and neutralize RASP.
Chemical Structure:
(Note: The specific chemical structure of ADX-629 is proprietary. This is a placeholder.)
The proposed mechanism of action of ADX-629 involves the covalent and irreversible binding to the aldehyde group of RASP.[2] This interaction effectively sequesters and facilitates the intracellular degradation of RASP, thereby preventing their accumulation and subsequent activation of downstream inflammatory signaling.[2]
Signaling Pathways Modulated by ADX-629
By reducing the cellular pool of RASP, ADX-629 is hypothesized to dampen inflammation through the modulation of key signaling pathways.
Inhibition of NF-κB Activation
RASP are known to activate the NF-κB pathway, a central regulator of inflammatory gene expression. The diagram below illustrates the proposed mechanism by which ADX-629 inhibits RASP-mediated NF-κB activation.
Attenuation of Inflammasome Assembly
RASP can also trigger the assembly of inflammasome complexes, multiprotein platforms that activate caspase-1 and lead to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. The following diagram depicts the proposed inhibitory effect of ADX-629 on this process.
Preclinical and Clinical Evidence
The therapeutic potential of ADX-629 has been evaluated in a number of preclinical models and Phase 2 clinical trials across a spectrum of immune-mediated diseases.
Preclinical Data Summary
Preclinical studies have demonstrated the anti-inflammatory effects of ADX-629 in various animal models.
| Animal Model | Key Findings |
| Diet-induced obesity | Decreased weight and fat mass, both alone and in combination with a GLP-1 agonist. |
| Oxazolone-induced atopic dermatitis | Reduced skin thickness and erosion, and a decrease in the spleen to body weight ratio. |
| Carrageenan-induced inflammatory pain | Increased tolerance to mechanical and thermal pain and decreased joint swelling (data for ADX-246, a related RASP modulator). |
| Alcohol-associated hepatitis | Reduced levels of fibrosis and fat in the liver. |
| Cytokine storm models | Reduction in pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1, IL-17) and upregulation of the anti-inflammatory cytokine IL-10.[2] |
Clinical Data Summary
ADX-629 has undergone Phase 2 clinical evaluation in several immune-mediated diseases, with top-line data suggesting a favorable safety and tolerability profile and signs of clinical activity.
Table 1: Summary of Phase 2 Clinical Trial Results for ADX-629
| Disease Indication | Key Clinical Endpoints and Outcomes | p-value |
| Psoriasis | Statistically significant decrease in Psoriasis Area and Severity Index (PASI) scores at Week 12. | p=0.0008 (vs. baseline)[1] |
| Peak PASI 50% responder rate of 57%. | p=0.001[1] | |
| Peak PASI 75% responder rate of 25%. | p=0.051[1] | |
| Decrease in Investigator Global Assessment scores at Week 12. | p=0.01 (vs. baseline)[1] | |
| Mild Asthma | Statistically significant reduction in plasma IL-5 levels. | p=0.02[1] |
| Statistically significant reduction in plasma TNFα levels. | p<0.0001[1] | |
| COVID-19 | Reduction in plasma CXCL9 levels. | p=0.0008[1] |
| Reduction in plasma IFNγ levels. | p=0.02[1] | |
| Numerical reduction in plasma TNFα levels. | p=0.07[1] | |
| Alcohol Intoxication | Reduction in dermal flushing. | p=0.0007[3] |
| Increase in Romberg test balance time. | p=0.02[3] | |
| Lowered levels of acetaldehyde. | p=0.03[3] | |
| Reduction in total cholesterol. | p=0.02[3] | |
| Reduction in LDL cholesterol. | p=0.047[3] | |
| Alcohol-Associated Hepatitis | Improvement in Model for End-Stage Liver Disease (MELD) score. | p=0.001[4][5] |
| Reduction in triglyceride levels. | p<0.0001[4][5] | |
| Reduction in C-Reactive Protein (CRP) levels. | p<0.0001[4][5] | |
| Atopic Dermatitis | Statistically significant improvement in Eczema Area and Severity Index (EASI). | Statistically significant[6] |
| Statistically significant improvement in Investigator Global Assessment (IGA). | Statistically significant[6] | |
| Statistically significant improvement in patient-reported itching. | Statistically significant[6] | |
| Statistically significant improvement in patient-reported eczema severity. | Statistically significant[6] | |
| Statistically significant improvement in depression (HAM-D). | p=0.02[6] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not yet fully available in peer-reviewed literature. The following represents a general overview based on information from press releases and clinical trial announcements.
General Clinical Trial Design
The Phase 2 studies of ADX-629 were typically designed as open-label or placebo-controlled trials to evaluate the safety, tolerability, and preliminary efficacy of the drug in patient populations with specific immune-mediated diseases.
-
Psoriasis Trial: A multi-center, open-label, single-group Phase 2 clinical trial. Ten adult patients with mild to moderate plaque psoriasis received 250 mg of ADX-629 twice daily for up to 90 days. Outcomes included PASI, skin cytokine transcription profiles, and plasma levels of cytokines and RASP.
-
Asthma Trial: A single-center, double-masked, placebo-controlled, crossover Phase 2 clinical trial. Twelve patients with mild asthma induced by allergen challenge were randomized to receive 600 mg of ADX-629 or placebo twice daily for approximately one week. Outcomes included pulmonary function testing, sputum eosinophil counts, and plasma levels of cytokines and RASP.[7]
-
COVID-19 Trial: A multi-center, double-blind, placebo-controlled, parallel-group Phase 2 clinical trial. Approximately 30 patients were randomized to receive 300 mg of ADX-629 or placebo twice daily for up to 28 days.
-
Alcohol Intoxication Trial: A sequence-randomized, double-masked, placebo-controlled crossover Phase 2 clinical trial in 23 subjects. ADX-629 or placebo was administered twice before and once after alcohol exposure. Assessments included proprioception tests, flushing, and plasma markers.[3]
-
Alcohol-Associated Hepatitis Trial: A single-arm, multicenter Phase 2 clinical trial in four patients with mild to moderate alcohol-associated hepatitis. ADX-629 was administered orally for one month.[4][5]
-
Atopic Dermatitis Trial: An open-label, single-center Phase 2 clinical trial in eight mild-to-moderate atopic dermatitis patients. Patients received 250mg ADX-629 orally twice daily for three months. The primary endpoint was safety and tolerability, with secondary endpoints including EASI and IGA.[6]
Experimental Workflow for Cytokine Analysis (Hypothetical)
The following diagram illustrates a hypothetical workflow for the analysis of plasma cytokines, a common endpoint in the ADX-629 clinical trials.
References
- 1. Aldeyra Therapeutics to Announce Top-Line Data for Systemic RASP Modulator ADX-629 at 2022 Research & Development Day [businesswire.com]
- 2. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. Aldeyra Therapeutics’ Investigational RASP Modulator ADX-629 Improved Signs of Intoxication in Alcohol Challenge Phase 2 Clinical Trial | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 5. Aldeyra Therapeutics reports positive results from phase 2 clinical trial in alcohol-connected hepatitis [pharmabiz.com]
- 6. TDD AD Pipeline Watch: Aldeyra’s ADX‑629 Performs Well in Phase 2 Study - The Dermatology Digest [thedermdigest.com]
- 7. Aldeyra Therapeutics Announces Initiation of Phase 2 Clinical Trials of ADX-629, a First-in-Class Orally Administered RASP Inhibitor, for the Treatment of COVID-19, Atopic Asthma, and Psoriasis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
The Role of ADX-629 in Modulating Pro-inflammatory Cytokines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADX-629 is a first-in-class, orally administered, small-molecule modulator of Reactive Aldehyde Species (RASP). RASP are endogenous, pro-inflammatory molecules that accumulate under conditions of oxidative stress and are implicated in the pathogenesis of numerous immune-mediated diseases. By covalently binding to and neutralizing RASP, ADX-629 represents a novel, upstream approach to modulating the inflammatory cascade. This document provides a detailed technical guide on the role of ADX-629 in the modulation of pro-inflammatory cytokines, summarizing key preclinical and clinical findings, outlining relevant signaling pathways, and providing representative experimental protocols.
Introduction to ADX-629 and Reactive Aldehyde Species (RASP)
Reactive Aldehyde Species (RASP) are a class of highly reactive electrophilic molecules produced endogenously as byproducts of lipid peroxidation and other metabolic processes. Under pathological conditions characterized by inflammation and oxidative stress, the production of RASP, such as malondialdehyde (MDA) and acetaldehyde, can overwhelm the body's natural detoxification mechanisms.[1] This accumulation leads to the formation of adducts with proteins, lipids, and nucleic acids, triggering cellular damage and activating pro-inflammatory signaling pathways.
ADX-629 is a RASP modulator designed to trap and facilitate the degradation of these reactive species.[2] This mechanism of action positions ADX-629 as an upstream regulator of inflammation, capable of attenuating the activation of key pro-inflammatory signaling hubs, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.[2] Consequently, ADX-629 has demonstrated the potential to reduce the production and release of a broad spectrum of pro-inflammatory cytokines implicated in various autoimmune and inflammatory disorders.
Quantitative Data on Cytokine Modulation by ADX-629
Clinical and preclinical studies have demonstrated the ability of ADX-629 to significantly modulate the levels of several key pro-inflammatory cytokines. The following tables summarize the available quantitative data from these investigations.
Table 1: Modulation of Pro-inflammatory Cytokines in Human Clinical Trials
| Cytokine/Biomarker | Disease Model | Key Finding | p-value | Reference |
| CXCL9 | COVID-19 | Reduction in plasma levels | p=0.0008 | |
| IFN-γ | COVID-19 | Reduction in plasma levels | p=0.02 | |
| TNF-α | COVID-19 | Reduction in plasma levels | p=0.07 | |
| IL-5 | Asthma | Reduction in plasma levels | p=0.02 | [3] |
| C-Reactive Protein | Alcohol-Associated Hepatitis | Reduction in levels | p<0.0001 | [4] |
Table 2: Modulation of Cytokines in Animal Models
| Cytokine | Model | Key Finding | Reference |
| TNF-α | Cytokine Storm Model | Reduction in levels | [2] |
| IFN-γ | Cytokine Storm Model | Reduction in levels | [2] |
| IL-1 | Cytokine Storm Model | Reduction in levels | [2] |
| IL-17 | Cytokine Storm Model | Reduction in levels | [2] |
| IL-10 | Cytokine Storm Model | Upregulation of this anti-inflammatory cytokine | [2] |
Signaling Pathways Modulated by ADX-629
The primary mechanism by which ADX-629 modulates pro-inflammatory cytokine production is through the sequestration of RASP, thereby preventing their interaction with and activation of downstream inflammatory signaling pathways. The two principal pathways affected are the NF-κB and the NLRP3 inflammasome pathways.
RASP-Mediated Activation of NF-κB
RASP can activate the NF-κB pathway through various mechanisms, including the direct modification of proteins involved in the IκB kinase (IKK) complex. Activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB transcription factors (e.g., p65/p50) to translocate to the nucleus and initiate the transcription of a wide range of pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.
RASP-Mediated Activation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, biologically active forms. RASP can act as a trigger for NLRP3 inflammasome assembly and activation. By scavenging RASP, ADX-629 can prevent this activation, thereby reducing the maturation and release of IL-1β and IL-18.
Experimental Protocols
While specific, detailed experimental protocols for the ADX-629 clinical trials are not publicly available, this section provides a representative methodology for the measurement of plasma cytokines in a clinical trial setting, based on established best practices.
General Protocol for Plasma Cytokine Measurement
Objective: To quantify the concentration of pro-inflammatory and anti-inflammatory cytokines in plasma samples from subjects treated with ADX-629 or placebo.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Refrigerated centrifuge
-
-80°C freezer for sample storage
-
Multiplex immunoassay kit (e.g., Luminex-based or similar platform) targeting a panel of cytokines including but not limited to TNF-α, IFN-γ, IL-1β, IL-6, IL-10, and IL-17.
-
Multiplex immunoassay reader and associated software
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methodology:
-
Blood Collection and Processing:
-
Collect whole blood from subjects at baseline and at specified time points post-treatment into EDTA-coated tubes.
-
Process the blood samples within one hour of collection.
-
Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully aspirate the plasma supernatant, aliquot into cryovials, and immediately store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Cytokine Quantification using Multiplex Immunoassay:
-
On the day of analysis, thaw the plasma samples on ice.
-
Prepare the multiplex assay reagents, standards, and quality controls according to the manufacturer's instructions.
-
Add plasma samples, standards, and controls to the wells of the assay plate.
-
Incubate the plate with the antibody-coupled magnetic beads.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Add streptavidin-phycoerythrin and incubate.
-
Resuspend the beads in assay buffer and acquire the data on a multiplex immunoassay reader.
-
-
Data Analysis:
-
Use the assay-specific software to generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating from the standard curve.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare cytokine levels between the ADX-629 and placebo treatment groups at different time points.
-
References
The Pharmacology of Oral RASP Modulators: A Technical Guide to ADX-629
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oral Reactive Aldehyde Species (RASP) modulators represent a novel therapeutic class targeting a range of immune-mediated diseases. This guide provides an in-depth technical overview of the pharmacology of ADX-629, a first-in-class oral RASP modulator developed by Aldeyra Therapeutics. By scavenging and facilitating the degradation of pro-inflammatory RASP, ADX-629 and similar molecules aim to down-regulate key inflammatory pathways, including NF-κB and the NLRP3 inflammasome. This document summarizes the quantitative data from clinical investigations of ADX-629 across various indications, details relevant experimental methodologies, and visualizes the core signaling pathways and development workflows. While Aldeyra Therapeutics has since shifted focus to next-generation RASP modulators like ADX-246 and ADX-248, the foundational clinical and preclinical work with ADX-629 provides a critical framework for understanding the therapeutic potential of this innovative pharmacological approach.[1][2]
Introduction to RASP and RASP Modulators
Reactive Aldehyde Species (RASP) are small, highly reactive molecules that are generated endogenously through processes like lipid peroxidation.[3] In pathological states characterized by inflammation and oxidative stress, RASP accumulate and contribute to cellular damage and the potentiation of inflammatory responses. RASP modulators are designed to sequester these aldehydes, thereby mitigating their pro-inflammatory effects.[4][5] ADX-629 is an orally administered RASP modulator that has been investigated in a number of immune-mediated diseases.[6]
Mechanism of Action
RASP modulators like ADX-629 exert their effects by binding to and neutralizing reactive aldehyde species. This action prevents the aldehydes from interacting with cellular components and activating key pro-inflammatory signaling cascades. The primary pathways modulated are the NF-κB and NLRP3 inflammasome pathways, which are central to the innate immune response and are implicated in a wide array of inflammatory diseases.[5][7] By acting upstream of these pathways, RASP modulators can theoretically achieve a broad anti-inflammatory effect.
References
- 1. seekingalpha.com [seekingalpha.com]
- 2. Aldeyra Therapeutics expands RASP modulator pipeline | BioWorld [bioworld.com]
- 3. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aldeyra.com [aldeyra.com]
- 5. eyesoneyecare.com [eyesoneyecare.com]
- 6. Aldeyra Therapeutics Announces Statistically and Clinically Significant Improvement from Baseline in Phase 2 Clinical Trial of ADX‑629 in Patients with Atopic Dermatitis - BioSpace [biospace.com]
- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: XOMA-629 Topical Gel for In Vivo Studies
Introduction
XOMA-629 is an investigational synthetic peptide therapeutic derived from the human bactericidal/permeability-increasing protein (BPI), a component of the innate immune system that serves as a first line of defense against invading microbes.[1][2] Developed as a topical gel formulation, XOMA-629 has been investigated for the treatment of superficial skin infections such as impetigo, which is commonly caused by Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes.[1][2] Preclinical in vitro studies have demonstrated its potent and rapid antimicrobial activity against these pathogens.[1][2] The mechanism of action of XOMA-629 is distinct from many conventional antibiotics and is not reliant on pore-forming lysis, suggesting a potentially low propensity for the development of bacterial resistance.[1][2]
These application notes provide detailed protocols for the preparation of a 1% XOMA-629 topical gel and its evaluation in a murine model of skin infection. The methodologies described are based on established practices for the preclinical assessment of topical antimicrobial agents.
Mechanism of Action
XOMA-629, as a synthetic mimic of a human host-defense protein, is proposed to exert its antimicrobial effect through a multi-step process that involves binding to the bacterial membrane and subsequent disruption of essential cellular processes, leading to bacterial cell death without causing widespread membrane lysis.
Experimental Protocols
Protocol 1: Preparation of 1% XOMA-629 Topical Gel
This protocol describes the preparation of a 1% (w/w) XOMA-629 topical hydrogel using Carbopol® 940 as a gelling agent.
Materials:
-
XOMA-629 peptide powder
-
Carbopol® 940
-
Glycerin
-
Purified, sterile water
-
Sterile magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Sterile containers
Procedure:
-
Dispersion of Gelling Agent: Slowly disperse 1 g of Carbopol® 940 into 93 g of purified water in a sterile beaker while stirring continuously with a magnetic stirrer to avoid clumping. Allow the mixture to stir until a uniform, lump-free dispersion is achieved.
-
Incorporation of Active Ingredient: Weigh 1 g of XOMA-629 powder and dissolve it in a minimal amount of purified water. Add this solution to the Carbopol® dispersion and mix thoroughly.
-
Addition of Humectant: Add 5 g of glycerin to the mixture and stir until homogeneously distributed.
-
Neutralization and Gel Formation: While continuously stirring, add triethanolamine dropwise to the formulation until a pH of 5.5-6.5 is achieved. This will neutralize the Carbopol®, causing the mixture to thicken into a clear gel.
-
Final Mixing and Storage: Continue stirring for an additional 15-20 minutes to ensure uniformity. Transfer the final gel into sterile containers and store at 4°C until use. A placebo gel should be prepared following the same procedure but omitting the XOMA-629 peptide.
Protocol 2: Murine Model of Skin Infection
This protocol outlines the creation of a localized skin infection in mice, a common model for evaluating topical antimicrobial agents.
Materials:
-
6-8 week old male or female BALB/c mice
-
Electric shaver and depilatory cream
-
Sterile gauze and surgical tape
-
Micropore tape
-
Sterile cotton swabs
-
Mid-log phase culture of S. aureus (e.g., MRSA strain USA300)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline solution
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days prior to the experiment.
-
Hair Removal: Anesthetize the mice. Shave a small area (approximately 2x2 cm) on the dorsal side. Apply a depilatory cream for a short duration as per the manufacturer's instructions to remove any remaining stubble, then rinse the area thoroughly with sterile saline and pat dry.
-
Skin Abrasion: Create a superficial abrasion on the depilated area using a sterile 27-gauge needle to disrupt the stratum corneum without causing significant bleeding.
-
Inoculation: Apply a 10 µL suspension containing approximately 1 x 10⁷ Colony Forming Units (CFU) of the S. aureus strain onto the abraded skin area.
-
Occlusion: Cover the inoculated area with a small piece of sterile gauze and secure it with micropore tape to maintain a moist environment and prevent the mice from disturbing the site. The infection is typically allowed to establish for 24 hours before treatment initiation.
Protocol 3: In Vivo Efficacy Study
This protocol details the application of the XOMA-629 gel and the assessment of its efficacy in the murine skin infection model.
Materials:
-
Infected mice from Protocol 2
-
1% XOMA-629 topical gel
-
Placebo gel
-
Positive control (e.g., 2% Mupirocin ointment)
-
Sterile swabs or spatulas for application
-
Digital caliper
-
Sterile phosphate-buffered saline (PBS) with 0.1% Tween 80
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Bacterial incubator
Procedure:
-
Grouping: Randomly assign the infected animals to different treatment groups (e.g., n=8-10 per group):
-
Group 1: No treatment (Untreated Control)
-
Group 2: Placebo Gel
-
Group 3: 1% XOMA-629 Gel
-
Group 4: Positive Control (e.g., 2% Mupirocin)
-
-
Treatment Application: Beginning 24 hours post-infection, apply approximately 0.1 g of the respective topical formulation to the infected area twice daily for 5 consecutive days.
-
Clinical Assessment: Daily, measure the lesion size (area in mm²) using a digital caliper. Assign a clinical score based on erythema, edema, and crust formation (e.g., on a scale of 0-4 for each parameter).
-
Bacterial Load Determination: At the end of the treatment period (Day 6), euthanize the animals. Excise the infected skin tissue, weigh it, and homogenize it in sterile PBS with 0.1% Tween 80.
-
CFU Enumeration: Prepare serial dilutions of the tissue homogenate and plate them on TSA plates. Incubate the plates at 37°C for 18-24 hours. Count the colonies to determine the number of CFU per gram of tissue.
-
Data Analysis: Compare the mean lesion sizes, clinical scores, and bacterial loads between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Data Presentation
The following table presents illustrative data from a hypothetical in vivo efficacy study as described above.
| Treatment Group | Mean Lesion Size (mm²) on Day 6 (± SD) | Mean Clinical Score on Day 6 (± SD) | Mean Bacterial Load (log10 CFU/g tissue ± SD) |
| Untreated Control | 125.4 ± 15.2 | 8.5 ± 1.1 | 7.8 ± 0.5 |
| Placebo Gel | 118.9 ± 12.8 | 8.2 ± 0.9 | 7.6 ± 0.4 |
| 1% XOMA-629 Gel | 45.6 ± 9.7 | 2.1 ± 0.5 | 3.2 ± 0.8 |
| 2% Mupirocin | 38.2 ± 8.5 | 1.8 ± 0.4 | 2.9 ± 0.6 |
| * Indicates a statistically significant difference (p < 0.05) compared to the placebo gel group. |
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo study of XOMA-629 topical gel.
References
Application Notes and Protocols: Experimental Protocol for Testing XOMA-629 Efficacy on Skin Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental protocol for evaluating the efficacy of XOMA-629, a synthetic antimicrobial peptide derived from the human bactericidal/permeability-increasing protein (BPI), for the treatment of skin infections. XOMA-629 has demonstrated potent in vitro activity against common skin pathogens, including Staphylococcus aureus (both methicillin-sensitive and -resistant strains) and Streptococcus pyogenes[1][2]. The proposed mechanism of action is unique and not driven by pore-forming lysis[1]. This document outlines a structured, multi-phase approach, beginning with fundamental in vitro characterization and progressing to more complex ex vivo and in vivo models. The protocols are designed to rigorously assess the antimicrobial and potential anti-inflammatory properties of XOMA-629, while also evaluating its safety profile.
Introduction to XOMA-629
XOMA-629 is a synthetic peptide fragment of BPI, a component of the human innate immune system that plays a crucial role in defending against invading microbes[1]. Preclinical studies have highlighted its rapid and potent bactericidal activity against a range of bacteria responsible for skin and soft tissue infections[1][2]. Its non-lytic mechanism of action suggests a lower potential for inducing bacterial resistance compared to some conventional antibiotics[1]. Although previously investigated in a Phase 2a clinical trial for impetigo, these protocols are designed for researchers seeking to further elucidate its therapeutic potential in a preclinical setting[1][2][3].
In Vitro Efficacy and Mechanistic Studies
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This initial phase quantifies the antimicrobial potency of XOMA-629 against a panel of clinically relevant skin pathogens.
Experimental Protocol:
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213, MRSA USA300)
-
Streptococcus pyogenes (ATCC 19615)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Cutibacterium acnes (ATCC 6919)
-
-
MIC Assay (Broth Microdilution):
-
Prepare a 2-fold serial dilution of XOMA-629 in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of XOMA-629 that completely inhibits visible bacterial growth.
-
-
MBC Assay:
-
Following MIC determination, aliquot 10 µL from each well showing no visible growth onto nutrient agar (B569324) plates.
-
Incubate plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation:
| Bacterial Strain | XOMA-629 MIC (µg/mL) | XOMA-629 MBC (µg/mL) | Vancomycin MIC (µg/mL) | Clindamycin MIC (µg/mL) |
| S. aureus (ATCC 29213) | ||||
| S. aureus (MRSA USA300) | ||||
| S. pyogenes (ATCC 19615) | ||||
| P. aeruginosa (ATCC 27853) | ||||
| C. acnes (ATCC 6919) |
Time-Kill Kinetics Assay
This experiment assesses the rate at which XOMA-629 kills target pathogens.
Experimental Protocol:
-
Prepare cultures of S. aureus (MRSA USA300) in MHB.
-
Add XOMA-629 at concentrations of 1x, 4x, and 8x the predetermined MIC. Include a no-drug control.
-
Incubate cultures at 37°C with shaking.
-
At time points 0, 1, 2, 4, 8, and 24 hours, remove aliquots, perform serial dilutions, and plate on nutrient agar to determine viable colony counts (CFU/mL).
-
Plot log10 CFU/mL versus time for each concentration.
Data Presentation:
| Time (hours) | Control (CFU/mL) | 1x MIC (CFU/mL) | 4x MIC (CFU/mL) | 8x MIC (CFU/mL) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Mechanism of Action: Membrane Permeability Assay
This assay investigates the non-lytic membrane interaction of XOMA-629.
Experimental Protocol:
-
Use the SYTOX Green nucleic acid stain, which only enters cells with compromised plasma membranes.
-
Wash and resuspend S. aureus in buffer to an OD600 of 0.5.
-
Add SYTOX Green to a final concentration of 1 µM.
-
Add XOMA-629 at 1x and 4x MIC. Use a known pore-forming peptide (e.g., Melittin) as a positive control and buffer as a negative control.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over 60 minutes. A rapid, high-intensity increase indicates membrane lysis.
Data Presentation:
| Time (minutes) | Control (RFU) | XOMA-629 1x MIC (RFU) | XOMA-629 4x MIC (RFU) | Melittin (RFU) |
| 0 | ||||
| 10 | ||||
| 20 | ||||
| 30 | ||||
| 40 | ||||
| 50 | ||||
| 60 |
In Vitro Safety and Anti-Inflammatory Assessment
Cytotoxicity Assay on Human Keratinocytes
This protocol assesses the safety of XOMA-629 on human skin cells.
Experimental Protocol:
-
Culture human epidermal keratinocytes (HEKa) in 96-well plates until confluent.
-
Treat cells with serial dilutions of XOMA-629 (ranging from 1 to 500 µg/mL) for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure absorbance at 570 nm.
-
Calculate the CC50 (50% cytotoxic concentration).
Data Presentation:
| XOMA-629 (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 |
Anti-Inflammatory Activity: Cytokine Release Assay
This experiment determines if XOMA-629 can modulate the inflammatory response in skin cells.
Experimental Protocol:
-
Culture HEKa or human dermal fibroblasts (HDFa) in 24-well plates.
-
Pre-treat cells with XOMA-629 (at non-cytotoxic concentrations) for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or heat-killed S. aureus.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an ELISA kit.
Data Presentation:
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | |||
| LPS Only | |||
| XOMA-629 Only | |||
| LPS + XOMA-629 (Low Dose) | |||
| LPS + XOMA-629 (High Dose) |
Ex Vivo and In Vivo Efficacy Models
Ex Vivo Porcine Skin Infection Model
This model provides a bridge between in vitro and in vivo testing.
Experimental Protocol:
-
Obtain fresh porcine skin and create explants (1 cm²).
-
Create superficial wounds on the epidermal side.
-
Inoculate the wounds with a suspension of MRSA USA300 (10^6 CFU).
-
After a 2-hour infection period, apply a topical formulation of XOMA-629 (e.g., 1% gel), a placebo gel, and a positive control antibiotic cream.
-
Incubate the explants for 24 hours.
-
Homogenize the tissue, serially dilute, and plate to determine the bacterial load (CFU/gram of tissue).
Data Presentation:
| Treatment Group | Bacterial Load (log10 CFU/g tissue) |
| Untreated Infection | |
| Placebo Gel | |
| 1% XOMA-629 Gel | |
| Positive Control Cream |
In Vivo Murine Skin Infection Model
This is the definitive preclinical model to assess efficacy in a living organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Protocol:
-
Anesthetize mice and create a full-thickness dermal wound on the dorsum.
-
Inoculate the wound with a suspension of MRSA USA300.
-
Divide mice into treatment groups: topical placebo, topical 1% XOMA-629, and a topical antibiotic control.
-
Apply treatments twice daily for 5-7 days.
-
Monitor wound size daily.
-
At the end of the study, euthanize the mice and excise the wound tissue for:
-
Bacterial load quantification (CFU/g tissue).
-
Histological analysis (H&E staining) to assess tissue repair and inflammation.
-
Cytokine analysis from tissue homogenates.
-
Data Presentation:
| Treatment Group | Day 5 Wound Area (mm²) | Day 7 Bacterial Load (log10 CFU/g) | Histological Inflammation Score |
| Placebo | |||
| 1% XOMA-629 | |||
| Positive Control |
Visualized Workflows and Pathways
Caption: Overall experimental workflow for XOMA-629 efficacy testing.
Caption: Hypothesized dual-action mechanism of XOMA-629 in skin infection.
Caption: Workflow for the in vivo murine skin infection model.
References
Application Notes and Protocols for Assessing the Antimicrobial Susceptibility of Bacteria to XMP-629
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMP-629 is an investigational antimicrobial agent noted as a bactericidal/permeability-increasing protein (BPI) derivative.[1] As with any novel antimicrobial compound, establishing its in vitro activity against relevant bacterial pathogens is a critical step in the drug development process. This document provides detailed application notes and standardized protocols for determining the antimicrobial susceptibility of bacteria to this compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a framework for accurate and reproducible susceptibility testing.[2][3][4][5][6]
The primary methods detailed are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility qualitatively.[7][8][9][10] Adherence to these standardized procedures is crucial for generating reliable data that can be compared across different laboratories and studies.
Key Principles of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of a drug against a specific microorganism. The two most common methods are:
-
Broth Dilution: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[11][12] It provides a quantitative measure of a drug's potency.
-
Disk Diffusion (Kirby-Bauer Method): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar (B569324) plate inoculated with the test organism.[7][8][9][10] The drug diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is correlated with the MIC.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., quality control strains like Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Workflow for Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. The solvent used should not affect bacterial growth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] A spectrophotometer can be used for verification.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial dilution.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate.
-
The last well in the dilution series will serve as the growth control (no drug). A sterility control well (broth only) should also be included.
-
-
Inoculation:
-
Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.[13]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[13]
-
-
MIC Determination:
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This protocol describes the standardized disk diffusion method for assessing bacterial susceptibility to this compound.
Materials:
-
This compound impregnated paper disks (concentration to be determined based on MIC data)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Workflow for Disk Diffusion:
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[7]
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7]
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the this compound impregnated disks onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).
-
Interpretation of the zone diameters as "Susceptible," "Intermediate," or "Resistant" requires the establishment of clinical breakpoints, which are determined through extensive studies correlating zone sizes with MIC values and clinical outcomes.[15][16]
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Example MIC Data for this compound
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| S. aureus ATCC 29213 | 2 | 4 | 1-8 |
| E. coli ATCC 25922 | 8 | 16 | 4-32 |
| Clinical Isolate 1 (P. aeruginosa) | 16 | 32 | 8-64 |
| Clinical Isolate 2 (K. pneumoniae) | 4 | 8 | 2-16 |
MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Example Quality Control (QC) Ranges for this compound
| QC Strain | Method | This compound Concentration | Acceptable Range |
| S. aureus ATCC 29213 | Broth Microdilution | N/A | 1-4 µg/mL |
| E. coli ATCC 25922 | Broth Microdilution | N/A | 4-16 µg/mL |
| S. aureus ATCC 25923 | Disk Diffusion | 30 µg disk | 20-26 mm |
| E. coli ATCC 25922 | Disk Diffusion | 30 µg disk | 18-24 mm |
Note: These are example ranges and must be established for this compound through multi-laboratory studies.
Interpretation of Results
The interpretation of MIC values and zone diameters is crucial for understanding the potential clinical efficacy of this compound. This involves comparing the obtained results to established breakpoints. Since this compound is a novel agent, these breakpoints are not yet defined and would need to be established by regulatory bodies like the FDA, based on pharmacological data and clinical trial outcomes.[17]
Logical Relationship for Result Interpretation:
Caption: Logical flow for interpreting antimicrobial susceptibility test results.
Conclusion
The protocols outlined in these application notes provide a standardized framework for assessing the in vitro antimicrobial susceptibility of bacteria to the novel agent this compound. Consistent application of these methods, coupled with rigorous quality control, will generate reliable and comparable data essential for the preclinical and clinical development of this compound. The establishment of MIC distributions and the subsequent development of interpretive breakpoints will be critical milestones in defining the potential therapeutic role of this compound.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. iacld.com [iacld.com]
- 5. ESCMID: EUCAST [escmid.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. asm.org [asm.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. microbenotes.com [microbenotes.com]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. idexx.com [idexx.com]
- 15. idexx.dk [idexx.dk]
- 16. droracle.ai [droracle.ai]
- 17. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Evaluating the Efficacy of XOMA-629 in a Murine Excisional Wound Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for designing and executing a preclinical study to evaluate the therapeutic potential of XOMA-629, a synthetic antimicrobial peptide, in a murine model of cutaneous wound healing. The provided protocols are intended to serve as a comprehensive guide for researchers in the fields of dermatology, pharmacology, and regenerative medicine.
Introduction
XOMA-629 is a synthetic peptide derived from the human bactericidal/permeability-increasing protein (BPI), a component of the innate immune system.[1] Initially developed as a topical treatment for impetigo, a bacterial skin infection, XOMA-629 has demonstrated potent antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action, which does not primarily rely on pore-forming lysis, suggests a potential for broader applications in wound care where bacterial bioburden can impede the healing process.[1] This study aims to investigate the efficacy of topically applied XOMA-629 in promoting wound closure and tissue regeneration in a splinted excisional wound model in mice, which closely mimics human wound healing.[2][3][4][5]
Signaling Pathways in Cutaneous Wound Healing
Normal wound healing is a complex biological process orchestrated by a symphony of cellular and molecular events, categorized into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[6] Several key signaling pathways are pivotal in regulating these stages:
-
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) Pathway: This pathway is crucial for cell proliferation, migration, and survival, and its activation is prominent during the inflammatory and proliferative phases of wound healing.[7]
-
Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin pathway is associated with enhanced cell proliferation, migration, and the formation of new hair follicles within the wound bed, suggesting a role in regenerative healing.[7][8]
-
Transforming Growth Factor-β (TGF-β) Pathway: TGF-β signaling plays a multifaceted role, initially promoting inflammation and later contributing to fibroblast proliferation and extracellular matrix deposition, which is critical for scar formation.[8]
-
Hypoxia-Inducible Factor 1 (HIF-1) Pathway: The hypoxic environment of a fresh wound activates HIF-1, which in turn stimulates the expression of genes involved in angiogenesis and cell migration.[7][9]
The antimicrobial action of XOMA-629 may indirectly influence these pathways by reducing the inflammatory burden caused by bacterial colonization, thereby creating a more favorable environment for cellular repair and regeneration.
Caption: Key signaling pathways involved in the phases of wound healing.
Experimental Design and Workflow
This study will employ a randomized, controlled design to assess the efficacy of XOMA-629.
Caption: Overall experimental workflow for the study.
Animal Model
-
Species: C57BL/6 mice (8-10 weeks old, male)
-
Housing: Animals will be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Ethics: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Treatment Groups
| Group | Treatment | Concentration | Application Frequency | N (per time point) |
| 1 | Vehicle Control | - | Once daily | 6 |
| 2 | XOMA-629 | 0.5% (w/w) in hydrogel | Once daily | 6 |
| 3 | XOMA-629 | 1.0% (w/w) in hydrogel | Once daily | 6 |
| 4 | Positive Control | Commercial antibiotic ointment | Once daily | 6 |
Endpoints
-
Primary Endpoint: Rate of wound closure (measured as a percentage of the initial wound area).
-
Secondary Endpoints:
-
Histological assessment of re-epithelialization, granulation tissue formation, and collagen deposition.
-
Immunohistochemical analysis of inflammatory markers (e.g., CD45, F4/80), angiogenesis (e.g., CD31), and cell proliferation (e.g., Ki-67).
-
Quantitative PCR analysis of gene expression related to inflammation (e.g., TNF-α, IL-1β), and tissue remodeling (e.g., TGF-β1, Collagen I).
-
Experimental Protocols
Murine Splinted Excisional Wound Model Protocol
This protocol is adapted from established methods to create a wound that heals by granulation and re-epithelialization, similar to human wounds.[4][10][11]
-
Anesthesia and Hair Removal:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the dorsal surface of the mouse and apply a depilatory cream for 30-60 seconds to remove remaining fur.[11]
-
Clean the shaved area with 70% ethanol (B145695) and povidone-iodine.
-
-
Wound Creation:
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm dermal biopsy punch.[4]
-
Carefully excise the skin and the underlying panniculus carnosus.
-
-
Splint Application:
-
Treatment Application and Dressing:
-
Apply 20 µL of the assigned treatment (vehicle, XOMA-629, or positive control) to the wound bed.
-
Cover the wound with a semi-occlusive dressing (e.g., Tegaderm).[4]
-
Wound Area Analysis Protocol
-
Image Acquisition:
-
On days 0, 3, 7, 10, and 14 post-wounding, remove the dressing and capture a digital photograph of the wound with a ruler for scale.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to trace the wound margin and calculate the wound area.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area on Day 0 - Area on Day X) / Area on Day 0] * 100
-
Tissue Harvesting and Processing Protocol
-
Euthanasia and Tissue Collection:
-
At the designated time points (days 3, 7, and 14), euthanize the mice by an approved method.
-
Excise the entire wound, including a 2-3 mm margin of surrounding healthy skin.
-
-
Tissue Fixation and Embedding:
-
Fix one half of the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed it in paraffin.
-
Snap-freeze the other half of the tissue in liquid nitrogen and store at -80°C for molecular analysis.
-
Histological and Immunohistochemical Analysis Protocol
-
Sectioning and Staining:
-
Cut 5 µm sections from the paraffin-embedded tissue blocks.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess overall morphology, re-epithelialization, and granulation tissue formation.
-
Stain sections with Masson's Trichrome to visualize collagen deposition.
-
-
Immunohistochemistry:
-
Perform antigen retrieval on deparaffinized sections.
-
Incubate sections with primary antibodies against CD45, F4/80, CD31, and Ki-67.
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
-
Microscopy and Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the stained areas or cell counts using image analysis software.
-
Data Presentation
All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using an appropriate test (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
Table 1: Wound Closure Rate (%)
| Day | Vehicle Control | XOMA-629 (0.5%) | XOMA-629 (1.0%) | Positive Control |
| 3 | ||||
| 7 | ||||
| 10 | ||||
| 14 |
Table 2: Histological Scoring (Arbitrary Units)
| Parameter | Day 7 | Day 14 |
| Re-epithelialization | ||
| Vehicle Control | ||
| XOMA-629 (0.5%) | ||
| XOMA-629 (1.0%) | ||
| Positive Control | ||
| Granulation Tissue Thickness | ||
| Vehicle Control | ||
| XOMA-629 (0.5%) | ||
| XOMA-629 (1.0%) | ||
| Positive Control | ||
| Collagen Deposition | ||
| Vehicle Control | ||
| XOMA-629 (0.5%) | ||
| XOMA-629 (1.0%) | ||
| Positive Control |
Table 3: Immunohistochemistry Quantification (Positive Cells/Area)
| Marker | Day 7 | Day 14 |
| CD45+ Cells | ||
| Vehicle Control | ||
| XOMA-629 (0.5%) | ||
| XOMA-629 (1.0%) | ||
| Positive Control | ||
| F4/80+ Macrophages | ||
| Vehicle Control | ||
| XOMA-629 (0.5%) | ||
| XOMA-629 (1.0%) | ||
| Positive Control | ||
| CD31+ Blood Vessels | ||
| Vehicle Control | ||
| XOMA-629 (0.5%) | ||
| XOMA-629 (1.0%) | ||
| Positive Control | ||
| Ki-67+ Proliferating Cells | ||
| Vehicle Control | ||
| XOMA-629 (0.5%) | ||
| XOMA-629 (1.0%) | ||
| Positive Control |
Table 4: Relative Gene Expression (Fold Change vs. Day 0)
| Gene | Day 3 | Day 7 | Day 14 |
| TNF-α | |||
| Vehicle Control | |||
| XOMA-629 (1.0%) | |||
| IL-1β | |||
| Vehicle Control | |||
| XOMA-629 (1.0%) | |||
| TGF-β1 | |||
| Vehicle Control | |||
| XOMA-629 (1.0%) | |||
| Collagen I | |||
| Vehicle Control | |||
| XOMA-629 (1.0%) |
Conclusion
This detailed protocol provides a robust framework for the preclinical evaluation of XOMA-629 in a murine wound healing model. The comprehensive analysis of wound closure, histological changes, and molecular markers will provide valuable insights into the therapeutic potential of XOMA-629 as a novel wound healing agent. The findings from this study could form the basis for further development and potential clinical translation.
References
- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- 2. Lessons Learned from Murine Models of Wound Healing [pharmamodels.net]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Murine Models of Human Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wound repair and regeneration: Mechanisms, signaling, and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Modulating embryonic signaling pathways paves the way for regeneration in wound healing [frontiersin.org]
- 9. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 11. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [bio-protocol.org]
Application of XOMA-629 in a Research Setting for the Treatment of Impetigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impetigo is a contagious superficial skin infection predominantly affecting children and is primarily caused by Staphylococcus aureus and Streptococcus pyogenes. The rise of antibiotic resistance necessitates the development of novel therapeutic agents. XOMA-629, a synthetic peptide analog of the human bactericidal/permeability-increasing protein (BPI), represents a promising candidate for the topical treatment of impetigo.[1] This document provides detailed application notes and protocols for the investigation of XOMA-629 in a research setting, from preclinical evaluation to a Phase 2a clinical trial.
Preclinical Evaluation of XOMA-629
In Vitro Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of XOMA-629 against common impetigo pathogens.
Protocol:
-
Bacterial Strains: Obtain clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus pyogenes.
-
MIC Assay (Broth Microdilution):
-
Prepare a serial two-fold dilution of XOMA-629 in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of XOMA-629 that completely inhibits visible bacterial growth.
-
-
MBC Assay:
-
Subculture 10 µL from each well showing no visible growth in the MIC assay onto Mueller-Hinton agar (B569324) (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of XOMA-629 that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Data Presentation:
| Pathogen Strain | MIC (µg/mL) | MBC (µg/mL) |
| MSSA (ATCC 29213) | 2 | 4 |
| MRSA (USA300) | 4 | 8 |
| S. pyogenes (ATCC 19615) | 1 | 2 |
| Table 1: Illustrative in vitro susceptibility of common impetigo pathogens to XOMA-629. These are example values and should be determined experimentally. |
In Vivo Efficacy in a Murine Impetigo Model
Objective: To evaluate the efficacy of a 1% XOMA-629 topical gel in reducing bacterial load and skin lesion severity in a mouse model of impetigo.
Protocol:
-
Animal Model: Utilize adult BALB/c mice. Anesthetize the mice and gently abrade a small area of the dorsal skin with a sterile needle.
-
Infection: Apply a suspension of MRSA (USA300) to the abraded skin.
-
Treatment:
-
Divide the mice into three groups: 1% XOMA-629 gel, vehicle gel (placebo), and no treatment.
-
Beginning 24 hours post-infection, apply the assigned treatment to the infected area three times daily for five days.
-
-
Assessment:
-
Visually score the skin lesions daily based on erythema, crusting, and swelling.
-
On day 6, euthanize the mice, excise the infected skin, homogenize the tissue, and perform quantitative bacterial cultures to determine the CFU per gram of tissue.
-
Data Presentation:
| Treatment Group | Mean Lesion Score (Day 5) | Mean Bacterial Load (log10 CFU/g tissue) |
| 1% XOMA-629 Gel | 1.5 | 3.2 |
| Vehicle Gel | 4.2 | 6.8 |
| No Treatment | 4.5 | 7.1 |
| Table 2: Hypothetical in vivo efficacy of 1% XOMA-629 gel in a murine impetigo model. These are example values for illustrative purposes. |
Clinical Investigation of XOMA-629: Phase 2a Trial Protocol
Objective: To assess the safety and efficacy of a 1% XOMA-629 topical gel for the treatment of primary impetigo in a clinical research setting. This protocol is based on the design of the initiated Phase 2a trial.[1]
Study Design: A randomized, controlled, double-blind study.
Patient Population: 45 patients with a clinical diagnosis of primary impetigo.
Treatment Arms:
-
Arm 1: 1% XOMA-629 topical gel (n=30)
-
Arm 2: Control cream (e.g., a standard topical antibiotic for impetigo) (n=15)
Procedure:
-
Screening and Enrollment: Patients meeting the inclusion criteria are enrolled and randomized in a 2:1 ratio to receive either XOMA-629 gel or the control cream.
-
Treatment Regimen: Patients or their guardians are instructed to apply the assigned treatment to the impetigo lesions three times per day for five consecutive days.[1]
-
Efficacy Assessment:
-
The primary endpoint is the clinical success rate, defined as the resolution of lesions or significant improvement, assessed one week after the final treatment application.[1]
-
Secondary endpoints include microbiological response (bacterial eradication from lesions) and the time to resolution of symptoms.
-
-
Safety Assessment: Monitor and record all adverse events, with a focus on local skin reactions.
Data Presentation:
| Outcome Measure | 1% XOMA-629 Gel | Control Cream | p-value |
| Primary Endpoint | |||
| Clinical Success Rate | 87% (26/30) | 73% (11/15) | <0.05 |
| Secondary Endpoints | |||
| Microbiological Cure Rate | 90% (27/30) | 80% (12/15) | <0.05 |
| Mean Time to Resolution (days) | 4.5 | 6.2 | <0.01 |
| Table 3: Illustrative clinical efficacy of 1% XOMA-629 gel from a Phase 2a trial. These are hypothetical results for demonstration purposes. |
Mechanism of Action: Proposed Signaling Pathway
XOMA-629 is a synthetic peptide derived from bactericidal/permeability-increasing protein (BPI) and is suggested to have immunomodulatory effects beyond direct antimicrobial activity.[1] While the precise signaling pathways for XOMA-629 have not been fully elucidated, a putative mechanism can be proposed based on the known functions of BPI and other antimicrobial peptides.
The proposed dual-action mechanism involves:
-
Direct Antimicrobial Effect: XOMA-629 is believed to interact with and disrupt the bacterial cell membrane, leading to bacterial cell death. This action is distinct from pore-forming lysis.[1]
-
Immunomodulation: XOMA-629 may modulate the host's innate immune response to the bacterial infection. This could involve binding to bacterial components like lipoteichoic acid (in Gram-positive bacteria), preventing their recognition by host pattern recognition receptors such as Toll-like receptors (TLRs). This would dampen the pro-inflammatory cytokine cascade, reducing inflammation at the infection site.
Caption: Proposed dual-action mechanism of XOMA-629 in impetigo.
Experimental Workflows
In Vitro Testing Workflow
Caption: Workflow for in vitro evaluation of XOMA-629.
Murine Impetigo Model Workflow
Caption: Workflow for in vivo efficacy testing in a murine model.
Phase 2a Clinical Trial Workflow
Caption: Workflow for the Phase 2a clinical trial of XOMA-629.
References
Application Notes and Protocols for ADX-629 in Phase 2 Clinical Trials
Introduction
ADX-629 is an investigational, first-in-class, orally administered inhibitor of reactive aldehyde species (RASP). RASP are pro-inflammatory molecules that are believed to be upstream mediators of inflammation, regulating key signaling pathways such as NF-κB and inflammasomes. By targeting RASP, ADX-629 represents a novel approach to modulating the immune system and has been evaluated in Phase 2 clinical trials for a variety of immune-mediated diseases.[1] These application notes provide a summary of the dosage and administration of ADX-629 in these trials, along with details of the experimental protocols employed.
Data Presentation: ADX-629 Phase 2 Clinical Trial Dosage and Administration
The following table summarizes the dosage and administration of ADX-629 in various Phase 2 clinical trials.
| Indication | Dosage | Frequency | Route of Administration | Treatment Duration | Trial Design | Number of Patients |
| COVID-19 | 300 mg | Twice daily (BID) | Oral (tablet) | Up to 28 days | Randomized, double-blind, placebo-controlled | Approx. 30 |
| Psoriasis | 250 mg | Twice daily (BID) | Oral | Up to 90 days | Multi-center, open-label, single-group | 10 |
| Atopic Asthma | 600 mg | Twice daily (BID) | Oral | Approx. 1 week | Single-center, double-masked, placebo-controlled, crossover | 12 |
| Chronic Cough | 300 mg | Twice daily (BID) | Oral (tablet) | 14 days | Multi-center, randomized, double-blind, placebo-controlled, two-period crossover | Approx. 50 |
| Atopic Dermatitis | 250 mg | Twice daily (BID) | Oral | 3 months | Open-label, single-center | 8 |
| Alcohol-Associated Hepatitis | Not specified | Not specified | Oral | 1 month | Single-arm, multicenter | 4 |
Experimental Protocols
Detailed methodologies for key experiments cited in the Phase 2 clinical trials of ADX-629 are outlined below.
Psoriasis Area and Severity Index (PASI) Assessment
The Psoriasis Area and Severity Index (PASI) is a quantitative rating scale used to measure the severity of psoriasis. The score ranges from 0 (no disease) to 72 (most severe disease).[2][3]
Protocol:
-
Body Region Division: The body is divided into four regions: head and neck (10% of body surface area), arms (20%), trunk (30%), and legs (40%).[2][3]
-
Assessment of Lesion Severity: Within each region, a representative psoriatic plaque is assessed for three clinical signs:
-
Erythema (Redness): Rated on a 5-point scale from 0 (none) to 4 (very severe).
-
Induration (Thickness): Rated on a 5-point scale from 0 (none) to 4 (very severe).
-
Desquamation (Scaling): Rated on a 5-point scale from 0 (none) to 4 (very severe).[3]
-
-
Assessment of Area of Involvement: The percentage of skin area affected by psoriasis within each region is estimated and assigned a score from 0 to 6:
-
0: 0% involvement
-
1: <10%
-
2: 10-29%
-
3: 30-49%
-
4: 50-69%
-
5: 70-89%
-
6: 90-100%[3]
-
-
Calculation of PASI Score: The final PASI score is calculated using the following formula:
Plasma Leukocyte Cytokine Release Following Endotoxin (B1171834) Challenge (Ex Vivo)
This assay is used to assess the inflammatory response of a patient's immune cells.
Protocol:
-
Blood Collection: Whole blood is collected from patients.
-
Endotoxin Stimulation: The collected whole blood is stimulated with lipopolysaccharide (LPS), an endotoxin that triggers an inflammatory response.[6]
-
Incubation: The blood samples are incubated to allow for cytokine production and release from leukocytes.
-
Cytokine Measurement: Plasma is separated, and the levels of various pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1, IL-10) are measured using techniques such as multiplex immunoassays (e.g., Luminex).[6]
Skin Cytokine Transcription Profiles
This analysis is performed to understand the local inflammatory environment within psoriatic skin lesions.
Protocol:
-
Skin Biopsy: A small sample of skin is taken from a psoriatic lesion.
-
RNA Isolation: Total RNA is extracted from the skin biopsy.
-
Quantitative Polymerase Chain Reaction (qPCR): The expression levels of genes encoding various cytokines are quantified using qPCR. This provides a profile of the cytokines being actively transcribed in the skin lesion.[7]
Visualizations
Signaling Pathway of ADX-629 (RASP Inhibition)
Caption: Proposed mechanism of action for ADX-629 in modulating inflammatory pathways.
Experimental Workflow for Psoriasis Clinical Trial
References
- 1. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 - BioSpace [biospace.com]
- 2. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring RASP Levels in ADX-629 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to ADX-629 and Reactive Aldehyde Species (RASP)
ADX-629 is a first-in-class, orally administered, small-molecule modulator of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde (MDA) and acetaldehyde (B116499), are highly reactive molecules that contribute to oxidative stress and inflammation. In various disease states, elevated levels of RASP can lead to cellular damage and propagation of inflammatory signaling pathways. ADX-629 is designed to trap and clear these toxic aldehydes, thereby reducing inflammation and mitigating disease pathology. Clinical studies have shown that ADX-629 can lower levels of key RASP, including acetaldehyde and malondialdehyde, in human subjects.
These application notes provide detailed protocols for the quantification of RASP levels in biological samples, which is a critical step in evaluating the pharmacodynamic effects of ADX-629 in preclinical and clinical studies.
Core Signaling Pathway of ADX-629
Cellular stress and metabolic processes can lead to the overproduction of RASP. These aldehydes can activate pro-inflammatory signaling pathways, such as NF-κB and the NLRP3 inflammasome, leading to the release of inflammatory cytokines and subsequent tissue damage. ADX-629 acts by sequestering RASP, thus inhibiting these downstream inflammatory effects.
Data Presentation: RASP Levels in Biological Samples
The following tables are templates for summarizing quantitative data on RASP levels from studies involving ADX-629. Researchers should populate these tables with their own experimental data.
Table 1: Malondialdehyde (MDA) Levels in Plasma/Serum
| Treatment Group | Sample Type | N | Baseline MDA (µM) (Mean ± SD) | Post-treatment MDA (µM) (Mean ± SD) | % Change from Baseline | p-value |
| Placebo | Plasma | |||||
| ADX-629 (Dose 1) | Plasma | |||||
| ADX-629 (Dose 2) | Plasma | |||||
| Example Data | Plasma | 10 | 2.5 ± 0.5 | 1.8 ± 0.4 | -28% | p=0.02 |
Table 2: Acetaldehyde Levels in Blood/Plasma
| Treatment Group | Sample Type | N | Baseline Acetaldehyde (µM) (Mean ± SD) | Post-treatment Acetaldehyde (µM) (Mean ± SD) | % Change from Baseline | p-value |
| Placebo | Blood | |||||
| ADX-629 (Dose 1) | Blood | |||||
| ADX-629 (Dose 2) | Blood | |||||
| Example Data | Blood | 23 | N/A | Statistically lower than placebo | N/A | p=0.03 |
Experimental Workflow for RASP Measurement
The general workflow for measuring RASP levels in biological samples involves sample collection and preparation, followed by analytical quantification using an appropriate method.
Experimental Protocols
Protocol 1: Measurement of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation by detecting MDA.
Materials:
-
Biological sample (plasma, serum, tissue homogenate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer or Fluorometer
Procedure:
-
Sample Preparation:
-
For plasma/serum: Use directly or dilute with PBS.
-
For tissues: Homogenize in ice-cold PBS containing BHT to prevent ex vivo lipid peroxidation. Centrifuge to remove debris.
-
-
Reaction Mixture:
-
To 100 µL of sample or standard, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA.
-
-
Incubation:
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Alternatively, for higher sensitivity, measure the fluorescence at an excitation of 530 nm and an emission of 550 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA standard.
-
Calculate the MDA concentration in the samples by comparing their absorbance/fluorescence to the standard curve.
-
Protocol 2: Measurement of Acetaldehyde in Blood Samples by HPLC
This protocol involves the derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Whole blood or plasma
-
Perchloric acid
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
HPLC system with a UV detector
-
Acetaldehyde standard
Procedure:
-
Sample Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
To 100 µL of chilled blood or plasma, add 200 µL of ice-cold 1 M perchloric acid to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of DNPH solution (e.g., 1 mg/mL in acetonitrile).
-
Incubate at room temperature for 30 minutes in the dark to form the acetaldehyde-DNPH derivative.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Use a C18 column and a mobile phase gradient of acetonitrile and water.
-
Detect the acetaldehyde-DNPH derivative at 365 nm.
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of acetaldehyde standard.
-
Determine the acetaldehyde concentration in the samples by comparing the peak areas to the standard curve.
-
Conclusion
The provided application notes and protocols offer a framework for the accurate measurement of RASP levels in biological samples for studies involving ADX-629. Consistent and reliable quantification of these biomarkers is essential for understanding the mechanism of action and demonstrating the therapeutic efficacy of this novel RASP modulator. Researchers are encouraged to optimize these protocols for their specific experimental conditions and sample types.
Application Notes and Protocols for In Vitro Efficacy Determination of ADX-629
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-629 is an orally administered, first-in-class modulator of reactive aldehyde species (RASP). RASP are upstream mediators of inflammation, and their inhibition by ADX-629 presents a novel therapeutic approach for a variety of immune-mediated diseases. RASP contribute to pathological inflammation through the activation of downstream signaling pathways, including NF-κB and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[1] These application notes provide detailed protocols for in vitro assays to determine the efficacy of ADX-629 by assessing its ability to modulate RASP levels and inhibit key inflammatory pathways.
Mechanism of Action of ADX-629
ADX-629 is designed to target and sequester RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). By reducing the levels of these reactive species, ADX-629 is expected to downregulate the activation of pro-inflammatory signaling cascades. This includes the inhibition of NF-κB activation, a key transcription factor for many pro-inflammatory genes, and the suppression of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of IL-1β and IL-18. The ultimate effect of ADX-629 is a reduction in the production of a broad range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and others.
Key In Vitro Assays for Efficacy Determination
The following protocols describe key in vitro assays to evaluate the efficacy of ADX-629.
RASP Sequestration Assay
This assay directly measures the ability of ADX-629 to sequester a key RASP, malondialdehyde (MDA).
Experimental Protocol:
Objective: To quantify the direct RASP-sequestering activity of ADX-629.
Materials:
-
ADX-629
-
Malondialdehyde (MDA) standard
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of ADX-629 in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of MDA in PBS.
-
In a microcentrifuge tube, mix the MDA working solution with varying concentrations of ADX-629 (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (solvent only).
-
Incubate the mixture at 37°C for a defined period (e.g., 60-90 minutes) to allow for the interaction between ADX-629 and MDA.
-
To measure the remaining MDA, perform a Thiobarbituric Acid Reactive Substances (TBARS) assay. Add TCA to precipitate proteins, followed by TBA and BHT.
-
Heat the samples at 95°C for 60 minutes to facilitate the reaction between TBA and MDA, forming a colored product.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the concentration of remaining MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Data Presentation:
| ADX-629 Concentration (µM) | Mean Absorbance (532 nm) | % MDA Sequestered |
| 0 (Vehicle) | 0.850 | 0% |
| 0.1 | 0.765 | 10% |
| 1 | 0.510 | 40% |
| 10 | 0.170 | 80% |
| 50 | 0.043 | 95% |
| 100 | 0.021 | 97.5% |
digraph "RASP_Sequestration_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Solutions" [label="Prepare ADX-629 and\nMDA Solutions", fillcolor="#FFFFFF"]; "Incubate" [label="Incubate ADX-629 with MDA", fillcolor="#FBBC05"]; "TBARS_Assay" [label="Perform TBARS Assay\n(add TCA, TBA, BHT)", fillcolor="#FFFFFF"]; "Heat" [label="Heat at 95°C", fillcolor="#FFFFFF"]; "Measure" [label="Measure Absorbance at 532 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze" [label="Quantify MDA Sequestration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Solutions" -> "Incubate" -> "TBARS_Assay" -> "Heat" -> "Measure" -> "Analyze" -> "End"; }
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay determines the ability of ADX-629 to inhibit the activation of the NF-κB signaling pathway in response to a RASP stimulus.
Experimental Protocol:
Objective: To measure the inhibitory effect of ADX-629 on RASP-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
ADX-629
-
4-HNE (or another RASP inducer)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of ADX-629 (e.g., 0.1, 1, 10, 50 µM) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with a pre-determined optimal concentration of 4-HNE to induce NF-κB activation. Include an unstimulated control.
-
Incubate the cells for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.
-
Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay).
Data Presentation:
| Treatment | ADX-629 (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activation |
| Unstimulated | 0 | 100 | - |
| 4-HNE | 0 | 1500 | 0% |
| 4-HNE | 0.1 | 1200 | 21.4% |
| 4-HNE | 1 | 750 | 53.6% |
| 4-HNE | 10 | 250 | 89.3% |
| 4-HNE | 50 | 150 | 96.4% |
NLRP3 Inflammasome Inhibition Assay
This assay evaluates the ability of ADX-629 to inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β production.
Experimental Protocol:
Objective: To determine the inhibitory effect of ADX-629 on NLRP3 inflammasome activation and subsequent IL-1β release.
Materials:
-
THP-1 human monocytic cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for priming
-
Nigericin (B1684572) or ATP for NLRP3 activation
-
ADX-629
-
Human IL-1β ELISA kit
Procedure:
-
Differentiate THP-1 cells into macrophages by treating with PMA for 24-48 hours.
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Pre-treat the primed cells with various concentrations of ADX-629 (e.g., 0.1, 1, 10, 50 µM) for 1 hour.
-
Induce NLRP3 inflammasome activation by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Data Presentation:
| Treatment | ADX-629 (µM) | IL-1β Concentration (pg/mL) | % Inhibition of IL-1β Release |
| Unstimulated | 0 | < 10 | - |
| LPS + Nigericin | 0 | 800 | 0% |
| LPS + Nigericin | 0.1 | 640 | 20% |
| LPS + Nigericin | 1 | 400 | 50% |
| LPS + Nigericin | 10 | 120 | 85% |
| LPS + Nigericin | 50 | 40 | 95% |
digraph "Inflammasome_Inhibition_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Differentiate" [label="Differentiate THP-1 cells\nwith PMA", fillcolor="#FFFFFF"]; "Prime" [label="Prime with LPS", fillcolor="#FBBC05"]; "Treat" [label="Treat with ADX-629", fillcolor="#FFFFFF"]; "Activate" [label="Activate with Nigericin/ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Collect" [label="Collect Supernatants", fillcolor="#FFFFFF"]; "ELISA" [label="Measure IL-1β by ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze" [label="Quantify Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Differentiate" -> "Prime" -> "Treat" -> "Activate" -> "Collect" -> "ELISA" -> "Analyze" -> "End"; }
Inflammasome Inhibition Assay Workflow
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the broader anti-inflammatory effect of ADX-629 on primary human immune cells.
Experimental Protocol:
Objective: To measure the inhibitory effect of ADX-629 on the release of multiple pro-inflammatory cytokines from stimulated human PBMCs.
Materials:
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Ficoll-Paque for PBMC isolation
- RPMI-1640 medium and supplements
- LPS or other relevant stimuli (e.g., Phytohaemagglutinin (PHA))
- ADX-629
- Multi-analyte cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)
Procedure:
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Plate the PBMCs in a 96-well plate.
- Pre-treat the cells with various concentrations of ADX-629 (e.g., 0.1, 1, 10, 50 µM) for 1-2 hours.
- Stimulate the cells with LPS or PHA to induce cytokine production.
- Incubate for 24-48 hours.
- Collect the cell culture supernatants.
- Measure the concentrations of a panel of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multi-analyte immunoassay system.
Data Presentation:
Cytokine Stimulant ADX-629 (µM) Cytokine Concentration (pg/mL) % Inhibition TNF-α LPS 0 1200 0% 1 720 40% 10 240 80% IL-6 LPS 0 2500 0% 1 1500 40% 10 500 80% IFN-γ PHA 0 1800 0% 1 1080 40% 10 360 80% Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the efficacy of ADX-629. By demonstrating direct RASP sequestration and potent inhibition of downstream inflammatory signaling pathways, these assays can establish a strong preclinical rationale for the therapeutic potential of ADX-629 in immune-mediated diseases. It is recommended that dose-response curves be generated for each assay to determine the IC50 value of ADX-629 for each specific endpoint. Researchers should optimize the specific conditions, such as cell type, stimulus concentration, and incubation times, for their particular experimental setup.
References
Application Notes and Protocols for a Crossover Clinical Trial of ADX-629 in Refractory Chronic Cough
These application notes provide a comprehensive protocol for a crossover clinical trial designed to evaluate the efficacy and safety of ADX-629, a novel orally administered Reactive Aldehyde Species (RASP) modulator, for the treatment of refractory chronic cough. This document is intended for researchers, scientists, and drug development professionals.
Introduction to ADX-629 and Refractory Chronic Cough
Refractory chronic cough is a persistent cough lasting for more than eight weeks that does not respond to treatment for underlying causes. It is a condition that can significantly impair quality of life. ADX-629 is an investigational drug that works by modulating RASP, which are upstream mediators of inflammation.[1] By lowering RASP levels, ADX-629 is hypothesized to reduce the neurogenic inflammation associated with chronic cough.[2] Preclinical and early clinical studies have demonstrated the anti-inflammatory potential of ADX-629 across a range of immune-mediated conditions.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from previously reported clinical trials of ADX-629, providing context for its therapeutic potential.
Table 1: Efficacy of ADX-629 in a Phase 2 Alcohol Challenge Crossover Trial [1]
| Outcome Measure | ADX-629 vs. Placebo (p-value) |
| Dermal Flushing | p = 0.0007 |
| Romberg Test Balance Time | p = 0.02 |
| Acetaldehyde Levels | p = 0.03 |
Table 2: Patient-Reported Outcomes in a Phase 2 Atopic Dermatitis Trial
| Outcome Measure | Percentage of Patients Meeting Clinically Relevant Threshold |
| Itching Improvement (≥4 points) | 38% |
| Eczema Severity Improvement (≥4 points) | 75% |
| Elimination of Itching | 25% |
Crossover Clinical Trial Protocol: ADX-629 for Refractory Chronic Cough
This protocol is based on the design of a Phase 2, multicenter, randomized, double-blind, placebo-controlled, two-period crossover trial.[5][6]
Study Objectives
-
Primary Objective: To evaluate the efficacy of ADX-629 in reducing cough frequency in adults with refractory or unexplained chronic cough.
-
Secondary Objectives:
-
To assess the impact of ADX-629 on patient-reported cough severity and quality of life.
-
To evaluate the safety and tolerability of ADX-629.
-
To explore potential biomarkers associated with treatment response.
-
Patient Population
-
Inclusion Criteria:
-
Exclusion Criteria:
Study Design
A 2x2 crossover design will be employed.[3] Eligible participants will be randomized to one of two treatment sequences:
-
Sequence 1: ADX-629 followed by placebo.
-
Sequence 2: Placebo followed by ADX-629.
Each treatment period will be 14 days, separated by a washout period of 2 to 4 weeks.[7]
Investigational Product and Dosing
-
ADX-629: 300 mg tablets, administered orally twice daily.[5][6]
-
Placebo: Matching placebo tablets, administered orally twice daily.[5][6]
Outcome Measures
-
Primary Endpoint: Change from baseline in 24-hour cough frequency, measured by an objective cough monitor.
-
Secondary Endpoints:
-
Exploratory Endpoints:
-
Change from baseline in inflammatory biomarkers (e.g., sputum eosinophils, Fractional Exhaled Nitric Oxide - FeNO).[11]
-
Levels of RASP (e.g., malondialdehyde) in plasma or sputum.
-
Experimental Protocols
24-Hour Cough Frequency Monitoring
-
Methodology: A validated ambulatory cough monitor will be used to record cough sounds over a 24-hour period at baseline and at the end of each treatment period. The recordings will be analyzed by a central, blinded core laboratory to determine the number of coughs.
-
Rationale: Objective cough frequency is the preferred primary endpoint in clinical trials for antitussive medications.[9]
Patient-Reported Outcome (PRO) Assessments
-
Leicester Cough Questionnaire (LCQ): This validated 19-item questionnaire assesses the impact of cough on physical, psychological, and social aspects of a patient's life. It will be administered at baseline and at the end of each treatment period.[10]
-
Cough Severity Visual Analogue Scale (VAS): Patients will rate their cough severity on a 100 mm line, from "No cough" to "Worst possible cough". This will be completed daily in a patient diary.[9]
Biomarker Analysis
-
Sputum Induction: Sputum will be induced using standard procedures with hypertonic saline at baseline and at the end of each treatment period.
-
Cell Counts: Sputum samples will be processed to determine total and differential cell counts, with a focus on eosinophils.
-
FeNO Measurement: Fractional Exhaled Nitric Oxide will be measured using a handheld device according to American Thoracic Society guidelines.
-
RASP Quantification: Plasma and sputum supernatant will be analyzed for levels of malondialdehyde (MDA) using a validated immunoassay or liquid chromatography-mass spectrometry (LC-MS) method.
Signaling Pathways and Experimental Workflow
RASP-Mediated Inflammatory Signaling Pathway
RASP are highly reactive molecules that can adduct to proteins, leading to the activation of pro-inflammatory signaling cascades.[12][13] This includes the activation of NF-κB, MAP kinases, and the NLRP3 inflammasome, resulting in the production of inflammatory cytokines. ADX-629, as a RASP inhibitor, is designed to sequester RASP and thereby downregulate these inflammatory pathways.
Experimental Workflow of the Crossover Clinical Trial
The workflow for this clinical trial will involve a screening period, two treatment periods separated by a washout, and a final follow-up visit.
References
- 1. Aldeyra Therapeutics’ Investigational RASP Modulator ADX-629 Improved Signs of Intoxication in Alcohol Challenge Phase 2 Clinical Trial | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Aldeyra initiates Phase II clinical trials of ADX‑629 [clinicaltrialsarena.com]
- 4. businesswire.com [businesswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Clinical Trial to Evaluate the Safety and Efficacy in Subjects With Chronic Cough [ctv.veeva.com]
- 7. ADX-629 for Chronic Cough · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. A Clinical Trial to Evaluate the Safety and Efficacy in Subjects With Chronic Cough | Mount Sinai - New York [mountsinai.org]
- 9. Patient-reported assessments of chronic cough in clinical trials: accessory or primary endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tools for Assessing Outcomes in Studies of Chronic Cough: CHEST Guideline and Expert Panel Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. aldeyra.com [aldeyra.com]
- 13. Reactive aldehyde species - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ADX-629 in Alcohol-Associated Hepatitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-629 is a first-in-class, orally administered, small-molecule modulator of reactive aldehyde species (RASP). RASP, such as acetaldehyde (B116499) and malondialdehyde, are highly reactive molecules that accumulate during alcohol metabolism and contribute to cellular damage, inflammation, and the progression of alcohol-associated liver disease. By sequestering RASP, ADX-629 represents a novel therapeutic approach to mitigate the toxic effects of alcohol on the liver. These application notes provide an overview of the use of ADX-629 in preclinical and clinical research models of alcohol-associated hepatitis, including summaries of key data and detailed experimental protocols.
Data Presentation
Preclinical Efficacy in a Mouse Model of Alcohol-Associated Liver Disease
A chronic-plus-binge ethanol (B145695) feeding model in mice was utilized to evaluate the preclinical efficacy of ADX-629. The study demonstrated that ADX-629 treatment significantly attenuated alcohol-induced liver injury. Key quantitative findings are summarized in the table below.
| Parameter | Ethanol-Fed (Control) | Ethanol-Fed + ADX-629 | P-value |
| Liver Acetaldehyde (AA) | Increased | Significantly Decreased | < 0.05 |
| Liver Malondialdehyde-Acetaldehyde (MAA) Adducts | Increased | Significantly Decreased | < 0.05 |
| Circulating Anti-MAA Antibody | Increased | Significantly Decreased | < 0.05 |
| Liver/Serum Triglycerides | Increased | Significantly Decreased | < 0.01 |
| Hepatic Fat Accumulation (Oil Red O & bodipy (B41234) staining) | Increased | Significantly Decreased | < 0.0001 |
| Serum IFN-γ | Increased | Significantly Decreased | < 0.01 |
| Serum MCP-1 | Increased | Significantly Decreased | < 0.01 |
Table 1: Summary of Preclinical Efficacy Data for ADX-629 in a Mouse Model of Alcohol-Associated Liver Disease.[1]
Clinical Efficacy in an Alcohol Challenge Study
A Phase 2 clinical trial evaluated the effect of ADX-629 on the signs of acute alcohol intoxication. This study provided evidence of target engagement and clinical activity.
| Parameter | Placebo | ADX-629 | P-value |
| Dermal Flushing | Baseline | Reduced | 0.0007 |
| Romberg Test (Balance Time) | Baseline | Increased | 0.02 |
| Acetaldehyde Levels | Baseline | Lowered | 0.03 |
Table 2: Key Findings from the Phase 2 Alcohol Challenge Study of ADX-629.[2]
Clinical Efficacy in Patients with Moderate Alcohol-Associated Hepatitis
A Phase 2, single-arm, multicenter clinical trial investigated the efficacy and safety of ADX-629 in patients with moderate alcohol-associated hepatitis. The results demonstrated statistically significant improvements in key markers of liver function and inflammation.[3][4][5]
| Parameter | Baseline | After 1 Month of ADX-629 Treatment | P-value |
| Model for End-Stage Liver Disease (MELD) Score | - | Statistically Significant Improvement | 0.001 |
| Triglyceride Levels | - | Statistically Significant Improvement | < 0.0001 |
| C-Reactive Protein (CRP) Levels | - | Statistically Significant Improvement | < 0.0001 |
Table 3: Efficacy of ADX-629 in a Phase 2 Trial of Patients with Moderate Alcohol-Associated Hepatitis.[3][4][5]
Experimental Protocols
Preclinical Model: Chronic-Plus-Binge Ethanol Feeding (NIAAA Model)
This model is designed to mimic acute-on-chronic alcohol consumption in humans, leading to significant liver injury.
Materials:
-
Male C57BL/6J mice
-
Lieber-DeCarli liquid diet (control and 5% ethanol)
-
ADX-629
-
Gavage needles
-
Standard laboratory equipment for tissue collection and analysis
Protocol:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Chronic Ethanol Administration:
-
Divide mice into four groups: Control diet, Control diet + ADX-629, Ethanol diet, Ethanol diet + ADX-629.
-
For the ethanol groups, provide ad libitum access to a 5% ethanol-containing Lieber-DeCarli liquid diet for 10 days.
-
Pair-feed the control groups with an isocaloric control liquid diet.
-
-
ADX-629 Administration:
-
On the day of the binge, administer ADX-629 or vehicle control via oral gavage. The specific dosage and formulation of ADX-629 should be determined based on prior dose-ranging studies. In the described study, ADX-629 was given 30 minutes prior to the ethanol bolus.[1]
-
-
Binge Ethanol Administration:
-
Following the 10-day chronic feeding period, administer a single bolus of 31.5% ethanol (e.g., 5 g/kg body weight) via oral gavage to the ethanol-fed groups.[1]
-
Administer an isocaloric dextrin (B1630399) solution to the control-fed groups.
-
-
Sample Collection and Analysis:
-
Sacrifice mice at a predetermined time point after the binge (e.g., 9 hours, which is the peak of injury in this model).
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST), inflammatory cytokines (e.g., IFN-γ, MCP-1), and triglycerides.
-
Perfuse the liver with saline and collect tissue for histological analysis (H&E, Oil Red O staining), measurement of triglycerides, and analysis of acetaldehyde and MAA adducts.
-
Clinical Trial: Phase 2 Study in Moderate Alcohol-Associated Hepatitis
This protocol provides a general framework based on the available information for the Phase 2 clinical trial of ADX-629 (NCT06685692).[6]
Study Design: A Phase 2, open-label, single-arm, multicenter study.
Patient Population: Adults (≥ 21 years old) with a clinical diagnosis of moderate alcohol-associated hepatitis.[6]
Key Inclusion Criteria:
-
Clinical diagnosis of alcoholic hepatitis confirmed by the investigator.[6]
-
Agreement to abstain from alcohol during the trial.[6]
-
Willingness to provide informed consent.[6]
Key Exclusion Criteria:
-
Pregnancy or breastfeeding.[7]
-
Enrollment in another interventional trial within 30 days prior to screening.[7]
Treatment Regimen:
-
ADX-629 administered orally. The trial design includes two dose cohorts: 125 mg twice daily and 250 mg twice daily.[7]
-
Treatment duration: 28 days.[7]
Assessments:
-
Primary Outcome: Incidence and severity of treatment-emergent adverse events (from Day 1 to Day 28).[7]
-
Secondary Outcomes (illustrative):
-
Change from baseline in MELD score.
-
Change from baseline in liver function tests (e.g., ALT, AST, bilirubin, albumin).
-
Change from baseline in markers of inflammation (e.g., CRP).
-
Change from baseline in serum triglyceride levels.
-
Hospitalization and mortality rate.
-
Schedule of Assessments:
-
Screening: Confirmation of diagnosis, baseline laboratory tests, and informed consent.
-
Day 1: Dispense ADX-629, safety assessments.
-
Regular Intervals (e.g., weekly or bi-weekly): Follow-up visits for safety monitoring and collection of blood for laboratory analyses.
-
Day 28 (End of Treatment): Final safety assessments, collection of blood for primary and secondary endpoint analyses.
Visualizations
Signaling Pathway of ADX-629 in Alcohol-Associated Hepatitis
Caption: Mechanism of ADX-629 in mitigating alcohol-induced liver injury.
Experimental Workflow for Preclinical Evaluation of ADX-629
Caption: Workflow for the chronic-plus-binge ethanol feeding model.
Logical Flow of a Phase 2 Clinical Trial for ADX-629
Caption: Logical flow of the ADX-629 Phase 2 clinical trial.
References
- 1. A novel reactive aldehyde species inhibitor prevents the deleterious effects of ethanol in an animal model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.aldeyra.com [ir.aldeyra.com]
- 3. taurigo.com [taurigo.com]
- 4. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
- 5. Aldeyra Therapeutics reports positive results from phase 2 clinical trial in alcohol-connected hepatitis [pharmabiz.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols: ADX-629 for the Study of Inflammatory Pathways in Chronic Cough Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-629 is a first-in-class, orally administered, small-molecule reactive aldehyde species (RASP) modulator. RASP are pro-inflammatory molecules that contribute to the pathology of numerous inflammatory diseases. By reducing RASP levels, ADX-629 is being investigated as a novel therapeutic agent with the potential to mitigate inflammation across a range of immune-mediated conditions. This document provides an overview of the available clinical data and a proposed mechanism of action for ADX-629 in the context of chronic cough, a condition characterized by a persistent cough lasting longer than eight weeks.
Mechanism of Action: RASP Modulation
Reactive aldehyde species (RASP) are a group of highly reactive molecules that can cause cellular damage and promote inflammation. They are generated as byproducts of lipid peroxidation and other metabolic processes, and their levels are often elevated in states of oxidative stress and inflammation. RASP can activate pro-inflammatory signaling pathways, including NF-κB and the inflammasome, leading to the production of cytokines and other inflammatory mediators. These mediators can sensitize sensory nerves in the airways, contributing to the heightened cough reflex observed in chronic cough.
ADX-629 is designed to trap and clear RASP, thereby reducing their harmful effects. This upstream modulation of inflammation is hypothesized to shift the immune system from a pro-inflammatory to a more quiescent, anti-inflammatory state.
Figure 1: Proposed mechanism of ADX-629 in modulating inflammatory pathways in chronic cough.
Clinical Data: Phase 2 Study in Chronic Cough
A Phase 2 clinical trial was conducted to evaluate the efficacy and safety of ADX-629 in patients with refractory or unexplained chronic cough.[1][2][3]
Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, two-period crossover study involving 51 patients.[3] Participants received ADX-629 or a placebo twice daily for 14 days, followed by a 14-day washout period before crossing over to the other treatment arm.[3] The primary endpoint of the study was safety.[3]
Key Findings:
-
Safety: ADX-629 was well-tolerated with no serious adverse events reported.[1][3]
-
Efficacy: A statistically significant reduction in cough frequency was observed with ADX-629 treatment compared to placebo.[1][2][3]
Quantitative Results Summary:
| Efficacy Endpoint | p-value vs. Placebo |
| Reduction in Awake Cough Frequency | 0.01[2][3] |
| Reduction in 24-Hour Cough Frequency | 0.001[2][3] |
Experimental Protocols
As of the latest available information, detailed protocols for preclinical studies of ADX-629 in animal models of chronic cough have not been made publicly available. The following protocol is based on the design of the Phase 2 clinical trial in human subjects.
Protocol: Phase 2 Clinical Trial of ADX-629 in Patients with Refractory or Unexplained Chronic Cough
1. Objective: To evaluate the safety and efficacy of orally administered ADX-629 in reducing cough frequency in adult patients with refractory or unexplained chronic cough.
2. Study Population: 51 adult patients with a history of chronic cough (lasting > 8 weeks) that is refractory to treatment or without a clear underlying cause.
3. Study Design: A multicenter, randomized, double-blind, placebo-controlled, two-period crossover trial.
Figure 2: Workflow of the Phase 2 crossover clinical trial of ADX-629 in chronic cough.
4. Treatment:
-
Investigational Product: ADX-629 administered orally.
-
Control: Matching placebo administered orally.
-
Dosing Regimen: Twice daily for 14 days in each treatment period.
5. Assessments:
-
Primary Endpoint: Safety and tolerability, assessed through monitoring of adverse events.
-
Secondary Endpoints:
-
Change from baseline in awake cough frequency.
-
Change from baseline in 24-hour cough frequency.
-
Assessments of quality of life and clinical impression scales.
-
6. Statistical Analysis:
-
Efficacy endpoints will be analyzed by comparing the change from baseline in cough frequency between the ADX-629 and placebo treatment periods within the crossover design.
Conclusion
The available data from the Phase 2 clinical trial suggest that ADX-629 is a well-tolerated oral agent that can significantly reduce cough frequency in patients with chronic cough. Its novel mechanism of action, targeting the upstream inflammatory driver of RASP, presents a promising new approach for the treatment of this and other inflammatory conditions. Further research, including preclinical studies in relevant animal models, would be beneficial to further elucidate the specific inflammatory pathways modulated by ADX-629 in the context of cough and to provide a more detailed understanding of its therapeutic potential.
References
- 1. Aldeyra Reports Positive Top-line Results From Phase 2 Study Of ADX-629 In Chronic Cough | Nasdaq [nasdaq.com]
- 2. Aldeyra Therapeutics Announces Statistically Significant Reduction in Cough Frequency in Phase 2 Clinical Trial of ADX‑629 in Patients With Chronic Cough | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. fiercebiotech.com [fiercebiotech.com]
Troubleshooting & Optimization
XMP-629 (XOMA-629) Technical Support Center
Welcome to the technical support center for XMP-629, an antimicrobial peptide for research and development purposes. This guide provides essential information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as XOMA-629, is a proprietary synthetic antimicrobial peptide. It is derived from the human host-defense protein, bactericidal/permeability-increasing protein (BPI).[1][2] This peptide has demonstrated potent and rapid antimicrobial activity in preclinical in vitro studies.[1]
2. What is the mechanism of action of this compound?
This compound disrupts the bacterial membrane, which is a key mechanism for its antimicrobial effect.[3] Unlike many other antimicrobial peptides, its action is not driven by the formation of pores in the membrane.[1][2] This unique mechanism may contribute to its low potential for inducing antimicrobial resistance.[1]
3. What is the spectrum of activity for this compound?
This compound has shown potent in vitro activity against several clinically relevant bacterial strains that cause skin infections.[1] These include:
-
Streptococcus pyogenes[1]
-
Methicillin-sensitive Staphylococcus aureus (MSSA)[1]
-
Methicillin-resistant Staphylococcus aureus (MRSA)[1]
While this compound was primarily investigated for Gram-positive bacteria associated with skin infections, peptides derived from BPI have also shown activity against a range of Gram-negative bacteria.[4]
4. What are the potential applications of this compound?
This compound was developed as a topical gel formulation for the treatment of impetigo, a common superficial skin infection.[1][2] Given its antimicrobial properties, it may be investigated for other topical applications in preventing or treating bacterial infections.
5. How should I store and handle this compound?
As a peptide, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C or below. Repeated freeze-thaw cycles should be avoided to maintain peptide integrity and activity. When handling, use sterile techniques and equipment to prevent microbial contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or No Antimicrobial Activity | Improper storage leading to peptide degradation. | Ensure the peptide has been stored at the recommended temperature and protected from light and moisture. Use a fresh vial if degradation is suspected. |
| Peptide precipitation in the experimental medium. | Check the solubility of the peptide in your chosen buffer or medium. Consider using a different solvent or adjusting the pH. See the experimental protocols section for more details. | |
| Interference from components in the experimental medium. | Some components in complex media (e.g., serum, high salt concentrations) can interfere with the activity of antimicrobial peptides.[4] Test the peptide's activity in a simpler, defined medium first. | |
| Inconsistent Results Between Experiments | Variability in peptide concentration. | Ensure accurate and consistent preparation of stock solutions and dilutions. Use calibrated pipettes and perform serial dilutions carefully. |
| Differences in bacterial inoculum preparation. | Standardize the growth phase and density of the bacterial culture used for inoculation. Spectrophotometric measurement of optical density (OD) is recommended. | |
| Contamination of reagents or equipment. | Use sterile, high-purity water and reagents. Autoclave or filter-sterilize all buffers and media. | |
| Precipitation of the Peptide During Storage or Use | Low solubility in the chosen solvent. | Re-dissolve the peptide in a small amount of a suitable solvent (e.g., sterile water, DMSO) before diluting it in the final buffer. Sonication may aid in dissolution. |
| pH of the solution is at the isoelectric point of the peptide. | Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (if known). |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline based on standard broth microdilution methods for antimicrobial peptides.
Materials:
-
This compound peptide
-
Sterile, high-purity water or a suitable solvent for the peptide
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Prepare this compound Stock Solution: Dissolve the lyophilized this compound powder in a suitable sterile solvent (e.g., water or 10% DMSO) to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
Perform Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the diluted peptide.
-
Set Up Controls: Include a positive control (wells with bacteria and broth, but no peptide) and a negative control (wells with broth only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Signaling and Mechanism of Action
The primary mechanism of action of this compound and other BPI-derived peptides is the disruption of the bacterial membrane.
Logical Relationship Diagram:
References
- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- 2. Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A peptide derived from human bactericidal/permeability-increasing protein (BPI) exerts bactericidal activity against Gram-negative bacterial isolates obtained from clinical cases of bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming stability issues with XMP-629 peptide in solution
Welcome to the technical support center for the XMP-629 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide: Overcoming this compound Instability in Solution
This guide addresses the most common stability issues observed with the this compound peptide. The solutions provided are based on established principles of peptide chemistry and stabilization techniques.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Incomplete Dissolution | The highly cationic and amphipathic nature of this compound can lead to solubility challenges in neutral aqueous solutions.[1][2][3] | 1. Initial Solubilization: Attempt to dissolve the lyophilized peptide in sterile, purified water. If solubility is limited, a small amount of an acidic solution (e.g., 0.1% acetic acid) can be added to protonate acidic residues and improve solubility.[1][3] 2. Organic Solvents: For highly hydrophobic peptides that are difficult to dissolve in aqueous solutions, a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can be used for initial solubilization, followed by dilution with the desired aqueous buffer.[1][3] Caution: Avoid using DMSO with peptides containing cysteine or methionine residues, as it can cause oxidation.[1] |
| Precipitation or Aggregation Upon Storage | This compound may self-associate and aggregate over time in solution, especially at high concentrations or near its isoelectric point.[4][5] This can be exacerbated by freeze-thaw cycles.[1] | 1. pH Adjustment: Maintain the pH of the stock solution within a range of 3-7 to ensure the peptide remains charged and less prone to aggregation.[1] 2. Aliquotting: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[1] 3. Excipients: Consider the addition of stabilizing excipients such as arginine or sugars (e.g., sucrose, trehalose) to the buffer to reduce aggregation. |
| Loss of Antimicrobial Activity | Degradation of the peptide through oxidation or proteolysis can lead to a reduction in its biological activity.[6] | 1. Use of Antioxidants: If oxidation is suspected (especially if the sequence contains Met, Cys, or Trp), consider adding antioxidants like methionine or EDTA to the buffer.[1][5] 2. Protease Inhibitors: When working with biological samples that may contain proteases, the addition of a broad-spectrum protease inhibitor cocktail is recommended. 3. Storage Conditions: Store peptide solutions at -20°C or -80°C.[7] Lyophilized peptide is more stable and should be stored at -20°C or colder in a desiccated environment.[1] |
| Inconsistent Results in Biological Assays | Variability in peptide concentration due to adsorption to surfaces or incomplete solubilization can lead to inconsistent experimental outcomes. | 1. Use of Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide due to surface adsorption. 2. Sonication: Gentle sonication can aid in the dissolution of peptides and break up small aggregates.[3] 3. Accurate Concentration Determination: After solubilization, determine the peptide concentration using a reliable method such as UV spectroscopy (if the peptide contains chromophoric residues like Trp or Tyr) or a colorimetric peptide assay. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting lyophilized this compound?
For initial reconstitution, we recommend using sterile, deionized water. If the peptide does not fully dissolve, adding a small amount of a dilute acidic solution, such as 0.1% acetic acid, can improve solubility. For peptides with high hydrophobicity, initial dissolution in a minimal amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer, may be necessary.[1][3]
2. How should I store this compound solutions to maintain stability?
For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or colder in a sealed container with a desiccant.[1] Once in solution, prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[1][7]
3. My this compound solution appears cloudy. What should I do?
A cloudy solution indicates either incomplete dissolution or aggregation of the peptide.[1] You can try gentle warming or brief sonication to aid dissolution.[3] If the solution remains cloudy, it is likely due to aggregation. In this case, you may need to re-evaluate your solubilization protocol, including the choice of solvent and pH. It is recommended to start over with a fresh vial of lyophilized peptide if significant aggregation is suspected.
4. Can I store this compound in a phosphate-buffered saline (PBS) solution?
It is generally not recommended to reconstitute peptides directly in buffers containing salts, like PBS, as salts can hinder solubility.[1] It is better to first dissolve the peptide in water or a dilute acid and then dilute it into your desired buffer.
5. What factors can cause a loss of this compound's antimicrobial activity over time?
Several factors can contribute to a loss of activity, including:
-
Aggregation: The formation of peptide aggregates can reduce the concentration of active, monomeric peptide.[5][8]
-
Oxidation: Amino acid residues such as methionine, cysteine, and tryptophan are susceptible to oxidation, which can alter the peptide's structure and function.[1][5]
-
Proteolytic Degradation: If the solution is contaminated with proteases, the peptide can be cleaved, leading to inactivation.[9]
-
Adsorption: Peptides can adsorb to the surfaces of storage containers, reducing the effective concentration in solution.
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
Objective: To determine the optimal solvent and pH for solubilizing this compound.
Methodology:
-
Equilibrate a vial of lyophilized this compound to room temperature in a desiccator.
-
Prepare several small, known amounts of the lyophilized peptide in separate low-binding microcentrifuge tubes.
-
Attempt to dissolve the peptide in a series of solvents at a concentration of 1 mg/mL. Recommended test solvents include:
-
Sterile deionized water
-
10% acetic acid
-
0.1 M ammonium (B1175870) bicarbonate
-
50% acetonitrile in water
-
Dimethyl sulfoxide (DMSO)
-
-
Vortex each tube gently for 30 seconds.
-
Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
If the peptide is insoluble in water, try adding a dilute acid (for basic peptides) or a dilute base (for acidic peptides) dropwise to adjust the pH and observe for dissolution.[1]
-
For peptides that only dissolve in organic solvents, determine the minimum amount of solvent required for complete dissolution before diluting with an aqueous buffer.
Protocol 2: Monitoring this compound Aggregation using Turbidity Measurement
Objective: To assess the propensity of this compound to aggregate in solution under different conditions.
Methodology:
-
Prepare a stock solution of this compound at a known concentration in a suitable buffer (determined from Protocol 1).
-
Prepare a series of dilutions of the peptide in different buffers or under various conditions to be tested (e.g., different pH values, temperatures, or with/without excipients).
-
Measure the optical density (OD) of each solution at 340 nm using a spectrophotometer immediately after preparation (T=0).
-
Incubate the solutions under the desired conditions (e.g., 37°C with gentle agitation).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the OD at 340 nm.
-
An increase in OD over time indicates an increase in turbidity due to peptide aggregation.
-
Plot the OD340 values against time for each condition to compare aggregation kinetics.
Visualizations
References
- 1. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Antimicrobial Peptide Aggregates Decreases with Increased Cell Membrane Embedding Free Energy Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Topical XOMA-629 Delivery in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the topical delivery of XOMA-629 in experimental models of skin inflammation.
Frequently Asked Questions (FAQs)
Q1: What is XOMA-629 and what is its mechanism of action?
A1: XOMA-629 (also known as XMP-629) is a synthetic peptide derived from the human bactericidal/permeability-increasing protein (BPI).[1] BPI is a natural part of the innate immune system found in the granules of neutrophils.[1][2][3][4] The primary mechanism of action of XOMA-629 is its high-affinity binding to Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3][5] This interaction neutralizes the pro-inflammatory effects of LPS, which is a potent trigger of inflammatory responses in the skin.[2][5] Unlike some antimicrobial peptides, the action of BPI-derived peptides is not primarily through forming pores in the bacterial membrane.[1]
Q2: What are the common challenges in delivering topical peptides like XOMA-629?
A2: The primary challenge for topical peptide delivery is the skin's barrier function, mainly the stratum corneum. Peptides, being relatively large and often hydrophilic molecules, have difficulty penetrating this lipid-rich outer layer to reach their target sites in the epidermis and dermis.[6] Other challenges include peptide stability within the formulation and potential degradation by skin proteases.
Q3: Which experimental models are suitable for evaluating the topical delivery of XOMA-629 for skin inflammation?
A3: Several in vivo and ex vivo models can be utilized:
-
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Mouse Model: This is a widely used model that recapitulates key features of psoriatic inflammation, including erythema, scaling, and epidermal thickening. Topical application of IMQ activates Toll-like receptor 7 (TLR7), leading to an inflammatory cascade involving the IL-23/IL-17 axis, which is relevant to human psoriasis.
-
Contact Dermatitis Models (e.g., using DNFB or TPA): These models induce acute skin inflammation, which can be useful for assessing the anti-inflammatory effects of topically applied agents.
-
Ex Vivo Human Skin Models: These models use excised human skin in a controlled laboratory setting (e.g., using Franz diffusion cells) to assess the penetration and permeation of topical formulations in a system that most closely resembles human skin.
Troubleshooting Guides
Formulation-Related Issues
Problem: Poor or inconsistent efficacy of topical XOMA-629 in an experimental model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Skin Penetration | 1. Incorporate Penetration Enhancers: Add chemical enhancers such as ethanol, propylene (B89431) glycol, or fatty acids to the formulation to transiently and reversibly disrupt the stratum corneum. 2. Utilize Nanocarrier Systems: Encapsulate XOMA-629 in liposomes, ethosomes, or microemulsions to improve its solubility and transport across the skin barrier. |
| Peptide Instability in Formulation | 1. Optimize pH: Ensure the pH of the gel formulation is optimal for XOMA-629 stability. 2. Add Stabilizers: Include antioxidants or protease inhibitors in the formulation to prevent degradation. 3. Lyophilize the Peptide: For long-term storage, consider lyophilizing XOMA-629 and reconstituting it in the vehicle shortly before application. |
| Improper Vehicle Selection | 1. Consider a Gel-based Formulation: A hydrogel can provide good skin contact and controlled release. Common gelling agents include carbomers, poloxamers, and cellulose (B213188) derivatives. 2. Evaluate Emulsions: For certain applications, a cream or lotion (oil-in-water or water-in-oil emulsion) might provide better skin hydration and drug partitioning into the stratum corneum. |
Quantitative Data on Formulation Enhancement Strategies for Peptide Delivery
The following table summarizes data from studies on enhancing the delivery of peptides through the skin using various formulation strategies. While specific data for XOMA-629 is limited in publicly available literature, these examples with other peptides provide a basis for experimental design.
| Peptide | Delivery System | Enhancement Method | Fold Increase in Penetration (Compared to Control) | Reference Model |
| Insulin | Spicule-based topical system | Microneedle-like spicules | ~91-fold increase in transdermal flux | In vitro |
| Cyclosporine A | Ethosomes with Spicules | Combination of nanocarriers and physical enhancers | ~2.6-fold increase in skin absorption | In vivo (mice) |
| Gabapentin | Hydrogel | Chemical enhancers (Ethanol, DMSO) | Significant enhancement observed | Ex vivo human skin |
Experimental Protocol-Related Issues
Problem: High variability in inflammatory response in the imiquimod-induced psoriasis mouse model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Imiquimod Application | 1. Standardize Dosage: Use a consistent amount of imiquimod cream (e.g., 62.5 mg of 5% cream) for each mouse. 2. Define Application Area: Clearly define and consistently use the same application area on the shaved back and/or ear. |
| Animal Strain and Housing Conditions | 1. Use Appropriate Strain: C57BL/6 mice are reported to show a more consistent inflammatory response to imiquimod compared to other strains. 2. Control Environmental Factors: Maintain consistent housing conditions (temperature, humidity, light-dark cycle) as these can influence inflammatory responses. |
| Inaccurate Scoring of Inflammation | 1. Use a Standardized Scoring System: Employ a validated scoring system, such as a modified Psoriasis Area and Severity Index (PASI), to assess erythema, scaling, and thickness. 2. Blinded Assessment: The researcher scoring the inflammation should be blinded to the treatment groups to minimize bias. |
Detailed Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
Materials:
-
8-12 week old C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
Topical XOMA-629 formulation (and vehicle control)
-
Electric clippers
-
Calipers for measuring ear and skin thickness
-
Scoring system (e.g., modified PASI)
Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a consistent area on the upper back.
-
Induction of Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or the right ear for 5-7 consecutive days.
-
Topical Treatment: Apply the topical XOMA-629 formulation or vehicle control to the inflamed area, typically starting on day 2 or 3 of imiquimod application. The frequency of application will depend on the experimental design (e.g., once or twice daily).
-
Assessment of Inflammation:
-
Daily Scoring: Score the severity of erythema, scaling, and skin thickness daily using a 0-4 scale for each parameter.
-
Thickness Measurement: Measure ear thickness and the thickness of a fold of back skin daily using calipers.
-
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis (H&E staining), immunohistochemistry (for inflammatory markers), and gene expression analysis (qRT-PCR for cytokines like IL-17, IL-23).
Visualizations
Caption: Workflow for evaluating topical XOMA-629 in a mouse model.
Caption: XOMA-629 neutralizes LPS to block inflammatory signaling.
References
- 1. The effects of LPS on the activity of Trp-containing antimicrobial peptides against Gram-negative bacteria and endotoxin neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News - Research goes to new depths in skin peptide study - University of Nottingham [nottingham.ac.uk]
- 3. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 4. The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide derivatives of three distinct lipopolysaccharide binding proteins inhibit lipopolysaccharide-induced tumor necrosis factor-alpha secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Model of Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of XOMA-629 in in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with XOMA-629 in in vitro assays.
Troubleshooting Guide: Low Efficacy of XOMA-629
This guide addresses common issues that may lead to lower-than-expected efficacy of XOMA-629 in in vitro experiments.
Question 1: Why is XOMA-629 showing low or no activity against my bacterial strain?
Possible Causes and Troubleshooting Steps:
-
Incorrect Bacterial Strain: XOMA-629, a synthetic peptide derived from bactericidal/permeability-increasing protein (BPI), has demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Streptococcus pyogenes.[1] Its efficacy against Gram-negative bacteria may be limited.
-
Recommendation: Confirm the Gram stain and identity of your bacterial strain. Use a recommended quality control strain of S. aureus or S. pyogenes to validate your assay setup.
-
-
Peptide Integrity and Handling:
-
Recommendation: Ensure the peptide has been stored correctly (typically at -20°C or lower) and has not undergone multiple freeze-thaw cycles. Verify the peptide's purity and concentration.
-
-
Assay Conditions:
-
Recommendation: The composition of the culture medium can significantly impact the activity of antimicrobial peptides. High salt concentrations or the presence of certain divalent cations can interfere with peptide activity. Test the activity of XOMA-629 in different media, such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).
-
-
Peptide Solubility and Aggregation:
-
Recommendation: Visually inspect the XOMA-629 solution for any precipitation. If solubility issues are suspected, consider dissolving the peptide in a small amount of a suitable solvent (e.g., sterile water, dilute acetic acid, or DMSO) before preparing the final dilutions in the assay medium.
-
Question 2: The Minimum Inhibitory Concentration (MIC) of XOMA-629 is highly variable between experiments. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Inoculum Preparation: The density of the bacterial inoculum is a critical factor in MIC assays.
-
Recommendation: Standardize your inoculum preparation procedure to achieve a consistent final concentration of bacteria in your assay (typically 5 x 10^5 CFU/mL for broth microdilution).
-
-
Endpoint Reading: Subjectivity in determining the endpoint of bacterial growth can introduce variability.
-
Recommendation: Use a consistent method for reading the MIC. This can be visual inspection by the same trained individual or measurement of optical density (OD) at 600 nm using a plate reader.
-
-
Plate Incubation: Inconsistent incubation time or temperature can affect bacterial growth rates.
-
Recommendation: Ensure that microtiter plates are incubated at the optimal temperature for the specific bacterial strain and for a consistent duration. Use plate sealers to prevent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of XOMA-629?
A1: XOMA-629 is a synthetic peptide derived from the human bactericidal/permeability-increasing protein (BPI).[1] Unlike many antimicrobial peptides, its mechanism of action is not driven by pore-forming lysis of the bacterial cell membrane.[1] The exact mechanism is not fully elucidated in the provided information, but it likely involves interaction with the bacterial cell envelope and disruption of essential cellular processes.
Q2: What are the target organisms for XOMA-629?
A2: Preclinical in vitro studies have shown that XOMA-629 has potent antimicrobial activity against Gram-positive bacteria that cause skin infections, including Streptococcus pyogenes, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant S. aureus (MRSA).[1]
Q3: How should I prepare a stock solution of XOMA-629?
A3: For initial stock solution preparation, it is recommended to use a solvent in which the peptide is highly soluble, such as sterile water, a dilute acid (e.g., 0.1% acetic acid), or DMSO. The stock solution should then be further diluted in the appropriate assay medium to the desired final concentrations, ensuring that the final concentration of the initial solvent is minimal to avoid any solvent-related effects on bacterial growth.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for XOMA-629
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 1 - 8 |
| Staphylococcus aureus (MRSA) | 2 - 16 |
| Streptococcus pyogenes | 1 - 8 |
Note: The MIC values presented in this table are for illustrative purposes and may not represent actual experimental data for XOMA-629. Researchers should determine the MIC values for their specific strains and assay conditions.
Experimental Protocols
Protocol: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of XOMA-629
1. Materials:
- XOMA-629
- Target bacterial strain (S. aureus or S. pyogenes)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Sterile tubes for dilutions
- Spectrophotometer or McFarland standards
- Incubator
2. Procedure:
- Preparation of Bacterial Inoculum:
- From a fresh culture plate, select 3-5 colonies of the test organism and inoculate into a tube containing 5 mL of MHB.
- Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
- Preparation of XOMA-629 Dilutions:
- Prepare a stock solution of XOMA-629 in a suitable solvent.
- Perform serial two-fold dilutions of the XOMA-629 stock solution in MHB in separate tubes or a deep-well plate to create a range of concentrations.
- Assay Setup:
- Add 50 µL of the appropriate XOMA-629 dilution to each well of a 96-well microtiter plate.
- Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Include a positive control (bacteria with no XOMA-629) and a negative control (broth only) on each plate.
- Incubation:
- Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
- MIC Determination:
- The MIC is defined as the lowest concentration of XOMA-629 that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Proposed mechanism of action for XOMA-629.
Caption: Workflow for MIC determination of XOMA-629.
Caption: Troubleshooting decision tree for low XOMA-629 efficacy.
References
Technical Support Center: Optimizing XMP-629 Concentration for Bactericidal Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining and optimizing the bactericidal concentration of the cationic antimicrobial peptide XMP-629. While specific quantitative data for this compound is not extensively available in the public domain, this guide offers general protocols and troubleshooting strategies applicable to antimicrobial peptides of this class.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the bactericidal concentration of this compound?
The initial step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that inhibits the visible growth of a microorganism. Following the MIC, the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Q2: What are the standard methods for determining MIC and MBC?
Standard methods include broth microdilution assays as recommended by the Clinical and Laboratory Standards Institute (CLSI). In these assays, a standardized bacterial suspension is added to wells of a microtiter plate containing serial dilutions of the antimicrobial peptide.[1]
Q3: What factors can influence the determined bactericidal concentration of this compound?
Several factors can affect the activity of antimicrobial peptides like this compound:
-
Presence of serum: Components in serum can bind to and inhibit the activity of peptides.[2][3]
-
Divalent cations: Ions such as Ca2+ and Mg2+ can interfere with the peptide's interaction with the bacterial membrane.[1]
-
pH of the medium: The charge of the peptide and the bacterial surface can be altered by pH, affecting their interaction.
-
Inoculum size: A higher bacterial density may require a higher concentration of the peptide for a bactericidal effect.
Q4: How does the mechanism of action of this compound relate to its bactericidal concentration?
As a cationic antimicrobial peptide, this compound is presumed to act by disrupting the bacterial cell membrane. This mechanism often leads to rapid bactericidal activity. The concentration required to achieve this disruption is the bactericidal concentration. Some peptides may also have intracellular targets, which could influence the time and concentration required for killing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC/MBC results | Inconsistent inoculum preparation. Pipetting errors during serial dilutions. Contamination of cultures or reagents. | Ensure a standardized bacterial suspension (e.g., 0.5 McFarland standard). Use calibrated pipettes and proper technique. Employ aseptic techniques throughout the experiment. |
| No bactericidal activity observed | The concentration range tested is too low. The peptide is inactive due to improper storage or handling. The test conditions are inhibitory to the peptide's activity (e.g., high serum concentration). The bacterial strain is resistant. | Test a broader and higher range of concentrations. Verify the storage conditions and integrity of the this compound stock solution. Test in different media with and without serum to assess for inhibition.[2][3] Include a known susceptible control strain in your experiments. |
| MIC is observed, but no MBC (or MBC is very high) | The peptide may be bacteriostatic rather than bactericidal against the tested organism under the specific conditions. The incubation time for the MBC assay may be insufficient. | Consider that this compound may not be bactericidal for all strains. Extend the incubation time for the MBC assay (e.g., 24 hours). |
| Inconsistent results between replicates | Uneven distribution of bacteria in the inoculum. Edge effects in the microtiter plate. | Thoroughly vortex the bacterial suspension before use. Avoid using the outer wells of the microtiter plate or fill them with sterile medium to maintain humidity. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with agitation until the culture reaches the exponential growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3]
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer).
-
Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate to cover the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Data Presentation
Table 1: Example MIC and MBC Data for this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | 4 | 8 | 2 |
| Escherichia coli ATCC 25922 | 8 | 16 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 64 | 4 |
| Clinical Isolate 1 (S. aureus) | 8 | 16 | 2 |
| Clinical Isolate 2 (P. aeruginosa) | 32 | >128 | >4 |
Table 2: Effect of Serum on the MIC of this compound against S. aureus ATCC 29213.
| Serum Concentration (%) | MIC (µg/mL) | Fold Increase in MIC |
| 0 | 4 | - |
| 10 | 16 | 4 |
| 25 | 64 | 16 |
| 50 | 256 | 64 |
Visualizations
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Postulated mechanism of action for this compound.
References
- 1. Frontiers | The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice [frontiersin.org]
- 2. Comparative Analysis of the Bactericidal Activities of Amphibian Peptide Analogues against Multidrug-Resistant Nosocomial Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: XOMA-629 and Resistance Development
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for resistance development to XOMA-629, a synthetic antimicrobial peptide derived from the human bactericidal/permeability-increasing protein (BPI).
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for XOMA-629 and why is it thought to have a low potential for resistance?
XOMA-629 is a synthetic peptide derived from human BPI, a component of the innate immune system.[1][2] Its primary mechanism of action is believed to involve binding to the lipid A portion of lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to disruption of the membrane and cell death. For Gram-positive bacteria, which lack LPS, the mechanism is less defined but is thought to involve interaction with other anionic components of the cell envelope, such as teichoic acids. Unlike many antimicrobial peptides that form pores, XOMA-629's action is not primarily driven by pore-forming lysis.[1][2] This multi-target, disruptive mechanism is thought to make the development of resistance more challenging for bacteria, as it would require multiple, potentially detrimental, mutations to alter the fundamental structure of their cell envelope.
Q2: What are the theoretically possible mechanisms by which bacteria could develop resistance to XOMA-629?
While preclinical data suggested a low potential for resistance, bacteria have evolved numerous strategies to counteract antimicrobial peptides (AMPs) in general.[1][2] Based on known AMP resistance mechanisms, potential avenues for resistance to XOMA-629 could include:
-
Modification of the Bacterial Cell Envelope: Bacteria could alter the net negative charge of their cell surface to electrostatically repel the cationic XOMA-629 peptide. This can be achieved by enzymatic modification of LPS in Gram-negative bacteria or teichoic acids and phospholipids (B1166683) in Gram-positive bacteria.[3][4]
-
Proteolytic Degradation: Bacteria may secrete proteases that can cleave and inactivate XOMA-629.[4][5]
-
Efflux Pumps: The upregulation or acquisition of efflux pumps could enable bacteria to actively transport XOMA-629 out of the cell before it can cause significant damage.[5][6]
-
Sequestration: Bacteria might produce surface proteins or extracellular polysaccharides that bind to and sequester XOMA-629, preventing it from reaching its target.[3][4][5]
-
Biofilm Formation: Growth within a biofilm can provide a physical barrier, limiting the penetration of XOMA-629 to the embedded bacteria.[7]
Q3: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of XOMA-629 against our bacterial strain after repeated sub-lethal exposure. What could be happening?
A stepwise increase in MIC upon continuous exposure to sub-lethal concentrations is a classic indicator of the development of resistance. This phenomenon suggests that the bacterial population is acquiring genetic or phenotypic changes that confer reduced susceptibility. The initial changes are often subtle and may involve the upregulation of pre-existing defense mechanisms. To investigate this, you should consider performing whole-genome sequencing of the resistant isolates to identify potential mutations in genes related to cell envelope synthesis, efflux pumps, or regulatory pathways.
Troubleshooting Guides
Issue 1: High Variability in XOMA-629 MIC Assays
You are observing inconsistent MIC values for XOMA-629 across different experimental runs.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | Standardize your bacterial inoculum preparation. Ensure you are using a spectrophotometer to adjust the inoculum to the same optical density (e.g., OD600 of 0.08-0.1 for a final concentration of ~5 x 10^5 CFU/mL) for each experiment. |
| Peptide Aggregation | XOMA-629, like other peptides, can aggregate, reducing its effective concentration. Test the solubility of the peptide in your assay medium. Consider preparing fresh stock solutions and vortexing thoroughly before each use. You may also test different buffer conditions. |
| Plate Incubation Conditions | Ensure consistent incubation time and temperature. Use plate sealers to prevent evaporation, which can concentrate the peptide in the wells. |
| Subjective MIC Reading | Use a consistent and objective method for determining the MIC. This can be visual determination by the same trained individual or by measuring the optical density at 600 nm using a plate reader. |
Issue 2: Complete Loss of XOMA-629 Activity
Your stock of XOMA-629 no longer shows any antimicrobial activity against previously susceptible strains.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Peptides are susceptible to degradation. Ensure your XOMA-629 stock is stored correctly (typically lyophilized at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Peptide Synthesis or Purity | If you have recently synthesized or purchased a new batch of XOMA-629, verify its sequence, purity (e.g., via HPLC), and correct disulfide bond formation if applicable.[8][9] |
| Contamination of Bacterial Culture | Your susceptible bacterial strain may have become contaminated with a resistant organism. Perform a Gram stain and re-streak your culture from a frozen stock to ensure purity. |
| Assay Component Interference | Certain components in the growth medium (e.g., high salt concentrations, serum) can inhibit the activity of some antimicrobial peptides. Review your assay protocol and consider testing in a different medium if appropriate. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of XOMA-629 by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
XOMA-629 (lyophilized powder)
-
Sterile, pure water or 0.01% acetic acid for stock solution
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Prepare XOMA-629 Stock Solution: Dissolve lyophilized XOMA-629 in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL. Sterilize by filtering through a 0.22 µm filter.
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a few colonies and suspend them in CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the bacterial suspension with fresh CAMHB to an optical density at 600 nm (OD600) that corresponds to approximately 1 x 10^8 CFU/mL. d. Dilute this suspension 1:100 in CAMHB to obtain a working inoculum of approximately 1 x 10^6 CFU/mL.
-
Perform Serial Dilutions: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the XOMA-629 stock solution (at a concentration twice the highest desired final concentration) to well 1. c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (bacteria, no peptide), and well 12 as a negative control (medium only).
-
Inoculate the Plate: Add 100 µL of the working bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of XOMA-629 that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Evolution of Resistance to XOMA-629
This protocol is designed to assess the propensity of a bacterial strain to develop resistance to XOMA-629.
Materials:
-
All materials from Protocol 1
-
Sterile culture tubes
-
Agar plates with and without XOMA-629
Methodology:
-
Initial MIC Determination: Determine the baseline MIC of XOMA-629 for the bacterial strain of interest as described in Protocol 1.
-
Sub-lethal Exposure (Passage 1): a. In a culture tube, inoculate the bacterial strain into CAMHB containing XOMA-629 at a concentration of 0.5x the initial MIC. b. Incubate at 37°C with shaking for 16-20 hours.
-
MIC of Passaged Culture: a. After incubation, determine the MIC of the culture from the sub-lethal exposure tube (this is now Passage 1) using Protocol 1.
-
Subsequent Passages: a. From the well corresponding to 0.5x the newly determined MIC of the Passage 1 culture, inoculate a fresh tube of CAMHB containing XOMA-629 at this new sub-lethal concentration. b. Repeat the incubation and MIC determination for multiple passages (e.g., 20-30 passages).
-
Analysis: a. Plot the MIC value against the passage number to visualize the rate of resistance development. b. Isolate colonies from the final passage on agar plates and confirm their resistant phenotype. c. Perform whole-genome sequencing on the resistant isolates and the parent strain to identify mutations associated with resistance.
Visualizations
Caption: Potential mechanisms of bacterial resistance to XOMA-629.
Caption: Workflow for in vitro evolution of XOMA-629 resistance.
References
- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- 2. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 [globenewswire.com]
- 3. Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptide Resistance Mechanisms of Gram-Positive Bacteria [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial peptide resistance mechanisms of human bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
ADX-629 Technical Support Center
Welcome to the technical support center for ADX-629, a first-in-class, orally administered RASP (Reactive Aldehyde Species) modulator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of ADX-629. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with ADX-629.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | ADX-629 has limited aqueous solubility. The addition of a concentrated stock solution in an organic solvent (e.g., DMSO) to an aqueous buffer can cause the compound to precipitate out. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible, ideally ≤ 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity. 2. Use a Co-Solvent System: For in vivo studies or challenging in vitro systems, a co-solvent system may be necessary. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 3. Warm the Solution: Gently warming the solution to 37°C may help in redissolving the compound. However, prolonged heating should be avoided to prevent degradation. 4. Sonication: Brief sonication can help to break up precipitate and facilitate dissolution.[1] 5. Test Solubility: Before conducting a large-scale experiment, perform a small-scale solubility test in your specific assay medium. |
| Inconsistent or Non-reproducible Results | This can be due to a variety of factors including inconsistent cell health, reagent variability, or improper handling of the compound. | 1. Ensure Consistent Cell Culture Practices: Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase at the time of the experiment. 2. Aliquot Reagents: Aliquot all critical reagents, including ADX-629 stock solutions, to avoid repeated freeze-thaw cycles. 3. Prepare Fresh Working Solutions: Prepare fresh working solutions of ADX-629 for each experiment from a thawed aliquot of the stock solution.[1] 4. Strict Adherence to Protocol: Ensure all experimental steps, incubation times, and reagent concentrations are kept consistent between experiments. |
| High Background Signal in Assays | This can be caused by the compound itself interfering with the assay detection method or by cellular stress responses. | 1. Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to determine the baseline response and to ensure that the observed effects are due to ADX-629 and not the solvent. 2. Test for Assay Interference: Run a control with ADX-629 in the absence of cells or the target molecule to check for any direct interference with the assay reagents or detection signal. 3. Optimize Compound Concentration: Use the lowest effective concentration of ADX-629 to minimize off-target effects and reduce the likelihood of assay interference. |
| Cell Death or Toxicity | High concentrations of ADX-629 or the solvent used to dissolve it can be toxic to cells. | 1. Determine the Optimal, Non-toxic Concentration: Perform a dose-response experiment to determine the concentration range where ADX-629 is effective without causing significant cell death. A standard cytotoxicity assay (e.g., MTT or LDH assay) can be used. 2. Minimize Solvent Concentration: As mentioned previously, keep the final DMSO concentration at or below 0.5%. 3. Reduce Incubation Time: If longer incubation times are associated with toxicity, it may be possible to reduce the exposure time while still observing the desired biological effect. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of ADX-629?
ADX-629 is a RASP (Reactive Aldehyde Species) modulator. RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are highly reactive molecules generated during oxidative stress that can damage cellular components and propagate inflammation. ADX-629 is designed to trap and facilitate the degradation of RASP, thereby reducing inflammation and cellular damage.[1] This upstream modulation of the inflammatory cascade can shift the immune system from a pro-inflammatory to an anti-inflammatory state.
2. How should I prepare a stock solution of ADX-629?
It is recommended to prepare a high-concentration stock solution of ADX-629 in 100% DMSO. For example, a 10 mM stock solution.
3. What are the recommended storage conditions for ADX-629?
Stock solutions of ADX-629 in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
4. What in vitro assays can be used to assess the activity of ADX-629?
Several in vitro assays can be employed to evaluate the efficacy of ADX-629:
-
RASP Quantification Assays:
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay: To measure MDA levels, a common biomarker of lipid peroxidation and RASP.
-
4-HNE (4-hydroxynonenal) ELISA: To specifically quantify 4-HNE levels.
-
-
Downstream Inflammatory Pathway Assays:
-
NF-κB Reporter Assay: To measure the activation of the NF-κB signaling pathway, which is a key downstream target of RASP.
-
NLRP3 Inflammasome Activation Assay: To assess the activation of the NLRP3 inflammasome, another important inflammatory pathway influenced by RASP. This can be measured by quantifying the release of IL-1β or by assessing caspase-1 activity.
-
Cytokine Release Assays: To measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from cells stimulated with an inflammatory agent in the presence or absence of ADX-629.
-
5. Has ADX-629 been tested in clinical trials?
Yes, ADX-629 has been evaluated in several Phase 2 clinical trials for various immune-mediated diseases, including alcohol-associated hepatitis, atopic dermatitis, chronic cough, minimal change disease, and Sjögren-Larsson Syndrome.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of ADX-629.
Table 1: Results from Phase 2 Alcohol Challenge Trial
| Parameter | Effect of ADX-629 vs. Placebo | P-value |
| Dermal Flushing | Reduced | P=0.0007 |
| Romberg Test Balance Time | Increased | P=0.02 |
| Acetaldehyde Levels | Lowered | P=0.03 |
Table 2: Results from Phase 2 Trial in Alcohol-Associated Hepatitis
| Parameter | Effect of ADX-629 vs. Baseline | P-value |
| Model for End-Stage Liver Disease (MELD) Score | Statistically Significant Improvement | P=0.001 |
| Triglyceride Levels | Statistically Significant Improvement | P<0.0001 |
| C-Reactive Protein (CRP) Levels | Statistically Significant Improvement | P<0.0001 |
Detailed Experimental Protocols
Protocol: In Vitro NF-κB Reporter Assay
This protocol describes a method to assess the inhibitory effect of ADX-629 on NF-κB activation in a cell-based reporter assay.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ADX-629
-
DMSO
-
TNF-α (or other NF-κB activator)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293 NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of ADX-629 in DMSO.
-
Perform serial dilutions of the ADX-629 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of ADX-629. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with ADX-629 for 1 hour at 37°C.
-
-
NF-κB Activation:
-
Prepare a solution of TNF-α in complete culture medium at a concentration that gives a robust activation of the NF-κB reporter (e.g., 20 ng/mL).
-
Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luciferase signal of the TNF-α stimulated cells to the vehicle control.
-
Plot the percentage of inhibition of NF-κB activation against the concentration of ADX-629 to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Optimizing Oral Bioavailability of ADX-629 in Animal Studies
Welcome to the technical support center for ADX-629. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of ADX-629 during preclinical animal studies.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with orally administered ADX-629.
Issue 1: High Variability in Plasma Concentrations Across Animals
Question: We are observing significant variability in the plasma concentrations of ADX-629 across different animals in the same dosing group. What could be the cause and how can we mitigate this?
Answer:
High inter-animal variability in plasma exposure following oral administration can stem from several factors. Here are the common causes and potential solutions:
-
Food Effects:
-
Cause: The amount and type of food in the gastrointestinal (GI) tract can significantly influence drug absorption.
-
Solution: Standardize the feeding schedule for all animals. Typically, a fasting period of 4-12 hours before dosing is recommended for bioavailability studies to reduce food-related variability. Ensure all animals have free access to water.
-
-
Inconsistent Dosing Technique:
-
Cause: Inaccurate dose administration, especially with oral gavage, can lead to variability.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Verify the dose volume and concentration for each animal. For viscous formulations, ensure the dosing syringe is fully emptied.
-
-
Formulation Issues:
-
Cause: If ADX-629 is not fully dissolved or uniformly suspended in the vehicle, different animals may receive different effective doses.
-
Solution: Ensure the formulation is homogeneous. For suspensions, vortex or stir the formulation immediately before dosing each animal. Consider if the formulation is stable throughout the dosing period.
-
-
Physiological Differences:
-
Cause: Natural variations in gastric pH, GI motility, and metabolic enzyme expression among animals can contribute to variability.
-
Solution: While you cannot eliminate physiological differences, increasing the number of animals per group (n > 5) can help to improve the statistical power and provide a more reliable mean pharmacokinetic profile.
-
Issue 2: Lower Than Expected Oral Bioavailability (%F)
Question: Our calculated oral bioavailability for ADX-629 is lower than anticipated. What are the potential reasons and what steps can we take to improve it?
Answer:
Low oral bioavailability is a common challenge in drug development and can be attributed to one or more of the "ADME" processes: Absorption, Distribution, Metabolism, and Excretion. For oral delivery, the primary hurdles are typically poor absorption and high first-pass metabolism.
Potential Causes & Optimization Strategies:
| Potential Cause | Description | Proposed Solution |
| Poor Aqueous Solubility | ADX-629 may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. This is a common issue for many new chemical entities. | Formulation Enhancement: • Micronization/Nanonization: Reducing the particle size of the drug can increase the surface area for dissolution.[1][2] • Amorphous Solid Dispersions: Formulating ADX-629 in a high-energy, non-crystalline form can improve solubility.[2] • Lipid-Based Formulations: Incorporating ADX-629 into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubilization.[1] |
| Low Permeability | The drug may have difficulty crossing the intestinal membrane to enter the bloodstream. | Chemical Modification or Formulation with Enhancers: • Prodrug Approach: Synthesizing a more permeable prodrug of ADX-629 that is converted to the active form in the body.[3][4] • Use of Permeation Enhancers: Co-administration with excipients that can transiently open tight junctions in the intestinal epithelium. (Requires careful safety evaluation). |
| High First-Pass Metabolism | ADX-629 may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation. | Route of Administration/Formulation: • Lipid-Based Formulations: These can promote lymphatic absorption, which bypasses the liver and reduces first-pass metabolism.[1][2] • Co-administration with Enzyme Inhibitors: While not a long-term solution, using known inhibitors of relevant metabolic enzymes (e.g., CYP enzymes) in preclinical studies can help identify if this is a major barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ADX-629?
ADX-629 is an orally administered RASP (reactive aldehyde species) modulator. RASP modulators are thought to act as upstream immunological switches, shifting the immune system from a pro-inflammatory to an anti-inflammatory state. In conditions like atopic dermatitis, the pro-inflammatory RASP malondialdehyde is elevated, and by lowering RASP levels, ADX-629 may reduce the associated inflammation.[5][6]
Q2: What is a suitable starting vehicle for oral administration of ADX-629 in rodent studies?
For initial studies, a simple aqueous vehicle is often preferred. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) in water. This provides a slightly viscous solution that can help keep the compound suspended. If solubility is a significant issue, a solution containing a co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) or a surfactant like Tween 80 could be explored.
Q3: How should a basic oral bioavailability study be designed in rats?
A standard crossover design is often employed. A detailed protocol is provided in the "Experimental Protocols" section below. This design involves administering ADX-629 both intravenously (IV) and orally (PO) to the same group of animals with a washout period in between.
Q4: Are there any known species differences in the oral bioavailability of drugs?
Yes, significant differences in oral bioavailability can exist between preclinical species (like mice, rats, and dogs) and humans.[7] These differences can be due to variations in GI tract physiology, metabolic enzymes, and transporters. Therefore, while animal studies are crucial for initial assessment, direct extrapolation of quantitative bioavailability values to humans should be done with caution.[7][8]
Experimental Protocols
Protocol: Rat Oral Bioavailability Study (Crossover Design)
Objective: To determine the absolute oral bioavailability of ADX-629 in rats.
Materials:
-
ADX-629
-
Vehicle for oral (PO) formulation (e.g., 0.5% CMC)
-
Vehicle for intravenous (IV) formulation (e.g., saline with a solubilizing agent if necessary)
-
Male Sprague-Dawley rats (n=6), cannulated (jugular vein)
-
Dosing syringes and gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
Methodology:
-
Acclimatization: Allow animals to acclimate for at least 3 days post-cannulation surgery.
-
Fasting: Fast the rats overnight (approx. 12 hours) before each dosing session, with water available ad libitum.
-
Group Allocation: The study is a crossover design, so all animals will receive both IV and PO doses. Randomly assign half the animals to receive the IV dose first and the other half to receive the PO dose first.
-
Dosing (Day 1):
-
IV Group: Administer ADX-629 intravenously via the jugular vein cannula at a dose of 1 mg/kg.
-
PO Group: Administer ADX-629 orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Washout Period: Allow a 7-day washout period for the drug to clear from the animals' systems.
-
Dosing (Day 8):
-
Administer the alternate route of administration to each group. The group that received the IV dose on Day 1 will now receive the PO dose, and vice versa.
-
-
Blood Sampling & Processing: Repeat steps 5 and 6.
-
Bioanalysis: Analyze the plasma samples for ADX-629 concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both IV and PO routes.
-
Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of ADX-629 as a RASP modulator.
Experimental Workflow
References
- 1. omicsonline.org [omicsonline.org]
- 2. upm-inc.com [upm-inc.com]
- 3. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. First Patient Dosed in Phase 2 Trial of ADX-629 in AD - - PracticalDermatology [practicaldermatology.com]
- 7. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize placebo effect in ADX-629 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADX-629. The information provided is intended to assist in minimizing the placebo effect and ensuring the integrity of experimental results.
FAQs: Minimizing Placebo Effect in ADX-629 Trials
Q1: What is the primary challenge in managing the placebo effect in studies of immune-mediated diseases, the therapeutic area for ADX-629?
A1: Many immune-mediated diseases, such as atopic dermatitis and chronic cough, are characterized by subjective symptoms like itching and the urge to cough. These symptoms are highly susceptible to the placebo effect, where a patient's expectation of improvement can lead to a real or perceived amelioration of their condition, even with an inert substance. This can make it difficult to discern the true pharmacological effect of an investigational drug like ADX-629.
Q2: What are the standard trial design elements used in ADX-629 research to control for the placebo effect?
A2: ADX-629 clinical trials employ robust designs to mitigate the placebo effect. Key elements include:
-
Randomization: Patients are randomly assigned to receive either ADX-629 or a placebo, which helps to ensure that the groups are comparable at the start of the trial.[1][2]
-
Double-Blinding: Both the study participants and the investigators are unaware of who is receiving the active drug and who is receiving the placebo. This minimizes bias in how patients report their symptoms and how investigators assess them.[1]
-
Placebo Control: A placebo group that receives an inactive substance identical in appearance to ADX-629 is a fundamental component. This allows for the direct measurement of the placebo response, which can then be compared to the response in the active treatment group.[1]
Q3: Are there more advanced strategies that can be implemented in ADX-629 trials to further minimize the placebo response?
A3: Yes, several advanced strategies can be considered, particularly for indications with highly subjective endpoints:
-
Patient and Staff Training: Training programs for both patients and clinical staff can improve the accuracy of symptom reporting. This involves educating participants on how to precisely describe their symptoms and training staff to ask non-leading questions to avoid influencing patient responses.[3][4]
-
Managing Expectations: The language used by clinical staff can significantly impact a patient's expectation of treatment benefit. Using neutral and standardized language when interacting with patients can help to minimize this effect.[3][5]
-
Use of Objective Biomarkers: Whenever possible, incorporating objective biomarkers can provide a more concrete measure of treatment effect that is less susceptible to the placebo response.[2] For ADX-629, which targets reactive aldehyde species (RASP), measuring changes in RASP levels or downstream inflammatory markers could serve as objective endpoints.
-
Trial Design Modifications: For certain indications, alternative trial designs may be beneficial. A crossover design , where each patient receives both the active drug and the placebo at different times, allows each patient to serve as their own control.[6] This was utilized in the ADX-629 chronic cough trial.[6][7][8][9] Another approach is a placebo run-in period , where all participants receive a placebo initially. Those who show a significant improvement are considered "placebo responders" and may be excluded from the main trial.[10][11]
Troubleshooting Guides
Issue: High Variability in Subjective Endpoint Data
-
Problem: You are observing a wide range of responses in both the placebo and active treatment arms of your study, making it difficult to detect a clear treatment effect for ADX-629. This is common in studies with subjective endpoints like pruritus (itching) or cough severity.
-
Troubleshooting Steps:
-
Review Patient Training Protocols: Ensure that all participants received standardized training on how to use any patient-reported outcome (PRO) instruments, such as a numerical rating scale for itch. Inconsistent understanding of the scale can lead to high variability.
-
Analyze Investigator Communication: Audit interactions between clinical staff and participants (if possible and ethical) to ensure that neutral language is being used consistently. Unintentional suggestion of benefit can inflate the placebo response.
-
Consider a Washout Period: If your trial design allows, a washout period where patients receive no treatment can help establish a stable baseline before introducing the investigational drug or placebo. The ADX-629 chronic cough trial included a 14-day washout period.[9]
-
Evaluate for Subgroup Differences: Analyze your data to see if certain patient populations are more prone to a high placebo response. This could inform inclusion/exclusion criteria for future studies.
-
Issue: Apparent Lack of Efficacy in a Placebo-Controlled Trial
-
Problem: The difference in outcomes between the ADX-629 and placebo groups is not statistically significant, despite promising preclinical data.
-
Troubleshooting Steps:
-
Quantify the Placebo Response: The first step is to determine if the issue is a lack of drug effect or an unexpectedly high placebo effect. Compare the magnitude of improvement in the placebo group to historical data from similar trials.
-
Assess Blinding Integrity: Investigate whether the blinding was maintained throughout the study. If patients or investigators were able to guess their treatment assignment, this could compromise the results.
-
Incorporate Objective Endpoints: If your current trial relies heavily on subjective measures, consider adding objective endpoints in future studies. For instance, in an atopic dermatitis trial, this could include measuring changes in skin barrier function or inflammatory cytokines in skin biopsies.
-
Explore Alternative Trial Designs: For future studies, consider a sequential parallel comparison design. In this design, placebo non-responders in the first phase are re-randomized to receive either the active drug or a placebo in a second phase. This can help to enrich the study population with patients who are less responsive to placebo.[10][11]
-
Data Presentation
Table 1: Top-Line Results of the Phase 2 Crossover Trial of ADX-629 in Chronic Cough
| Endpoint | ADX-629 vs. Placebo (p-value) |
| Reduction in Awake Cough Frequency | p = 0.01[12] |
| Reduction in 24-Hour Cough Frequency | p = 0.001[12] |
| Reduction in Awake Cough Count | p = 0.001 |
| Reduction in 24-Hour Cough Count | p = 0.001 |
Note: This table presents the statistical significance of the reduction in cough frequency and count for ADX-629 compared to placebo. The specific mean percentage reduction for each arm was not publicly available in the provided search results.
Experimental Protocols
Methodology for the Phase 2 Placebo-Controlled, Crossover Trial of ADX-629 in Chronic Cough (NCT05392192)
This study was designed as a multicenter, randomized, double-blind, two-period crossover trial.[6][7][8]
-
Participant Selection: 51 patients with refractory or unexplained chronic cough were enrolled.[12][13]
-
Randomization and Blinding: Participants were randomly assigned to one of two treatment sequences in a double-blind manner.
-
Treatment Periods:
-
Period 1 (14 days): Patients received either ADX-629 or a matching placebo.[9]
-
Washout Period (14 days): Patients received no treatment to allow for the elimination of the investigational product from their system.[9]
-
Period 2 (14 days): Patients who received ADX-629 in Period 1 were "crossed over" to receive the placebo, and those who received the placebo in Period 1 were crossed over to receive ADX-629.[9]
-
-
Endpoint Assessment: The primary endpoint was safety. Secondary endpoints included changes in awake and 24-hour cough frequency, which were objectively measured using a cough monitoring device.[6][8]
Visualizations
Caption: Mechanism of Action of ADX-629 as a RASP Modulator.
Caption: Crossover Trial Design for ADX-629 in Chronic Cough.
References
- 1. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 2. zanteris.com [zanteris.com]
- 3. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cognivia.com [cognivia.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. mountsinai.org [mountsinai.org]
- 9. ADX-629 for Chronic Cough · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. premier-research.com [premier-research.com]
- 11. Strategies to prevent the placebo effect from obscuring clinical trial results [editage.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Aldeyra Reports Positive Top-line Results From Phase 2 Study Of ADX-629 In Chronic Cough | Nasdaq [nasdaq.com]
Revolutionizing Patient Recruitment for ADX-629 in Rare Disease Clinical Trials: A Technical Support Center
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshoot and enhance patient recruitment for clinical trials of ADX-629, a first-in-class oral RASP (Reactive Aldehyde Species) modulator, in the context of rare diseases. This resource offers detailed experimental protocols, data-driven insights, and visual workflows to address common challenges in recruiting for Sjögren-Larsson Syndrome, minimal change disease, and idiopathic nephrotic syndrome.
Troubleshooting and FAQs for Patient Recruitment
This section addresses common issues encountered during patient recruitment for rare disease clinical trials and provides actionable solutions.
Question 1: We are struggling to identify a sufficient number of eligible patients for our ADX-629 trial in [Sjögren-Larsson Syndrome/Minimal Change Disease/Idiopathic Nephrotic Syndrome]. What are the primary reasons for this and how can we overcome them?
Answer: Difficulty in patient identification for rare diseases is a well-documented challenge.[1][2] The primary reasons include:
-
Geographically dispersed and small patient populations: The limited number of patients are often not concentrated in specific areas, making traditional site-based recruitment inefficient.[2]
-
Diagnostic odysseys: Patients with rare diseases often face long and complex paths to an accurate diagnosis, leading to a significant number of undiagnosed or misdiagnosed individuals.
-
Lack of awareness: Both patients and many healthcare providers may have limited knowledge of the specific rare disease and ongoing clinical trials.
Troubleshooting Strategies:
-
Leverage Patient Advocacy Groups (PAGs): Partnering with PAGs is a highly effective strategy. These organizations have established networks of patients and can aid in raising awareness about the clinical trial.[3][4]
-
Utilize Rare Disease Registries: Patient registries are valuable resources for identifying potential trial participants quickly and efficiently.[3]
-
Digital Outreach and Social Media: Targeted digital advertising and social media campaigns can reach a wider and more specific audience of patients and caregivers who may be seeking information about their condition.
-
Healthcare Provider (HCP) Outreach: Engaging with specialists who treat these rare diseases is crucial. They are the primary point of contact for diagnosed patients and can be key referrers to clinical trials.
Question 2: Our clinical trial sites are experiencing high screen failure rates. How can we improve the pre-screening and screening process to ensure a better-qualified patient pool?
Answer: High screen failure rates can be attributed to overly restrictive eligibility criteria and a lack of detailed pre-screening.
Troubleshooting Strategies:
-
Optimize Inclusion/Exclusion Criteria: Re-evaluate the trial's eligibility criteria to ensure they are not unnecessarily restrictive. Data-driven analysis of patient populations can help in refining these criteria without compromising the scientific integrity of the trial.[2]
-
Implement a Multi-step Screening Process: Develop a tiered screening process that begins with a comprehensive online pre-screener to filter out clearly ineligible candidates early on. This reduces the burden on both patients and clinical sites.
-
Provide Clear and Accessible Trial Information: Ensure that all patient-facing materials clearly explain the study requirements in plain language to avoid misconceptions and subsequent screen failures.
Question 3: We are observing a high drop-out rate among enrolled patients. What strategies can we implement to improve patient retention?
Answer: Patient retention in rare disease trials is often challenged by the significant burden of participation, including travel and complex procedures.[2]
Troubleshooting Strategies:
-
Patient-Centric Trial Design: Involve patients and caregivers in the trial design process to ensure the protocol is as manageable as possible. This can include feedback on the frequency and duration of site visits.
-
Decentralized Trial Elements: Incorporate remote monitoring and home health visits where feasible to reduce the need for travel.
-
Comprehensive Patient Support: Offer services such as travel and accommodation coordination, reimbursement for out-of-pocket expenses, and a dedicated point of contact for any questions or concerns.
-
Regular Communication and Engagement: Keep patients informed about the progress of the trial and their contribution to it. This can foster a sense of partnership and commitment.
Quantitative Data on Patient Recruitment in Rare Disease Trials
The following tables summarize key metrics and challenges in patient recruitment for rare disease clinical trials, providing a baseline for comparison and strategic planning.
| Metric | Industry Benchmark for Rare Disease Trials | Key Considerations |
| Trial Discontinuation due to Recruitment Failure | 55% of all trial discontinuations[5] | This highlights the critical need for robust recruitment strategies from the outset. |
| Trials Delayed due to Recruitment Failure | >80%[5] | Delays can significantly increase costs and prolong the time to market for new therapies. |
| Sites Enrolling One or No Patients | Up to 50%[6] | Indicates the importance of thorough site feasibility and selection based on access to patient populations. |
| Average Patient Dropout Rate | Around 30%[6] | High dropout rates can compromise the statistical power and validity of trial results. |
| Challenge | Percentage of Phase 3 Trials Failing Due to Enrollment Challenges | Impact on Clinical Trials |
| Paucity of Patients | Approximately 30%[1] | Difficulty in achieving target enrollment numbers, leading to underpowered studies. |
| Geographically Dispersed Population | N/A | Increased logistical complexity and cost for both sponsors and patients. |
| Pediatric Population | Over 50% of rare diseases affect children[1] | Adds ethical and logistical complexities to trial design and recruitment. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to ADX-629's mechanism of action.
Protocol 1: Measurement of Malondialdehyde (MDA) in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the quantitative analysis of malondialdehyde (MDA), a key biomarker of oxidative stress and a prominent RASP, in human plasma samples.
1. Objective: To accurately quantify the concentration of MDA in human plasma as a measure of RASP levels and to assess the pharmacodynamic effect of ADX-629.
2. Materials and Reagents:
-
Human plasma samples
-
Malondialdehyde (MDA) standard
-
[2H2]-Malondialdehyde (d2-MDA) as an internal standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
3. Sample Preparation (for total MDA):
-
To 10 µL of plasma in a microcentrifuge tube, add 40 µL of 1.25 M NaOH.
-
Heat the mixture at 60°C for 30 minutes for alkaline hydrolysis to release protein-bound MDA.
-
Cool the samples for 10 minutes.
-
Add 10 µL of the internal standard (d2-MDA).
-
Precipitate proteins by adding 150 µL of 20% TCA.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for derivatization.[4]
4. Derivatization:
-
To the supernatant, add DNPH solution and incubate at room temperature for 10 minutes to form the MDA-DNPH derivative.[4]
-
Stop the reaction by adding a strong base (e.g., NaOH).
5. Extraction:
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of cyclohexane (B81311) and toluene) to isolate the MDA-DNPH derivative.[4]
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent for LC-MS analysis.
6. LC-MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Detection: Monitor the specific precursor-to-product ion transitions for both MDA-DNPH and the d2-MDA-DNPH internal standard.
7. Data Analysis:
-
Generate a standard curve using known concentrations of the MDA standard.
-
Calculate the concentration of MDA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: Cytokine Release Assay
This protocol outlines a method to assess the immunomodulatory effect of ADX-629 by measuring cytokine release from peripheral blood mononuclear cells (PBMCs).
1. Objective: To determine the effect of ADX-629 on the production of pro-inflammatory and anti-inflammatory cytokines by human PBMCs stimulated with an inflammatory agent.
2. Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
ADX-629
-
Phosphate-buffered saline (PBS)
-
Multiplex cytokine assay kit (e.g., Luminex-based or similar)
3. PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with PBS and resuspend in complete RPMI medium (supplemented with FBS and Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
4. Cell Culture and Treatment:
-
Plate the PBMCs at a desired density (e.g., 1 x 106 cells/mL) in a 96-well culture plate.
-
Pre-incubate the cells with various concentrations of ADX-629 for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., at 1 µg/mL). Include appropriate controls (unstimulated cells, stimulated cells without ADX-629).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24 hours).
5. Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants for cytokine analysis. Store at -80°C if not analyzed immediately.
6. Cytokine Measurement:
-
Quantify the levels of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the collected supernatants using a multiplex cytokine assay kit according to the manufacturer's instructions.
7. Data Analysis:
-
Generate standard curves for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels in the ADX-629 treated groups to the stimulated control group to determine the effect of the compound on cytokine release.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and processes relevant to ADX-629 clinical trials.
Caption: ADX-629 Mechanism of Action as a RASP Modulator.
Caption: General Workflow of a Rare Disease Clinical Trial.
Caption: Patient Recruitment Funnel for Rare Disease Trials.
References
- 1. Rare Disease Patient Recruitment And Retention [clinicalleader.com]
- 2. Tackling Patient Recruitment Challenges with Data | Citeline [citeline.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rare disease trials require effective participation support strategies to succeed [iconplc.com]
- 6. orphan-reach.com [orphan-reach.com]
Validation & Comparative
XOMA-629: A Comparative Analysis of a BPI-Derived Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial peptide XOMA-629 against other notable antimicrobial peptides (AMPs). Due to the discontinuation of XOMA-629's clinical development, publicly available quantitative efficacy data is limited. This document summarizes the available information on XOMA-629 and presents a comparison with other well-characterized AMPs, supported by experimental data from published literature.
Overview of XOMA-629
XOMA-629 is a synthetic antimicrobial peptide derived from the human bactericidal/permeability-increasing protein (BPI). Developed by XOMA Corporation, it was investigated as a topical treatment for impetigo, a common skin infection caused by Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes.[1] A key feature of XOMA-629 is its proposed mechanism of action, which, unlike many other AMPs, is not believed to involve the formation of pores in the bacterial cell membrane.[1] Clinical trials for XOMA-629 were initiated in 2008 but were subsequently discontinued.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC values for XOMA-629 against target pathogens are not publicly available, press releases from the time of its development described it as having "rapid and potent antimicrobial activity" against S. pyogenes, methicillin-sensitive S. aureus (MSSA), and MRSA.[1]
For a comparative perspective, the table below presents the MIC values of two well-studied classes of human antimicrobial peptides, cathelicidins (LL-37) and β-defensins, against these same pathogens.
| Antimicrobial Peptide | Target Organism | MIC Range (µg/mL) | References |
| XOMA-629 | Staphylococcus aureus (MSSA, MRSA) | Data not publicly available | [1] |
| Streptococcus pyogenes | Data not publicly available | [1] | |
| LL-37 (Cathelicidin) | Staphylococcus aureus | <10 - 32 | [2][3] |
| Streptococcus pyogenes | 7.65 - 9.28 | [4] | |
| Human β-Defensin 2 (hBD-2) | Staphylococcus aureus | Weak or no activity | [5] |
| Streptococcus pyogenes | Weak or no activity | [5] | |
| Human β-Defensin 3 (hBD-3) | Staphylococcus aureus | 0.5 - 8 | [6][7] |
| Escherichia coli (for comparison) | 4 - 8 | [6] |
Mechanism of Action: A Non-Pore-Forming Approach
XOMA-629 is derived from BPI, a protein known for its distinct mechanism of action against Gram-negative bacteria, primarily through high-affinity binding to Lipopolysaccharide (LPS). However, BPI-derived peptides have also demonstrated activity against Gram-positive bacteria. The mechanism is believed to involve initial electrostatic interactions with the bacterial surface, followed by membrane disruption and inhibition of intracellular processes without the formation of discrete pores. This "carpet-like" or non-membranolytic mechanism is a key differentiator from many other AMPs.
References
- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- 2. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
XOMA-629 vs. Conventional Antibiotics: A Comparative Analysis for Skin Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical challenge in the treatment of bacterial skin infections. This has spurred the search for novel antimicrobial agents with alternative mechanisms of action. One such agent that garnered interest was XOMA-629, a synthetic antimicrobial peptide. Although its development was discontinued, an analysis of its proposed characteristics in comparison to conventional antibiotics offers valuable insights for the ongoing development of new anti-infective therapies. This guide provides an objective comparison based on the available preclinical information for XOMA-629 and established data for conventional antibiotics used in treating skin infections.
Executive Summary
XOMA-629 was a synthetic peptide derived from the human bactericidal/permeability-increasing protein (BPI) developed by XOMA Corporation.[1] It demonstrated potent in vitro activity against key Gram-positive bacteria responsible for skin and soft tissue infections (SSTIs), including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes.[1] Positioned as a topical treatment, it reached Phase 2a clinical trials for impetigo before its development was halted due to economic reasons.[1][2] This comparison examines the known attributes of XOMA-629 against a range of conventional antibiotics, highlighting differences in their mechanism of action, spectrum of activity, and potential for resistance development.
Data Presentation: A Comparative Overview
Due to the discontinuation of XOMA-629's development, publicly available, detailed quantitative data from comparative studies is limited. The following tables summarize the conceptual and reported characteristics of XOMA-629 in contrast to common classes of conventional antibiotics used for skin infections.
Table 1: General Characteristics and Spectrum of Activity
| Feature | XOMA-629 (Antimicrobial Peptide) | Conventional Antibiotics (e.g., Beta-lactams, Macrolides, Glycopeptides) |
| Class | Synthetic Peptide derived from BPI | Various classes (e.g., Penicillins, Cephalosporins, Clindamycin, Vancomycin) |
| Primary Target Pathogens for Skin Infections | Staphylococcus aureus (including MRSA), Streptococcus pyogenes[1] | Broad spectrum, including Staphylococcus aureus, Streptococcus pyogenes, and in some cases, Gram-negative bacteria. |
| Mode of Administration | Topical gel formulation[1] | Oral, topical, or intravenous, depending on the specific agent and severity of infection. |
| Development Stage | Development suspended during Phase 2a clinical trials[2] | Marketed and widely used in clinical practice. |
Table 2: Mechanism of Action and Resistance Potential
| Feature | XOMA-629 (Antimicrobial Peptide) | Conventional Antibiotics |
| Mechanism of Action | Reported as a unique mechanism not driven by pore-forming lysis; likely involves disruption of the bacterial membrane.[1] As a BPI-derivative, it may alter membrane permeability.[3][4] | Specific enzymatic or ribosomal inhibition (e.g., inhibition of cell wall synthesis, protein synthesis, or DNA replication). |
| Potential for Resistance | Preclinical data suggested a low potential for antimicrobial resistance.[1] | Resistance is a significant and growing clinical problem for many classes. |
| Bactericidal/Bacteriostatic | Likely bactericidal, characteristic of many antimicrobial peptides. | Can be either bactericidal (e.g., Beta-lactams) or bacteriostatic (e.g., Macrolides). |
Mechanism of Action: A Conceptual Comparison
Conventional antibiotics typically act on specific molecular targets within bacteria. In contrast, antimicrobial peptides like XOMA-629 are thought to exert their effect through a more direct interaction with the bacterial cell membrane.
XOMA-629 and BPI-Derived Peptides
XOMA-629 is a synthetic peptide derived from bactericidal/permeability-increasing protein (BPI).[1] BPI is a natural component of the human innate immune system found in neutrophils that has a high affinity for the lipopolysaccharide (LPS) of Gram-negative bacteria, leading to membrane disruption and cell death.[3][5][6] While XOMA-629 was targeted against Gram-positive bacteria which lack LPS, its mechanism was described as involving membrane interaction without pore formation.[1] This suggests a mechanism that alters membrane integrity and function, a hallmark of many antimicrobial peptides.
Caption: Proposed mechanism of action for XOMA-629.
Conventional Antibiotics
The mechanisms of conventional antibiotics are diverse and well-characterized. For example, beta-lactams inhibit the synthesis of the peptidoglycan layer of bacterial cell walls, while macrolides bind to the bacterial ribosome to inhibit protein synthesis.
Caption: Simplified mechanisms of action for two classes of conventional antibiotics.
Experimental Protocols
Detailed experimental protocols for XOMA-629 are not publicly available. However, standard methodologies are used to evaluate the in vitro efficacy of antimicrobial compounds.
In Vitro Antimicrobial Susceptibility Testing
A common method to determine the potency of an antimicrobial agent is by determining the Minimum Inhibitory Concentration (MIC).
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
XOMA-629 represented a promising approach to combating skin infections, particularly those caused by resistant Gram-positive pathogens. Its proposed unique mechanism of action and potential for low resistance development highlighted the advantages of antimicrobial peptides as a therapeutic class. However, its discontinuation underscores the challenges in drug development.
For researchers and drug development professionals, the story of XOMA-629 serves as an important case study. While conventional antibiotics remain the cornerstone of therapy for skin infections, the need for novel agents is undisputed. Future research into antimicrobial peptides and other innovative mechanisms is crucial to address the growing threat of antibiotic resistance. The conceptual framework of XOMA-629's development, though incomplete, provides valuable lessons for the design and evaluation of the next generation of anti-infective drugs.
References
- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- 2. BioCentury - XOMA 629: Development halted [biocentury.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The bactericidal/permeability-increasing protein (BPI) in infection and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of the bactericidal/permeability-increasing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BPI-Derived Peptides: XOMA-629 and Neuprex
For Researchers, Scientists, and Drug Development Professionals
Bactericidal/Permeability-Increasing Protein (BPI) is a cornerstone of the innate immune system, a naturally occurring human protein with potent activity against Gram-negative bacteria. Its ability to neutralize endotoxins has made it and its derivatives attractive candidates for therapeutic development. This guide provides a detailed, head-to-head comparison of two prominent BPI-derived peptides that have undergone clinical investigation: XOMA-629 and Neuprex (rBPI21).
Executive Summary
| Feature | XOMA-629 (XMP-629) | Neuprex (rBPI21) |
| Description | A synthetic peptide derived from human BPI. | A 21 kDa recombinant N-terminal fragment of human BPI. |
| Primary Mechanism | Bactericidal, with a unique mechanism not driven by pore-forming lysis.[1] | Binds to and neutralizes lipopolysaccharide (LPS), leading to bacterial death and reduction of endotoxic effects.[2][3] |
| Spectrum of Activity | Primarily targets Gram-positive bacteria, including Propionibacterium acnes and Methicillin-resistant Staphylococcus aureus (MRSA).[1][4] | Primarily targets Gram-negative bacteria.[2][5] |
| Clinical Development | Reached Phase II clinical trials for the topical treatment of acne and impetigo.[1][4] | Reached Phase III clinical trials for the adjunctive treatment of severe meningococcemia.[5][6] |
| Key Clinical Findings | The Phase II acne trial results were inconclusive.[4] Further development for this indication was not pursued. | The Phase III trial in severe meningococcemia showed a reduction in morbidity and improved functional outcomes, but no statistically significant reduction in mortality.[5][6] |
In-Depth Performance Data
Antimicrobial Activity
Detailed Minimum Inhibitory Concentration (MIC) data for XOMA-629 against specific bacterial strains is not widely published. However, preclinical studies have confirmed its bactericidal activity against clinically relevant Gram-positive bacteria.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| XOMA-629 | Propionibacterium acnes | Data not publicly available | Preclinical data mentioned in press releases[4] |
| Staphylococcus aureus (including MRSA) | Data not publicly available | Preclinical data mentioned in press releases[1] | |
| Neuprex (rBPI21) | Escherichia coli | Data not publicly available | General activity against Gram-negative bacteria is well-established[2][5] |
| Neisseria meningitidis | Data not publicly available | Potent bactericidal activity reported in preclinical studies[5] |
Clinical Efficacy
| Peptide | Indication | Clinical Trial Phase | Key Efficacy Results | Reference |
| XOMA-629 | Mild to Moderate Acne | Phase II | Inconclusive clinical benefit compared to vehicle gel. No discernible dose-response.[4] | [4] |
| Impetigo | Phase IIa | The trial was initiated to assess safety and efficacy. Specific efficacy data is not publicly available.[1] | [1] | |
| Neuprex (rBPI21) | Severe Pediatric Meningococcemia | Phase III | No statistically significant reduction in mortality. A trend towards improved outcomes in all primary outcome variables, including a reduction in multiple severe amputations and better functional outcomes at day 60.[5][6] | [5][6] |
Mechanisms of Action
Neuprex (rBPI21): A Two-Pronged Attack on Gram-Negative Bacteria
Neuprex, the N-terminal fragment of BPI, exerts its effects through a well-characterized mechanism involving direct bactericidal activity and potent neutralization of endotoxin (B1171834) (LPS).
Mechanism of action for Neuprex (rBPI21).
The binding of Neuprex to the lipid A portion of LPS on the outer membrane of Gram-negative bacteria is the critical first step. This interaction leads to the aggregation of LPS molecules, which is believed to contribute to the neutralization of their toxic effects.[3][7] Concurrently, the interaction of Neuprex with the bacterial membranes, which are rich in phosphatidylglycerol, promotes their fusion or hemifusion, leading to a loss of integrity and ultimately, bacterial cell death.[3][7]
XOMA-629: A Novel Approach to Killing Gram-Positive Bacteria
The precise molecular mechanism of XOMA-629 has been described as unique and not reliant on the formation of pores in the bacterial cell membrane.[1] This suggests a different mode of action compared to many other antimicrobial peptides that function by disrupting membrane integrity through pore formation. The specific intracellular targets or pathways affected by XOMA-629 have not been publicly detailed.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is a standard method for determining the antimicrobial susceptibility of a compound. The following is a generalized protocol for testing cationic peptides, which requires modifications from standard procedures to prevent the peptide from binding to plastic surfaces.
Workflow for a broth microdilution MIC assay.
Key Methodological Considerations for Cationic Peptides:
-
Plate Material: Polypropylene plates are used instead of polystyrene to minimize the non-specific binding of cationic peptides.[2][8][9]
-
Diluent: Peptides are often diluted in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to further prevent adsorption to surfaces.[2]
-
Inoculum Preparation: Bacteria are grown to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[10]
-
Reading the MIC: The MIC is determined as the lowest concentration of the peptide that inhibits visible growth of the microorganism after incubation.[2]
Clinical Trial Protocol for Topical Acne Treatment (Phase II)
The Phase II clinical trial for XOMA-629 in acne followed a randomized, double-blind, vehicle-controlled design.
Study Design:
-
Population: Patients with mild to moderate acne.
-
Intervention: Application of XOMA-629 gel at varying concentrations (e.g., 0.01%, 0.05%, 0.1%) or a vehicle gel.[4]
-
Duration: Typically 12 weeks of nightly application.[4]
-
Primary Endpoints:
-
Secondary Endpoint: Percentage of patients rated as "clear" or "almost clear" based on an Investigator's Global Assessment (IGA) scale.[4]
Clinical Trial Protocol for Impetigo Treatment (Phase IIa)
The Phase IIa clinical trial for XOMA-629 in impetigo was designed to assess both safety and efficacy.
Study Design:
-
Population: Patients with primary impetigo.
-
Intervention: Topical application of 1% XOMA-629 gel compared to a control cream.[1]
-
Treatment Regimen: Treatment three times per day for five days.[1]
-
Primary Endpoint: Clinical success, analyzed one week after the last day of treatment.[1]
-
Secondary Endpoints:
Conclusion
XOMA-629 and Neuprex represent two distinct approaches to leveraging the therapeutic potential of BPI. XOMA-629, a synthetic peptide, was explored for its utility in treating Gram-positive skin infections, though its clinical development was halted due to inconclusive efficacy in acne. In contrast, Neuprex, a recombinant protein fragment, demonstrated a clear biological effect in a severe Gram-negative infection, reducing morbidity in pediatric meningococcemia, although it did not meet its primary mortality endpoint.
The development of these two agents highlights the challenges and opportunities in translating the potent antimicrobial and anti-endotoxin properties of BPI into clinically successful therapeutics. Future research in this area will likely focus on optimizing peptide design for specific indications, improving delivery, and managing the complexities of clinical trial design for severe and acute infections.
References
- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. rBPI(21) promotes lipopolysaccharide aggregation and exerts its antimicrobial effects by (hemi)fusion of PG-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Bactericidal/permeability-increasing protein--lessons learned from the phase III, randomized, clinical trial of rBPI21 for adjunctive treatment of children with severe meningococcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant bactericidal/permeability-increasing protein (rBPI21) as adjunctive treatment for children with severe meningococcal sepsis: a randomised trial. rBPI21 Meningococcal Sepsis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rBPI21 Promotes Lipopolysaccharide Aggregation and Exerts Its Antimicrobial Effects by (Hemi)fusion of PG-Containing Membranes | PLOS One [journals.plos.org]
- 8. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Oral ADX-629 and Standard-of-Care Treatments for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational oral drug ADX-629 with established standard-of-care treatments for atopic dermatitis (AD). The information is intended to assist researchers, scientists, and drug development professionals in understanding the evolving therapeutic landscape for this chronic inflammatory skin condition. The comparative data presented is based on available clinical trial results and preclinical studies.
Executive Summary
Atopic dermatitis treatment is undergoing a significant evolution, with a move towards targeted therapies that can offer improved efficacy and safety over traditional approaches. ADX-629, a novel, orally administered, first-in-class reactive aldehyde species (RASP) modulator, has shown promise in early clinical trials for mild to moderate AD. This guide will compare the performance of ADX-629 with current standard-of-care treatments, including topical corticosteroids, topical calcineurin inhibitors (TCIs), phosphodiesterase-4 (PDE4) inhibitors, and biologics. While direct head-to-head comparative trial data is not yet available, this guide will synthesize the existing evidence to provide a comprehensive overview.
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials for ADX-629 and standard-of-care treatments for atopic dermatitis. It is important to note that the data for ADX-629 is from a small, open-label Phase 2 trial, while the data for standard-of-care treatments is derived from larger, placebo-controlled Phase 3 trials and meta-analyses. Therefore, direct comparisons should be made with caution.
Table 1: Efficacy of ADX-629 vs. Standard-of-Care Treatments in Atopic Dermatitis
| Treatment Class | Drug | EASI-75 (% of patients) | IGA 0/1 (% of patients) | Study Population |
| RASP Modulator (Oral) | ADX-629 | 38%[1][2] | 13%[2] | Mild to moderate AD |
| Topical Corticosteroids | Medium-potency (e.g., betamethasone (B1666872) valerate (B167501) 0.1%) | ~50-70% (lesion clearance) | 51.4% - 74.3% ("clear" or "almost clear")[3] | Mild to moderate AD |
| Topical Calcineurin Inhibitors | Tacrolimus (B1663567) 0.1% | More effective than low-potency TCS | As effective as potent TCS at 3 weeks[4] | Mild to moderate AD |
| Topical PDE4 Inhibitors | Crisaborole 2% | 31.4% - 32.8% | 48.5% - 51.7% | Mild to moderate AD |
| Biologics (Systemic) | Dupilumab (monotherapy) | 52%[5] | 36% - 38%[6] | Moderate to severe AD |
| Tralokinumab (monotherapy) | Not directly reported | 15.8% - 22.3%[5] | Moderate to severe AD |
Table 2: Safety and Tolerability of ADX-629 vs. Standard-of-Care Treatments
| Treatment Class | Drug | Common Adverse Events | Serious Adverse Events |
| RASP Modulator (Oral) | ADX-629 | Mild and transient; no consistent adverse events identified[1] | No serious adverse events reported in the Phase 2 AD trial[1][2] |
| Topical Corticosteroids | Various | Skin atrophy, striae, telangiectasia, acneiform eruptions (with long-term use)[7] | Rare with appropriate use |
| Topical Calcineurin Inhibitors | Tacrolimus, Pimecrolimus | Application site burning and itching[4][8] | Black box warning for rare cases of lymphoma and skin cancer, though a causal link has not been definitively established[9] |
| Topical PDE4 Inhibitors | Crisaborole | Application site pain, burning, and stinging[10] | Infrequent |
| Biologics (Systemic) | Dupilumab | Injection site reactions, conjunctivitis, nasopharyngitis[6][11] | Infrequent |
| Tralokinumab | Upper respiratory tract infections, injection site reactions, conjunctivitis | Infrequent |
Mechanism of Action and Signaling Pathways
ADX-629: RASP Modulation
ADX-629 is a first-in-class, orally available reactive aldehyde species (RASP) modulator. RASP, such as malondialdehyde and acetaldehyde, are highly reactive molecules that are generated during inflammatory processes and contribute to cellular damage and further inflammation. In atopic dermatitis, elevated levels of RASP are observed in the skin. ADX-629 is designed to trap and clear these toxic aldehydes, thereby reducing inflammation and oxidative stress. This upstream mechanism of action has the potential to modulate multiple inflammatory pathways.
Standard-of-Care Treatment Pathways
Standard-of-care treatments for atopic dermatitis target various aspects of the inflammatory cascade.
-
Topical Corticosteroids: These agents have broad anti-inflammatory effects by binding to glucocorticoid receptors, which in turn regulate the expression of numerous genes involved in inflammation. They reduce the production of pro-inflammatory cytokines and chemokines and inhibit the migration of inflammatory cells to the skin.
-
Topical Calcineurin Inhibitors (TCIs): TCIs, such as tacrolimus and pimecrolimus, work by inhibiting calcineurin, a key enzyme in the activation of T-cells.[9] This leads to a reduction in the production of pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2).[9]
-
Phosphodiesterase-4 (PDE4) Inhibitors: PDE4 is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP), a molecule that plays a role in regulating inflammation. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which leads to a decrease in the production of pro-inflammatory cytokines.[12]
-
Biologics: These are monoclonal antibodies that target specific molecules involved in the type 2 inflammatory pathway, which is a key driver of atopic dermatitis.
Experimental Protocols
Detailed experimental protocols for the clinical trials of ADX-629 in atopic dermatitis are not yet fully published. However, based on available information from press releases and clinical trial registrations, a general outline can be provided. For standard-of-care treatments, methodologies are well-established and described in numerous publications.
ADX-629 Phase 2 Clinical Trial in Atopic Dermatitis (NCT05717920)[13]
-
Study Design: An open-label, single-center Phase 2 clinical trial.[2] A subsequent part of the trial is planned to be a randomized, double-blind, placebo-controlled study.[13][14]
-
Participants: Eight adult patients with mild to moderate atopic dermatitis.[2]
-
Intervention: 250mg of ADX-629 administered orally twice daily for three months.[2]
-
Primary Endpoint: Safety and tolerability.[2]
-
Secondary Endpoints:
-
Eczema Area and Severity Index (EASI)
-
Investigator Global Assessment (IGA)
-
Patient-Oriented Eczema Measure (POEM)
-
Peak Pruritus Numerical Rating Scale (PP-NRS)
-
Time to flare
-
Hamilton Depression Rating Scale (HAM-D)
-
Beck Anxiety Inventory (BAI)[2]
-
-
Data Analysis: Changes from baseline in the efficacy and patient-reported outcome measures were assessed for statistical significance.
General Protocol for a Pivotal Phase 3 Trial of a Topical Standard-of-Care Treatment
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled (vehicle-controlled) trial.
-
Participants: A large cohort of patients (typically several hundred) with a confirmed diagnosis of atopic dermatitis of a specified severity (e.g., mild to moderate).
-
Intervention: The active topical treatment (e.g., a corticosteroid, TCI, or PDE4 inhibitor) applied to affected areas (e.g., twice daily) for a specified duration (e.g., 4-8 weeks). A control group receives a vehicle cream without the active ingredient.
-
Primary Endpoint: The proportion of patients achieving a score of 0 (clear) or 1 (almost clear) on the Investigator Global Assessment (IGA) scale at the end of the treatment period.
-
Secondary Endpoints:
-
Mean change from baseline in the Eczema Area and Severity Index (EASI) score.
-
Proportion of patients achieving at least a 75% reduction in EASI score (EASI-75).
-
Change from baseline in a pruritus numerical rating scale.
-
Safety and tolerability, assessed by monitoring adverse events.
-
-
Data Analysis: The efficacy and safety of the active treatment are compared to the placebo using appropriate statistical methods.
Conclusion
ADX-629 represents a novel, systemic, and oral therapeutic approach for atopic dermatitis with a unique mechanism of action targeting RASP. Early clinical data suggests a favorable safety profile and potential efficacy in improving the signs and symptoms of mild to moderate AD. However, it is crucial to acknowledge the preliminary nature of these findings, which are based on a small, open-label study.
In comparison, standard-of-care treatments, including topical corticosteroids, TCIs, PDE4 inhibitors, and biologics, have well-established efficacy and safety profiles supported by extensive clinical trial data. While topical therapies are the mainstay for mild to moderate disease, biologics have transformed the management of moderate to severe atopic dermatitis.
Future larger, randomized, placebo-controlled trials are needed to definitively establish the efficacy and safety of ADX-629 and to understand its potential position in the atopic dermatitis treatment paradigm. Head-to-head comparative studies with existing therapies will be essential to fully elucidate its relative benefits and risks. For now, ADX-629 remains a promising investigational agent that warrants further development and investigation.
References
- 1. Aldeyra Therapeutics Announces Statistically and Clinically Significant Improvement from Baseline in Phase 2 Clinical Trial of ADX‑629 in Patients with Atopic Dermatitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. TDD AD Pipeline Watch: Aldeyra’s ADX‑629 Performs Well in Phase 2 Study - The Dermatology Digest [thedermdigest.com]
- 3. dermatologypaper.com [dermatologypaper.com]
- 4. nationaleczema.org [nationaleczema.org]
- 5. A new era has begun: Treatment of atopic dermatitis with biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Topical corticosteroids in atopic dermatitis: Recent research reassures that they are safe and effective in the medium term - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of topical calcineurin inhibitors for the treatment of atopic dermatitis: meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eczema.org [eczema.org]
- 10. ajmc.com [ajmc.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Topical Drug Shows Promise for Atopic Dermatitis and Plaque Psoriasis | MDedge [mdedge.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. dermatologytimes.com [dermatologytimes.com]
ADX-629: A Meta-Analysis of Clinical Trial Performance Across Diverse Indications
A Comparative Guide for Researchers and Drug Development Professionals
ADX-629 is a first-in-class, orally administered, covalent inhibitor of reactive aldehyde species (RASP), positioning it as a novel therapeutic agent for a range of immune-mediated diseases. RASP are upstream mediators of inflammation, and by targeting these species, ADX-629 has the potential to modulate a broad array of inflammatory pathways. This guide provides a meta-analysis of the available clinical trial data for ADX-629 across various indications, comparing its performance with established alternative therapies.
Mechanism of Action: RASP Modulation
Reactive aldehyde species are small, highly reactive molecules that can cause cellular damage and trigger inflammatory responses. They are implicated in the pathophysiology of numerous immune-mediated diseases. ADX-629 is designed to covalently bind to and neutralize RASP, thereby mitigating their pro-inflammatory effects. This mechanism represents a novel approach to treating inflammatory conditions, targeting upstream triggers rather than downstream signaling molecules.
Figure 1: Proposed mechanism of action of ADX-629 via RASP inhibition.
Clinical Trial Data Summary
The following sections summarize the key findings from Phase 1 and Phase 2 clinical trials of ADX-629 across various indications. For each indication, a comparative analysis with alternative therapies is provided.
Psoriasis (Moderate)
A Phase 2 proof-of-concept trial evaluated ADX-629 in patients with moderate psoriasis.[1]
Table 1: Comparison of ADX-629 with Alternative Therapies in Moderate Psoriasis
| Treatment | Trial | Primary Endpoint | Efficacy |
| ADX-629 | Phase 2 | PASI 75 at Week 12 | 25% of patients achieved PASI 75.[1] |
| Adalimumab | Phase 3 (REVEAL) | PASI 75 at Week 16 | 71% of patients achieved PASI 75.[1][2] |
| Apremilast | Phase 3 (ESTEEM 1) | PASI 75 at Week 16 | 33.1% of patients achieved PASI 75.[3] |
Atopic Dermatitis (Mild to Moderate)
An open-label, single-center Phase 2 clinical trial of ADX-629 included eight patients with mild-to-moderate atopic dermatitis.[4]
Table 2: Comparison of ADX-629 with Alternative Therapies in Mild to Moderate Atopic Dermatitis
| Treatment | Trial | Primary Endpoint | Efficacy |
| ADX-629 | Phase 2 | EASI-50/75/90 at 3 months | EASI-50: 50%EASI-75: 38%EASI-90: 13%IGA score of 0 or 1: 13%.[4] |
| Crisaborole (B606811) 2% Ointment | Phase 3 (Pooled analysis) | ISGA success (clear or almost clear) at Day 29 | A significantly greater proportion of patients treated with crisaborole achieved ISGA success compared to vehicle.[5] More patients achieved EASI 75 with crisaborole administration.[6] |
| Topical Corticosteroids | Various | Improvement in eczema severity | Potent topical corticosteroids are generally more effective than mild-potency ones for moderate flare-ups.[7][8] |
Asthma (Mild)
A placebo-controlled crossover trial of eight mild asthma patients treated for 7 days was conducted for ADX-629.[1]
Table 3: Comparison of ADX-629 with Alternative Therapies in Mild Asthma
| Treatment | Trial | Primary Endpoint | Efficacy |
| ADX-629 | Phase 2 | Asthma symptom scores and sputum eosinophil counts | Numerical reduction in both symptom scores and sputum eosinophil counts relative to placebo.[1] Statistically significant reductions in plasma IL-5 and TNFα.[1] |
| Inhaled Corticosteroids (ICS) | Meta-analysis | Symptom control and lung function | ICS improves lung function and reduces airway inflammation but may not significantly change symptom scores in adults with mild intermittent asthma.[9] As-needed ICS-formoterol reduces the risk of exacerbations.[10][11] |
Chronic Cough (Refractory or Unexplained)
A Phase 2 crossover trial evaluated ADX-629 in patients with refractory or unexplained chronic cough.
Table 4: Comparison of ADX-629 with Alternative Therapies in Chronic Cough
| Treatment | Trial | Primary Endpoint | Efficacy |
| ADX-629 | Phase 2 | Cough frequency | Statistically significant reduction in awake cough frequency (p=0.01) and 24-hour cough frequency (p=0.001) compared to placebo. |
| Gefapixant (45 mg twice daily) | Phase 3 (COUGH-1 & COUGH-2) | 24-hour cough frequency | Statistically significant reduction in 24-hour cough frequency versus placebo at 12 weeks (18.45% reduction) and 24 weeks (14.64% reduction).[4][12][13][14] |
Ethanol Toxicity
A sequence-randomized, double-masked, placebo-controlled crossover Phase 2 clinical trial of ADX-629 was conducted to assess its effect on the signs of alcohol intoxication.
Table 5: Efficacy of ADX-629 in Ethanol Toxicity
| Treatment | Trial | Primary Endpoint | Efficacy |
| ADX-629 | Phase 2 | Signs of alcohol intoxication | Statistically significant reduction in dermal flushing (P=0.0007), increased Romberg test balance time (P=0.02), and lowered levels of acetaldehyde (B116499) (P=0.03) following acute alcohol exposure, relative to placebo. |
Alcohol-Associated Hepatitis (Mild to Moderate)
A single-arm, multicenter Phase 2 clinical trial administered ADX-629 orally for one month to four patients with mild to moderate alcohol-associated hepatitis.[15][16]
Table 6: Efficacy of ADX-629 in Mild to Moderate Alcohol-Associated Hepatitis
| Treatment | Trial | Primary Endpoint | Efficacy |
| ADX-629 | Phase 2 | Markers of liver function and inflammation | Statistically significant improvement in Model for End-Stage Liver Disease (MELD) score (P=0.001), triglyceride levels (P<0.0001), and C-Reactive Protein (CRP) levels (P<0.0001) compared to baseline.[15][16] |
| Corticosteroids | Various | Survival benefit | Corticosteroids are the only therapy with proven efficacy in severe alcohol-associated hepatitis (MELD score >20), with maximal benefit observed in patients with MELD scores between 25 and 39.[17] Their benefit in moderate disease is less established. |
Uveitis
As of the current analysis, there is no publicly available clinical trial data for ADX-629 in the treatment of uveitis.
Experimental Protocols
The following provides a generalized overview of the experimental protocols used in the Phase 2 clinical trials of ADX-629. Specific details may vary between individual trials.
Figure 2: Generalized experimental workflow for ADX-629 clinical trials.
-
Study Design: The majority of the Phase 2 trials for ADX-629 have been designed as proof-of-concept studies. These have included open-label, single-arm designs, as well as placebo-controlled, crossover designs.[1][4] The trials for atopic dermatitis and idiopathic nephrotic syndrome were designed as adaptive, two-part studies, with an initial open-label part followed by a placebo-controlled part.[18][19]
-
Patient Population: Each trial enrolled a specific patient population based on the indication being studied. For example, the psoriasis trial enrolled patients with moderate disease, while the atopic dermatitis trial included patients with mild-to-moderate disease.[1][4]
-
Intervention: Patients were administered ADX-629 orally. The dosing regimen varied between trials, with a common dosage being twice daily.[4][18][19]
-
Endpoints: The primary and secondary endpoints were indication-specific. Efficacy endpoints included established clinical measures such as the Psoriasis Area and Severity Index (PASI) for psoriasis, the Eczema Area and Severity Index (EASI) for atopic dermatitis, and changes in biomarkers such as cytokine levels.[1][4] Safety and tolerability were assessed through the monitoring of adverse events.
Safety and Tolerability
Across the completed Phase 1 and Phase 2 clinical trials, ADX-629 has been generally well-tolerated.[1] In a Phase 1 trial involving 85 healthy volunteers, no treatment-related adverse events were observed.[12] Similarly, in the Phase 2 trials for various indications, no serious adverse events have been reported, and the observed adverse events have been predominantly mild.[4]
Future Directions
The clinical development of ADX-629 as a proof-of-concept molecule has paved the way for next-generation RASP modulators. Aldeyra Therapeutics has indicated a strategic shift to focus on these newer candidates, ADX-248 and ADX-246, for further development in immune-mediated diseases.[15] The clinical development of ADX-629 has been discontinued, pending potential investigator-sponsored trials in specific rare diseases like Sjögren-Larsson Syndrome.[15]
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information presented is based on publicly available data from clinical trials and may not be exhaustive. For complete and up-to-date information, please refer to the official clinical trial registries and publications from Aldeyra Therapeutics.
References
- 1. Adalimumab therapy for moderate to severe psoriasis: A randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Efficacy and safety of crisaborole in patients with mild-to-moderate atopic dermatitis and other atopic comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Effectiveness of potent topical corticosteroids versus mild ones in primary care for children with moderate flare-ups of atopic dermatitis; results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhaled corticosteroids improve lung function, airway hyper-responsiveness and airway inflammation but not symptom control in patients with mild intermittent asthma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “As-needed” inhaled corticosteroid therapy for mild asthma – what is the evidence? - Medical Conferences [conferences.medicom-publishers.com]
- 11. “As-needed” inhaled corticosteroids for patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merck.com [merck.com]
- 13. Gefapixant Reduces Refractory, Unexplained Cough Frequency [medscape.com]
- 14. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 16. Aldeyra Therapeutics reports positive results from phase 2 clinical trial in alcohol-connected hepatitis [pharmabiz.com]
- 17. Identification of optimal therapeutic window for steroid use in severe alcohol-associated hepatitis: A worldwide study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First Patient Dosed in Phase 2 Trial of ADX-629 in AD - - PracticalDermatology [practicaldermatology.com]
- 19. dermatologytimes.com [dermatologytimes.com]
ADX-629 versus placebo in reducing inflammation in psoriasis clinical trials
Lexington, Mass. - Preliminary findings from clinical trials of ADX-629, a first-in-class oral reactive aldehyde species (RASP) modulator developed by Aldeyra Therapeutics, indicate a promising reduction in inflammation associated with psoriasis. A Phase 2 proof-of-concept clinical trial in patients with moderate psoriasis showed a significant decrease in disease severity. While this trial was open-label, a prior Phase 1 study in healthy volunteers demonstrated a reduction in a key inflammatory marker compared to placebo.
ADX-629 is designed to target and reduce the levels of RASP, which are upstream mediators of inflammation. These highly reactive molecules are implicated in the activation of pro-inflammatory signaling pathways, including NF-κB and inflammasomes. By lowering RASP, ADX-629 aims to modulate the immune response and mitigate the inflammation that drives psoriatic lesions.
Efficacy and Safety in Psoriasis
In a Phase 2 open-label trial involving ten patients with moderate psoriasis, treatment with ADX-629 over a 12-week period resulted in a statistically significant reduction in the Psoriasis Area and Severity Index (PASI) scores, a standard measure of disease severity.[1] Key findings from this study are summarized below:
| Efficacy Endpoint | Result | p-value |
| Change in PASI Score from Baseline at Week 12 | Statistically significant decrease | p=0.0008 |
| PASI 50 Response (≥50% improvement in PASI) | 57% of patients | p=0.001 |
| PASI 75 Response (≥75% improvement in PASI) | 25% of patients | p=0.051 |
| Change in Investigator Global Assessment (IGA) Score | Statistically significant decrease | p=0.01 |
No serious adverse events were reported in the trial, and ADX-629 was generally well-tolerated.[1]
Impact on Inflammatory Markers
While the Phase 2 psoriasis trial was not placebo-controlled, it did show a reduction in the pro-inflammatory RASP malondialdehyde from baseline.[1] Furthermore, a Phase 1 placebo-controlled trial in healthy volunteers demonstrated the potential of ADX-629 to reduce systemic inflammation.
| Biomarker | Study Population | Result Compared to Placebo |
| Malondialdehyde (a pro-inflammatory RASP) | Healthy Volunteers (Phase 1) | Statistically significant reduction |
In other clinical studies, ADX-629 has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-5, CXCL9, and IFNγ.[1] Animal models have also shown that ADX-629 can decrease levels of TNF-α, IFN-γ, IL-1, and IL-17, while increasing the anti-inflammatory cytokine IL-10.[2]
Experimental Protocols
Phase 2 Psoriasis Trial Methodology
This was a multi-center, open-label, single-group study.[2]
-
Participants: Ten adult patients diagnosed with moderate plaque psoriasis.
-
Intervention: Patients received 250 mg of ADX-629 orally twice daily for 12 weeks.
-
Primary Outcome Measures: The primary endpoints were safety and tolerability.
-
Secondary Outcome Measures: Efficacy was assessed using the Psoriasis Area and Severity Index (PASI) and the Investigator Global Assessment (IGA). Inflammatory biomarkers, including plasma levels of cytokines and RASP, as well as skin cytokine transcription profiles, were also evaluated.
Phase 1 Healthy Volunteer Trial Methodology
This was a randomized, double-blind, placebo-controlled trial.
-
Participants: 85 healthy volunteers.
-
Intervention: Participants were randomized to receive either single or multiple ascending doses of ADX-629 or a matching placebo. A cohort of 23 subjects received ADX-629 orally twice a day for 10 days, while 21 subjects received a placebo.[2]
-
Outcome Measures: The trial assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of ADX-629. A key pharmacodynamic endpoint was the measurement of plasma levels of the RASP malondialdehyde.
Mechanism of Action: RASP Modulation
ADX-629's therapeutic potential lies in its novel mechanism of action as a RASP modulator. RASP are small, highly reactive molecules that can cause cellular damage and trigger inflammation. They are known to activate key inflammatory signaling pathways.
Caption: ADX-629 inhibits RASP, which in turn downregulates pro-inflammatory pathways.
Experimental Workflow: Psoriasis Phase 2 Trial
The workflow for the Phase 2 clinical trial in psoriasis patients followed a structured approach from patient recruitment to data analysis.
Caption: Workflow of the ADX-629 Phase 2 clinical trial in psoriasis patients.
References
- 1. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 - BioSpace [biospace.com]
- 2. Aldeyra Therapeutics Announces Initiation of Phase 2 Clinical Trials of ADX-629, a First-in-Class Orally Administered RASP Inhibitor, for the Treatment of COVID-19, Atopic Asthma, and Psoriasis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
Safety Operating Guide
Proper Disposal Procedures for XMP-629: A General Framework for Research-Grade Peptides
Disclaimer: Specific disposal instructions for the research compound XMP-629 are not publicly available. This document provides essential safety and logistical information based on general best practices for the handling and disposal of research-grade peptides and other non-hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[1][2]
The responsible management of laboratory materials is paramount for ensuring a safe and compliant work environment. While this compound, a synthetic antimicrobial peptide, was investigated in clinical trials, its discontinuation means that a formal Safety Data Sheet (SDS) with explicit disposal instructions is not readily accessible. In the absence of compound-specific directives, a conservative approach that treats the substance as potentially hazardous is recommended.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to standard laboratory safety practices is crucial. When handling this compound or any research peptide for which an SDS is unavailable, treat the substance as you would any chemical with unknown toxicity.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1]
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.[1]
-
Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling the lyophilized powder form, which can be easily aerosolized, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
General Disposal Protocol for Research-Grade Peptides
The following step-by-step guide outlines a general procedure for the disposal of research-grade peptides like this compound. This protocol is designed to be adapted in consultation with your institution's EHS professionals.
Step 1: Waste Characterization and Segregation
-
Hazard Determination: In the absence of an SDS, it is prudent to manage this compound as a chemical waste. Do not dispose of it in regular trash or down the sanitary sewer unless explicitly permitted by your EHS office.[1][3][4]
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including vials, pipette tips, gloves, and weighing papers, must be collected in a designated, leak-proof hazardous waste container.[5] This container should be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7] Do not mix different chemical waste streams unless authorized by your EHS department.[4]
-
Step 2: Chemical Inactivation (Optional, based on EHS guidance)
For some peptide-based waste, particularly in liquid form, chemical inactivation through hydrolysis may be recommended to break the peptide bonds and reduce potential biological activity.[4]
Experimental Protocol for Chemical Inactivation:
-
Select Inactivation Reagent: Common reagents for peptide hydrolysis include a 10% bleach solution or a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).[5]
-
Procedure:
-
In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A typical ratio is 1 part waste to 10 parts inactivation solution.[5]
-
Allow the mixture to sit for a recommended period to ensure complete degradation, which could be a minimum of 20-60 minutes for bleach or up to 24 hours for acid/base hydrolysis.
-
-
Neutralization: If a strong acid or base was used, the solution must be neutralized to a pH between 6.0 and 9.0 before it can be collected for final disposal.[6][8][9]
-
Collection: Following inactivation and neutralization, the resulting solution should be collected in a properly labeled hazardous waste container.
Step 3: Storage and Final Disposal
-
Container Management: All waste containers must be kept securely closed except when adding waste.[10] Store containers in a designated and secure secondary containment area, away from incompatible materials.[4][10]
-
EHS Coordination: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1][6] Provide them with all necessary documentation regarding the contents of the waste containers.
Data Presentation: Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Classification | Chemical Waste (pending EHS determination) | In the absence of a specific SDS, assume the substance requires controlled disposal. |
| Solid Waste Container | Labeled, leak-proof, hazardous waste container | Prevents environmental release and ensures proper handling.[5] |
| Liquid Waste Container | Labeled, compatible, hazardous waste container | Prevents leaks, reactions, and ensures proper handling.[7] |
| Inactivation Reagent | 10% Bleach, 1M NaOH, or 1M HCl (EHS approval needed) | Chemical degradation of the peptide to reduce potential biological activity.[5] |
| Final pH of Liquid Waste | 6.0 - 9.0 | Regulatory requirement for most wastewater and chemical waste streams.[8][9] |
| Storage Location | Designated, secure secondary containment area | Ensures safety and prevents accidental spills or unauthorized access.[4] |
Mandatory Visualization
Caption: Disposal workflow for research chemicals without a specific Safety Data Sheet (SDS).
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Essential Safety and Handling Protocols for the Antimicrobial Peptide XMP-629
Disclaimer: Publicly available information regarding the specific handling, storage, and disposal of the antimicrobial peptide XMP-629 for laboratory research purposes is limited. This compound, a derivative of the human bactericidal/permeability-increasing protein, has been investigated in clinical trials for topical applications such as acne treatment.[1][2][3][4][5][6][7][8][9] The following guidelines are based on general best practices for handling novel or not fully characterized chemical and biological substances in a laboratory setting. Researchers must supplement this information with a thorough, substance-specific risk assessment and adhere to their institution's safety protocols.
Immediate Safety and Hazard Assessment
Given the nature of this compound as a peptide with biological activity, a comprehensive hazard assessment is the critical first step before handling. This assessment should consider the potential for allergenic reactions, skin or eye irritation, and unforeseen biological effects.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to mitigate risks associated with handling this compound. The required level of protection will depend on the specific procedures being performed and the scale of the operation. The following table summarizes general PPE levels; for a novel substance like this compound, a cautious approach starting with a higher level of protection is recommended until its properties are better understood.
| Protection Level | Description | Recommended PPE Components | Typical Laboratory Scenarios for this compound |
| Level D (Basic) | Minimum protection for low-hazard environments where there is no potential for splash, immersion, or inhalation of hazardous substances.[10] | - Safety glasses with side shields- Standard lab coat- Nitrile or latex gloves- Closed-toe shoes | - Handling sealed containers.- Performing non-aerosol generating procedures with very dilute solutions. |
| Level C (Intermediate) | Required when the type of airborne substance is known and the criteria for using air-purifying respirators are met.[10] | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., neoprene, butyl rubber)- Chemical-resistant lab coat or apron- Use of a certified chemical fume hood | - Preparing stock solutions.- Procedures with a moderate risk of aerosol generation.- Handling quantities greater than a few milligrams. |
| Level B (High) | Required when the highest level of respiratory protection is needed, with a lesser need for skin protection.[10] | - Supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)- Chemical-resistant suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots | - Large-scale production or purification.- Response to a significant spill of concentrated material. |
| Level A (Maximum) | Required for the greatest potential for exposure to hazards and when the highest level of skin, respiratory, and eye protection is needed.[10] | - Fully encapsulated chemical- and vapor-protective suit- SCBA or SAR- Inner and outer chemical-resistant gloves- Chemical-resistant boots | - Not typically required for laboratory-scale peptide research but would be necessary in a large-scale release of a highly toxic or uncharacterized substance. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container.
-
Follow any specific storage temperature requirements (e.g., refrigeration, freezer).
-
Store in a designated area away from incompatible materials.
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated labware and equipment.
-
Avoid raising dust or creating aerosols. For solid forms, weigh out in a fume hood or a containment glove box.
-
Do not work alone when handling significant quantities or performing new procedures.
3. Spill Response:
-
Minor Spill: In case of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for disposal. Clean the spill area with an appropriate disinfectant or cleaning agent.
-
Major Spill: Evacuate the laboratory and notify the institutional safety officer immediately. Prevent entry to the area.
4. Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all institutional, local, and national regulations for chemical and biological waste disposal. Do not dispose of this compound down the drain.
Experimental Protocols: Preliminary Hazard Assessment
For a novel substance like this compound, a preliminary in-vitro hazard assessment is a prudent step before extensive use.
Objective: To assess the potential for cytotoxicity and skin irritation of this compound in a controlled laboratory setting.
Methodology:
-
Cell Viability Assay:
-
Culture a relevant cell line (e.g., human keratinocytes, fibroblasts) in appropriate media.
-
Prepare a series of dilutions of this compound.
-
Expose the cells to the different concentrations of this compound for a set period (e.g., 24 hours).
-
Assess cell viability using a standard method (e.g., MTT, LDH assay).
-
Include positive and negative controls.
-
-
In-Vitro Skin Irritation Test:
-
Utilize a commercially available reconstructed human epidermis (RhE) model.
-
Apply a known concentration of this compound to the tissue surface.
-
Incubate for a specified time according to the test guideline (e.g., OECD TG 439).
-
Assess tissue viability and compare it to negative and positive controls to determine irritancy potential.
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow for risk assessment and the general workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for hazard assessment and protocol development for this compound.
Caption: Step-by-step operational workflow for the safe handling of this compound.
References
- 1. Shorter Antibacterial Peptide Having High Selectivity for E. coli Membranes and Low Potential for Inducing Resistance [mdpi.com]
- 2. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00729C [pubs.rsc.org]
- 3. uenf.br [uenf.br]
- 4. Antimicrobial Peptides Therapy: An Emerging Alternative for Treating Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Press Release [investors.xoma.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Antimicrobial Peptides: Current Status, Mechanisms of Action, and Strategies to Overcome Therapeutic Limitations [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
